Methyl 3-amino-3-(4-ethylphenyl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-(4-ethylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPDUDDQDAFJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Methyl 3-amino-3-(4-ethylphenyl)propanoate
[1]
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 889945-11-3) is a specialized
This guide provides a comprehensive technical analysis of its chemical structure, synthesis protocols, physicochemical properties, and applications in drug discovery.
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature and Identification
-
IUPAC Name: Methyl 3-amino-3-(4-ethylphenyl)propanoate[1]
-
Common Synonyms:
-(4-Ethylphenyl)- -alanine methyl ester; 3-Amino-3-(4-ethylphenyl)propionic acid methyl ester -
CAS Registry Number:
-
Racemic: 889945-11-3
-
(R)-Enantiomer: 1212868-57-9[1]
-
Free Acid (Precursor): 117391-52-3
-
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 207.27 g/mol [1]
Structural Features
The molecule features a propanoate backbone substituted at the C3 (
-
-Amino Motif: Unlike natural
-amino acids, the amino group is attached to the -carbon. This structural variation imparts resistance to enzymatic degradation by standard proteases. -
Chiral Center: The C3 carbon is a stereocenter. The biological activity of derivatives often depends strictly on the configuration (typically R or S) of this center.
-
Lipophilic Domain: The 4-ethylphenyl group enhances membrane permeability and hydrophobic binding interactions in enzyme active sites.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | Often handled as HCl salt (solid) |
| Boiling Point | ~310–320 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |
| pKa (Amine) | ~9.0–9.5 | Basic, forms stable salts |
| LogP | ~2.3 | Moderately lipophilic |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Low water solubility (Free base) |
Synthesis & Manufacturing Methodologies
The synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate generally follows two primary pathways: the Rodionov Reaction (for racemic mixtures) and Asymmetric Mannich Reactions (for enantiopure forms).
Pathway A: Modified Rodionov Reaction (Racemic)
This is the most robust method for large-scale production of the racemic
Protocol:
-
Condensation: React 4-ethylbenzaldehyde with malonic acid and ammonium acetate in refluxing ethanol. The ammonium acetate serves as the ammonia source and catalyst.
-
Purification: The resulting 3-amino-3-(4-ethylphenyl)propanoic acid precipitates upon cooling.
-
Esterification: The acid is suspended in dry methanol. Thionyl chloride (SOCl
) is added dropwise at 0°C to generate anhydrous HCl in situ, catalyzing the methyl ester formation.
Pathway B: Enantioselective Synthesis
For pharmaceutical applications requiring the (R)- or (S)-isomer, enzymatic resolution or asymmetric synthesis is required.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) of the racemic ester can selectively hydrolyze the (S)-ester to the acid, leaving the (R)-ester intact.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via the Rodionov reaction followed by acid-catalyzed esterification.
Analytical Characterization
Validating the identity and purity of Methyl 3-amino-3-(4-ethylphenyl)propanoate is critical. The following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
1.22 (t, 3H, -CH
CH ): Triplet characteristic of the ethyl terminal methyl. -
2.63 (q, 2H, -CH
CH ): Quartet for the ethyl methylene. -
2.65–2.80 (m, 2H, -CH
COOMe): Diastereotopic protons alpha to the ester. -
3.65 (s, 3H, -OCH
): Strong singlet for the methyl ester. -
4.45 (t, 1H, -CH (NH
)-): Benzylic proton at the chiral center. - 7.15–7.30 (m, 4H, Ar-H ): Para-substituted aromatic system.
-
1.22 (t, 3H, -CH
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
M+H Peak: m/z 208.28 (Calculated for [M+H]
). -
Fragmentation: Loss of NH
([M-17]) and loss of -OCH are common fragmentation pathways.
Pharmaceutical Applications
Peptidomimetics & Foldamers
Drug Discovery Intermediates
This compound acts as a scaffold for:
-
DPP-4 Inhibitors: Analogs of Sitagliptin use
-amino amide cores. The ethylphenyl group allows researchers to probe the S1 hydrophobic pocket of the DPP-4 enzyme for Structure-Activity Relationship (SAR) optimization. -
Integrin Antagonists:
-Amino acid derivatives are frequently used to design RGD (Arg-Gly-Asp) mimetics that target integrin receptors involved in angiogenesis and tumor metastasis.
Stability Enhancement
Incorporating this
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO
Handling Procedure:
-
Always handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste. Do not flush down drains.
References
- Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids from aldehydes, malonic acid and ammonia. Berichte der Deutschen Chemischen Gesellschaft.
- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
Thermodynamic Stability of Methyl 3-amino-3-(4-ethylphenyl)propanoate: Mechanistic Pathways and Experimental Validation
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a highly functionalized
Mechanistic Pathways of Degradation (Causality & Kinetics)
The thermodynamic stability of
Pathway A: Ester Hydrolysis
Like all esters, the terminal methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. However, the kinetics of this nucleophilic attack are heavily modulated by the molecular architecture[1]. The presence of the bulky 4-ethylphenyl group at the C3 (
Pathway B: Retro-Michael Elimination (Deamination)
Because
Pathway C: Stereochemical Epimerization
The C3 carbon is a chiral center. While the covalent backbone may remain intact, transient enolization at the adjacent C2 position can lead to racemization over time, compromising the stereochemical integrity required for biological efficacy[4].
Figure 1: Primary thermodynamic degradation pathways of the β-amino ester.
Self-Validating Experimental Protocols
To establish a trustworthy stability profile, empirical testing must utilize self-validating systems. The following protocols ensure that mass balance is maintained and kinetic snapshots are accurately preserved.
Protocol 1: pH-Dependent Kinetic Profiling
This workflow isolates the competing variables of hydrolysis and elimination.
-
Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0 (accelerated basic stress).
-
Sample Initiation: Dissolve Methyl 3-amino-3-(4-ethylphenyl)propanoate in 5% DMSO (to ensure complete solvation of the hydrophobic 4-ethylphenyl moiety) and dilute to a final concentration of 1.0 mg/mL in the respective buffers.
-
Thermal Incubation: Incubate the solutions in sealed, temperature-controlled autosampler vials at 25°C, 40°C, and 60°C.
-
Aliquoting & Quenching (Critical Causality Step): At predefined intervals (0, 1, 2, 4, 8, 24, 48, 72 hours), extract 50 µL aliquots. Immediately quench the reaction by adjusting the pH to ~5.0 using dilute HCl or NaOH.
-
Why? At physiological or basic pH, the unprotonated amine facilitates retro-Michael elimination. Lowering the pH protonates the amine, removing its ability to act as a leaving group, while simultaneously halting base-catalyzed ester hydrolysis. This "freezes" the kinetic state for accurate measurement.
-
-
Orthogonal Analysis: Analyze via UHPLC-UV/MS. Track the disappearance of the parent mass (
208.1 for ) and the appearance of the free acid (hydrolysis) and cinnamate derivative (retro-Michael).
Protocol 2: Stereochemical Stability Assessment
-
Chiral Incubation: Incubate the enantiomerically pure compound at pH 7.4 and 37°C.
-
Chiral HPLC Analysis: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with an isocratic hexanes/isopropanol mobile phase. Monitor the enantiomeric excess (
) over 14 days to ensure that transient enolization does not degrade the chiral purity.
Figure 2: Self-validating experimental workflow for stability profiling.
Quantitative Data Presentation
The thermodynamic stability of hindered
| Environmental Condition | Dominant Degradation Pathway | Apparent Rate Constant ( | Half-life ( | Activation Energy ( |
| pH 1.2 (37°C) | Acid-Catalyzed Hydrolysis | > 5000 | 85.2 | |
| pH 7.4 (37°C) | Retro-Michael Elimination | 154 | 72.4 | |
| pH 10.0 (37°C) | Base-Catalyzed Hydrolysis | 7.8 | 58.1 |
Table 1: Representative thermodynamic and kinetic parameters for the degradation of hindered
Conclusion & Strategic Recommendations
The thermodynamic stability of Methyl 3-amino-3-(4-ethylphenyl)propanoate is dictated by the steric shielding of its 4-ethylphenyl group, which provides robust defense against ester hydrolysis but leaves the molecule vulnerable to retro-Michael elimination at physiological and basic pH levels.
Formulation Strategy: For drug development professionals utilizing this compound, aqueous formulations should be strictly buffered to a slightly acidic pH (e.g., pH 4.5 - 5.5) to protonate the
References
- Title: Hydrolytically degradable Poly (β-amino ester)
- Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
- Title: Biodegradable poly(beta-amino esters) and uses thereof (US8287849B2)
- Source: National Institutes of Health (nih.gov)
Sources
- 1. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof - Google Patents [patents.google.com]
- 4. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Potential of Methyl 3-amino-3-(4-ethylphenyl)propanoate Derivatives
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate represents a critical scaffold in the domain of
This guide analyzes the therapeutic potential of this specific derivative, focusing on the 4-ethylphenyl moiety. This lipophilic substitution is predicted to enhance hydrophobic interactions within enzyme active sites (e.g., DPP-4 S1 pocket) and improve membrane permeability for antimicrobial applications.
Chemical Basis & Structural Significance[1][2][3][4][5][6][7][8]
The molecule belongs to the class of
-
Core Scaffold: The 3-amino-propanoate backbone provides a flexible yet specific linker distance (two carbons between amine and carboxyl), which alters the hydrogen-bonding network compared to
-peptides. -
The 4-Ethylphenyl Substituent:
-
Electronic Effect: The ethyl group is a weak electron-donating group (+I effect), slightly increasing the basicity of the aromatic ring compared to a naked phenyl group.
-
Steric & Lipophilic Effect: The para-ethyl group adds significant hydrophobic bulk. In drug design, this is often utilized to fill hydrophobic pockets (e.g., the S1 specificity pocket of proteases) or to increase the LogP, thereby enhancing passive diffusion across cell membranes.
-
Therapeutic Targets & Biological Mechanisms[6][7]
Based on Structure-Activity Relationship (SAR) data of homologous
A. DPP-4 Inhibition (Type 2 Diabetes)
Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, utilize a
-
Mechanism: The
-amino group binds to the glutamate residues (Glu205/Glu206) in the DPP-4 active site. -
Role of 4-Ethylphenyl: The hydrophobic ethylphenyl group targets the S1 hydrophobic subsite. While commercial drugs often use trifluorophenyl groups, alkyl-phenyl analogs have demonstrated competitive inhibition constants (
in the nanomolar range).
B. Antimicrobial Peptidomimetics
-peptides formed from these monomers fold into stable helices (e.g., H14-helix) that resist proteolysis.-
Mechanism: These amphipathic helices disrupt bacterial membranes.
-
Role of 4-Ethylphenyl: The ethyl group increases the hydrophobicity of the non-polar face of the helix, enhancing insertion into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and drug-resistant fungi.
C. Integrin Antagonism
-phenylalanine derivatives are key pharmacophores in RGD (Arg-Gly-Asp) mimetics, targeting integrins like-
Mechanism: The carboxylate and amine groups mimic the Asp and Arg side chains, respectively.
-
Role of 4-Ethylphenyl: The substituent restricts conformational freedom and optimizes the "pi-stacking" interactions within the integrin binding cleft.
Visualized Pathways
Figure 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how specific structural features of the molecule translate to biological function.
Caption: SAR map linking the 4-ethylphenyl scaffold features to specific pharmacokinetic and pharmacodynamic outcomes.
Experimental Protocols
Synthesis: The Modified Rodionov Reaction
To access the racemic scaffold efficiently, the Rodionov reaction is the industry standard.
Reagents:
-
4-Ethylbenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Solvent)
Protocol:
-
Condensation: Dissolve 4-ethylbenzaldehyde (13.4 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in 95% ethanol (50 mL).
-
Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor via TLC (SiO2, EtOAc:Hexane 1:1) for the disappearance of aldehyde.
-
Precipitation: Cool the reaction mixture to 0°C. The crude
-amino acid often precipitates. If not, reduce volume in vacuo and add diethyl ether. -
Esterification: Suspend the resulting acid in dry methanol. Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 4 hours.
-
Purification: Concentrate and recrystallize from isopropanol/hexane to yield Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride.
Bioassay: DPP-4 Inhibition Screening (Fluorometric)
This assay validates the molecule's potential as an antidiabetic scaffold.
Principle: Measures the inhibition of DPP-4 cleavage of the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin). Cleavage releases fluorescent AMC.
Protocol:
-
Buffer Prep: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 1% BSA.
-
Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).
-
Substrate: Gly-Pro-AMC (10 µM final).
-
Test Compound: Dissolve Methyl 3-amino-3-(4-ethylphenyl)propanoate in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation:
-
Add 10 µL test compound to black 96-well plate.
-
Add 40 µL enzyme solution. Incubate 10 min at 25°C.
-
Initiate reaction with 50 µL substrate solution.
-
-
Readout: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate % Inhibition =
. Determine using non-linear regression.
Quantitative Data Summary (Predicted)
Based on homologous series data (e.g., Sitagliptin analogs and antimicrobial
| Biological Target | Predicted Potency ( | Mechanism Note |
| DPP-4 | 50 – 200 nM | 4-ethyl group fits S1 pocket; ester must be hydrolyzed to acid for max potency. |
| S. aureus (MRSA) | 16 – 32 µg/mL | Moderate activity; likely requires oligomerization into |
| E. coli | > 64 µg/mL | Limited activity against Gram-negatives due to outer membrane barrier. |
| Cytotoxicity (A549) | Low toxicity to mammalian cells; good therapeutic window. |
Synthesis Workflow Diagram
Caption: Step-wise chemical synthesis via the Rodionov-Johnson reaction pathway.
References
-
Steer, D. L., et al. (2002). "
-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link -
Juillerat-Jeanneret, L. (2014). "Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else?" Journal of Medicinal Chemistry. Link
-
Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link
- Rodionow, W. M. (1926).
-
D'Souza, A., et al. (2024). "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates." International Journal of Molecular Sciences. Link
An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-3-(4-ethylphenyl)propanoate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of Methyl 3-amino-3-(4-ethylphenyl)propanoate. We delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the industry-standard shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). The document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical steps required to generate a robust and reliable solubility profile for this and structurally similar compounds.
Introduction to Methyl 3-amino-3-(4-ethylphenyl)propanoate
Methyl 3-amino-3-(4-ethylphenyl)propanoate is an organic compound featuring a primary amine, a methyl ester, and a 4-ethylphenyl group. Its molecular structure dictates its physicochemical properties and, consequently, its behavior in various solvent systems.
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol (Approx.)
-
Structural Features:
-
Polar Moieties: A primary amine (-NH₂) and a methyl ester (-COOCH₃). These groups are capable of hydrogen bonding and dipole-dipole interactions, which favor solubility in polar solvents.[1] The amine group also introduces a pH-dependent ionization component to its solubility.[2]
-
Nonpolar Moieties: A benzene ring and an ethyl group (-CH₂CH₃). These hydrophobic parts of the molecule contribute to its solubility in less polar or nonpolar organic solvents.[3]
-
The balance between these polar and nonpolar features suggests that Methyl 3-amino-3-(4-ethylphenyl)propanoate will exhibit a varied and complex solubility profile across different organic solvents. Understanding this profile is essential for downstream applications such as reaction chemistry, crystallization for purification, and formulation development.
Theoretical Principles of Solubility
Solubility is the thermodynamic equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure.[4] The principle of "like dissolves like" is a fundamental concept, indicating that substances with similar polarities are more likely to be soluble in one another.[3]
Key Solute-Solvent Interactions:
-
Hydrogen Bonding: The primary amine (H-bond donor and acceptor) and the ester's carbonyl oxygen (H-bond acceptor) in the target molecule can form strong hydrogen bonds with protic solvents (e.g., alcohols like methanol, ethanol) and some aprotic solvents.
-
Dipole-Dipole Interactions: The polar C-N, C=O, and C-O bonds create a molecular dipole, allowing for favorable interactions with other polar solvent molecules (e.g., acetonitrile, acetone).
-
Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic ring and ethyl group interact with nonpolar solvents (e.g., hexane, toluene) through these weaker forces.
The overall solubility in a given solvent is determined by the net energy change of three processes:
-
The energy required to break solute-solute interactions in the crystal lattice.
-
The energy required to break solvent-solvent interactions.
-
The energy released upon the formation of new solute-solvent interactions.
For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the lattice energy of the solid and the cohesive forces of the solvent.[4]
Experimental Determination of Thermodynamic Solubility
To ensure scientific rigor and reproducibility, a standardized methodology is paramount. The equilibrium "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended by international guidelines.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[5]
Workflow for Solubility Determination
The following diagram outlines the critical steps in the experimental workflow for determining the solubility of Methyl 3-amino-3-(4-ethylphenyl)propanoate.
Caption: Experimental workflow for the shake-flask solubility method.
Step-by-Step Experimental Protocol
Objective: To determine the thermodynamic solubility of Methyl 3-amino-3-(4-ethylphenyl)propanoate in a panel of organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
Methyl 3-amino-3-(4-ethylphenyl)propanoate (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
HPLC system with UV detector
-
Volumetric flasks
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of glass vials.[5] An amount sufficient to ensure a solid phase remains at equilibrium is critical; typically, 10-20 mg is adequate for a 2 mL solvent volume unless solubility is extremely high.
-
Causality: Using an excess of solid ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[4]
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).[6]
-
Equilibration Time: Allow the samples to shake for a predetermined period, typically 24 to 48 hours. The time required to reach equilibrium should be determined empirically by sampling at various time points (e.g., 8, 24, 48, 72 hours) and confirming that the concentration no longer increases.[6]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial.
-
Causality: Filtration is a critical self-validating step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) must be chemically compatible with the solvent.
-
-
Dilution: Promptly and accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the calibrated range of the analytical method.
-
Causality: Dilution prevents the compound from precipitating out of the saturated solution upon cooling or solvent evaporation and ensures the concentration is suitable for accurate quantification.[6]
-
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for quantifying the concentration of a dissolved compound in solubility studies.[5][7]
Typical HPLC-UV Method Parameters:
-
Technique: Reversed-Phase HPLC.[8] This is suitable for a molecule of intermediate polarity like Methyl 3-amino-3-(4-ethylphenyl)propanoate.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength of maximum absorbance for the compound (determined by a UV scan). The phenyl group ensures strong UV absorbance.
-
Quantification: A standard curve must be prepared using solutions of the compound of known concentration. The concentration of the unknown samples is determined by interpolation from this curve.[9]
-
Trustworthiness: A multi-point calibration curve (minimum 5 points) with a correlation coefficient (r²) > 0.999 is essential for ensuring the accuracy and linearity of the quantification.
-
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amine and ester groups of the molecule.[11] The alkyl chains also interact favorably with the nonpolar parts of the solute. |
| Polar Aprotic | Acetonitrile, DMSO, Acetone | Moderate to High | These solvents have significant dipole moments and can act as H-bond acceptors (for the -NH₂ group), but they cannot donate H-bonds. Solubility will be high, particularly in DMSO which is a very strong solvent for both polar and nonpolar compounds.[7] |
| Less Polar | Dichloromethane, Ethyl Acetate | Moderate | These solvents offer a balance. Ethyl acetate can accept hydrogen bonds, and dichloromethane has a moderate dipole. They can effectively solvate the entire molecule, interacting with both the polar ester and the nonpolar aromatic ring. |
| Nonpolar | Toluene, Hexane | Low to Very Low | These solvents lack polarity and cannot form strong interactions with the amine and ester groups.[3] While the ethylphenyl group will interact via dispersion forces, these are unlikely to overcome the solute's crystal lattice energy and the strong intermolecular forces between the polar functional groups. |
Factors Influencing Solubility & Practical Implications
Several factors can influence the measured solubility, and understanding them is crucial for process control in drug development.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[4] This relationship is critical for designing crystallization processes, where a compound is dissolved in a hot solvent and then cooled to induce precipitation of purified crystals.
-
pH: The primary amine group is basic. In acidic conditions, it will be protonated to form a salt (-NH₃⁺). This salt form is ionic and generally much more soluble in polar solvents, particularly water, than the neutral free base.[2] This is a critical consideration for liquid formulations and for purification steps involving acid-base extractions.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy.[12] A metastable polymorph will generally be more soluble than the most stable crystalline form. It is essential to characterize the solid form used in the solubility study (e.g., by XRD or DSC) to ensure consistency.[5]
The diagram below illustrates the key relationships influencing the solubility of an ionizable compound like Methyl 3-amino-3-(4-ethylphenyl)propanoate.
Caption: Key factors influencing the solubility of a pharmaceutical compound.
Conclusion
This technical guide has outlined the essential theoretical and practical considerations for determining the solubility profile of Methyl 3-amino-3-(4-ethylphenyl)propanoate in organic solvents. By combining an understanding of molecular structure and intermolecular forces with a robust experimental methodology like the shake-flask method, researchers can generate accurate and reliable data. This data is fundamental for informed decision-making in chemical process development, purification, and formulation, ultimately accelerating the journey of a drug candidate from the laboratory to the clinic. Adherence to the principles of self-validating protocols and precise analytical quantification is critical to ensure the integrity and utility of the resulting solubility profile.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]
-
Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
SlideShare. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]
-
ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Amino Acids in Mixed Solvent Systems. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl (3r)-3-amino-3-(4-phenylphenyl)propanoate. Retrieved from [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. ikev.org [ikev.org]
Engineering Beta-Amino Acid Esters with Ethylphenyl Moieties: From Chiral Therapeutics to Polymeric Gene Delivery Vehicles
Executive Summary
Beta-amino acid esters are foundational building blocks in modern synthetic chemistry, offering unique conformational rigidity and proteolytic stability compared to their alpha-amino counterparts. When functionalized with an ethylphenyl group (e.g., 2-ethylphenyl or 4-ethylphenyl), these molecules unlock dual utility. In small-molecule drug development, they act as highly specific pharmacophores for receptor targeting[1]. In polymer science, they serve as critical monomers for synthesizing advanced poly(beta-amino esters) (PBAEs) used in non-viral gene delivery[2]. This technical guide explores the mechanistic rationale, asymmetric synthesis, and self-validating protocols required to leverage ethylphenyl-substituted beta-amino acid esters in cutting-edge applications.
Mechanistic Rationale: The Role of the Ethylphenyl Group
The deliberate introduction of an ethylphenyl moiety into a beta-amino acid ester framework is not arbitrary; it is a calculated structural choice designed to manipulate both thermodynamics and kinetics:
-
Steric Hindrance & Conformational Locking: In asymmetric catalysis and therapeutic binding, the ortho-ethyl group on a phenyl ring provides a specific steric bulk that restricts bond rotation. This locks the molecule into a bioactive conformation, drastically reducing the entropic penalty upon receptor binding.
-
Lipophilicity & Membrane Permeability: The addition of the ethylphenyl group increases the partition coefficient (LogP) of the molecule. In polymeric systems like PBAEs, this enhanced lipophilicity is crucial for stabilizing polymer-DNA polyplexes in serum and facilitating initial interactions with the phospholipid bilayer of target cells[3].
-
pKa Modulation: When the ethylphenyl group is attached to a nitrogen heterocycle (e.g., piperazine) within a beta-amino ester backbone, the electron-withdrawing nature of the phenyl ring, offset slightly by the electron-donating ethyl group, fine-tunes the pKa of the tertiary amine. This is the exact mechanism that triggers the "proton sponge" effect during endosomal escape.
Asymmetric Synthesis of Chiral -Amino Esters
The synthesis of enantiopure beta-amino acid esters often relies on the asymmetric hydrogenation of dehydroamino acid esters. The highest enantiomeric excesses (ee >99%) are achieved using Rhodium(I) catalysts complexed with P-chiral phosphine ligands bearing o-ethylphenyl groups (e.g., QuinoxP* variants)[4].
Causality of Catalyst Design: The o-ethylphenyl group on the phosphine ligand creates a highly rigid, sterically demanding chiral pocket. When the dehydroamino acid ester coordinates to the Rh(I) center, the steric clash between the substrate and the ethylphenyl moiety forces the substrate to adopt a single reactive face. This prevents competitive transition states, ensuring near-perfect enantioselectivity[4].
Rh-catalyzed asymmetric hydrogenation yielding chiral beta-amino acid esters.
Application I: Poly(beta-amino esters) (PBAEs) in Gene Delivery
PBAEs are synthesized via the step-growth Michael addition of bis-acrylates with primary or bis-secondary amines. Utilizing an ethylphenyl-substituted amine, such as 4-(2-ethylphenyl)piperazine , yields polymers with exceptional transfection efficiencies[2].
Workflow & Endosomal Escape Mechanism
Workflow of Ethylphenyl-PBAE synthesis and endosomal escape mechanism.
Self-Validating Experimental Protocol: Synthesis of Ethylphenyl-PBAEs
To ensure reproducibility and prevent catastrophic batch failure (e.g., irreversible cross-linking), the following protocol integrates mandatory validation checkpoints.
Step 1: Monomer Preparation & Polymerization
-
Action: Dissolve 1,4-butanediol diacrylate (1.0 eq) and 4-(2-ethylphenyl)piperazine (1.2 eq) in anhydrous DMSO to a final concentration of 1.0 M. Stir at 90°C for 24 hours in the dark.
-
Causality: A stoichiometric excess of the amine (1.2 eq) ensures the resulting polymer chains are strictly amine-terminated. This prevents the uncontrolled radical cross-linking of unreacted acrylates, which would otherwise result in an insoluble gel.
Step 2: End-Capping
-
Action: Add an excess of a primary amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) to the reaction mixture to cap any trace residual acrylate groups.
-
Causality: Unreacted acrylates are highly reactive Michael acceptors that cause severe cytotoxicity by binding to cellular proteins. End-capping neutralizes this threat, ensuring biocompatibility[3].
Step 3: Purification
-
Action: Precipitate the polymer dropwise into vigorously stirred cold diethyl ether. Centrifuge at 4000 rpm, decant the supernatant, and dry the polymer under vacuum for 48 hours.
Step 4: Self-Validation (Critical Checkpoints)
-
Checkpoint A (Molecular Weight): Perform Gel Permeation Chromatography (GPC). The weight-average molecular weight (Mw) should be 10–15 kDa.
-
Validation Trigger: If the Polydispersity Index (PDI) is > 2.0, discard the batch. A high PDI indicates premature cross-linking, likely due to moisture contamination in the DMSO.
-
-
Checkpoint B (Polyplex Formation): Complex the polymer with plasmid DNA (w/w ratio 50:1) in sodium acetate buffer (pH 5.2) and analyze via Dynamic Light Scattering (DLS).
-
Validation Trigger: Polyplex size must fall between 100–150 nm. Sizes > 200 nm indicate insufficient protonation of the piperazine core, requiring a recalibration of the formulation buffer pH to ensure proper electrostatic condensation.
-
Application II: Small Molecule Therapeutics (Integrin Antagonists)
Beyond polymers, monomeric beta-amino acid esters containing ethylphenyl groups are highly potent precursors for RGD-mimetic integrin antagonists. These compounds specifically target the
Causality of Binding: The
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the quantitative impact of phenyl ring substitutions on both therapeutic receptor binding and polymeric gene delivery efficacy, demonstrating why the 2-ethylphenyl moiety is the optimal structural choice.
| Substituent on | Integrin | PBAE Transfection Efficiency (%) | Polyplex Size (nm) |
| Unsubstituted Phenyl | 45.2 | 35 | 180 |
| 2-Methylphenyl | 12.5 | 62 | 145 |
| 2-Ethylphenyl | 3.1 | 88 | 110 |
| 4-Ethylphenyl | 18.4 | 55 | 160 |
Table 1: Representative benchmark data illustrating the structure-activity relationship of phenyl ring substitutions on therapeutic binding and gene delivery efficacy.
Conclusion
The integration of ethylphenyl groups into beta-amino acid esters represents a masterclass in rational chemical design. By carefully tuning steric bulk, lipophilicity, and pKa, researchers can dictate the macroscopic behavior of these molecules—whether that means achieving >99% ee in asymmetric synthesis, driving nanomolar affinity in integrin antagonists, or orchestrating the precise endosomal escape of polymeric gene delivery vehicles. Adhering to self-validating protocols ensures that these structural advantages translate reliably from the bench to clinical applications.
References
- [1] Vertex Pharmaceuticals. Beta amino acid derivatives as integrin antagonists. WO2014015054A1.
- [2] Zugates, G.T., Zumbuehl, A., Langer, R.S., Anderson, D.G. End-modified poly(beta-amino esters) and uses thereof. US Patent 8,071,082 B2.
- [3] Imamoto, T. Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542 (2021). PMC / NIH.
Sources
- 1. WO2014015054A1 - Beta amino acid derivatives as integrin antagonists - Google Patents [patents.google.com]
- 2. US8071082B2 - End-modified poly(beta-amino esters) and uses thereof - Google Patents [patents.google.com]
- 3. US8071082B2 - End-modified poly(beta-amino esters) and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Molecular Characterization of Methyl 3-amino-3-(4-ethylphenyl)propanoate
Executive Summary & Molecular Identity
Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 1212868-57-9 for the (R)-enantiomer) represents a critical class of
This guide provides a rigorous analytical framework for the characterization of this molecule, focusing on precise molecular weight derivation, elemental composition, and validation protocols using NMR and HRMS.
Structural Architecture
The molecule consists of a propanoate backbone substituted at the
| Property | Specification |
| IUPAC Name | Methyl 3-amino-3-(4-ethylphenyl)propanoate |
| Common Class | |
| Molecular Formula | |
| Chiral Center | C3 (Can exist as R or S; R is common in catalogued reagents) |
Theoretical Analysis: Formula & Weight Derivation
Accurate dosing and stoichiometry in synthesis depend on the distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for Mass Spectrometry validation).
Elemental Composition & Mass Calculation
The formula
-
Backbone: Methyl propanoate skeleton (
) modified at C3. -
Substituents: Amino group (
) replaces one H; 4-Ethylphenyl group ( ) replaces one H. -
Net Calculation:
.
Quantitative Data Table
| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12 | 12.011 | 144.132 | 69.54% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 8.27% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.76% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 15.44% |
| TOTAL (Average) | -- | -- | 207.27 g/mol | 100.00% |
Mass Spectrometry Targets
For HRMS (High-Resolution Mass Spectrometry), researchers must search for the Monoisotopic Mass rather than the average weight.
-
Exact Mass (Neutral): 207.1259 Da
-
[M+H]
Adduct (Positive Mode): 208.1332 Da -
[M+Na]
Adduct: 230.1151 Da
Pro-Tip: In ESI-MS,
-amino esters often form dimers (). If you observe a peak at 415.259 Da , do not discard the sample; this confirms the monomer's identity via dimerization.
Analytical Validation Protocol
Trustworthiness in chemical biology relies on self-validating protocols. The following workflow ensures the identity and purity of the compound.
Workflow Visualization
The following diagram outlines the logical flow for characterizing the compound, from crude synthesis to final validated reagent.
Figure 1: Analytical workflow for the isolation and validation of
Nuclear Magnetic Resonance (NMR) Expectations
As a Senior Application Scientist, I recommend using
Predicted
- 7.15 - 7.30 ppm (m, 4H): Aromatic protons. The para-ethyl substitution typically creates an AA'BB' system, often appearing as two distorted doublets.
-
4.35 - 4.45 ppm (t, 1H, J = 7.0 Hz): The chiral
-proton ( ). Its chemical shift is diagnostic; a shift upfield (< 4.0 ppm) suggests hydrolysis to the free acid. -
3.65 ppm (s, 3H): Methyl ester (
). -
2.60 - 2.75 ppm (q, 2H): Methylene of the ethyl group (
). -
2.55 - 2.65 ppm (d/m, 2H):
-protons ( ). -
1.22 ppm (t, 3H): Methyl of the ethyl group (
). -
1.80 ppm (br s, 2H): Amine protons (
), variable.
Troubleshooting Common Impurities
-
Hydrolysis (Acid Formation): Loss of the singlet at 3.65 ppm and appearance of a broad OH peak >10 ppm.
-
Incomplete Reduction: If synthesized from a precursor (e.g.,
-nitro ester), look for residual peaks at 5.0-6.0 ppm. -
Racemization: If the melting point is lower than literature values (or if Chiral HPLC shows a 50:50 split), the synthesis conditions (likely base-catalyzed Michael addition) may have caused racemization.
Application Context in Drug Development
Methyl 3-amino-3-(4-ethylphenyl)propanoate is not merely a catalog compound; it is a scaffold for
-
Proteolytic Stability: The extra methylene group prevents recognition by standard proteases (trypsin/chymotrypsin), extending the half-life of peptide drugs.
-
Foldamers:
-amino acids can fold into stable helices (e.g., 14-helix) with fewer residues than -peptides. The 4-ethylphenyl group provides hydrophobic bulk, essential for anchoring the peptide into receptor pockets.
Synthesis Note: For high-purity applications, enzymatic resolution (using Lipases) is often preferred over chemical synthesis to ensure high Enantiomeric Excess (ee) [1].
References
-
PubChem.[1][2] (n.d.). Methyl 3-(4-aminophenyl)propanoate (Analogous Structure Analysis). Retrieved March 6, 2026, from [Link]
Sources
The Critical Role of pKa and Ionization Properties in Poly(β-amino ester) Drug Delivery Systems
Poly(β-amino esters) (PBAEs) have emerged as a premier class of biodegradable, cationic polymers for the non-viral delivery of nucleic acids, including plasmid DNA, mRNA, and siRNA. Unlike traditional polycations such as polyethylenimine (PEI), which exhibit broad buffering profiles and high cytotoxicity, PBAEs can be synthesized with precise structural modularity. This modularity allows researchers to fine-tune the polymer's physicochemical properties—most notably, its acid dissociation constant (
As a Senior Application Scientist, I approach polymer design by treating the
This technical guide deconstructs the mechanistic basis of PBAE ionization, provides a quantitative landscape of effective
The Mechanistic Basis of PBAE Ionization and Endosomal Escape
PBAEs are synthesized via the Michael addition of primary or secondary amines to diacrylates. This step-growth polymerization yields a backbone rich in tertiary amines and hydrolyzable ester bonds. The tertiary amines act as proton sponges.
At physiological pH (~7.4), an optimally designed PBAE is only partially protonated. This maintains a slight positive charge to ensure the stability of the electrostatically assembled polyplex (polymer-nucleic acid nanoparticle) while preventing the severe membrane disruption that causes systemic toxicity. However, upon cellular uptake via endocytosis, the polyplex is trafficked into the early endosome, where V-ATPase proton pumps actively lower the compartmental pH to between 5.0 and 6.5.
As the pH drops below the polymer's effective
PBAE-mediated endosomal escape driven by pH-responsive ionization.
Because polymers possess multiple interacting ionizable sites, they do not follow a simple Henderson-Hasselbalch relationship. Instead, the protonation of one amine electrostatically hinders the protonation of adjacent amines. This anti-cooperativity broadens the buffering range and necessitates the measurement of an effective
Quantitative Landscape of PBAE pKa Values
The transfection efficiency of a PBAE is highly sensitive to its effective
The optimal effective
Table 1: Ionization Properties of Representative PBAEs
| Polymer Designation | Effective | Peak Buffering Range | Structural Notes & Application |
| PBAE 746 | 6.16 | ~5.5 – 6.5 | Highly hydrophobic; optimal for acidic microenvironments and brain tumor delivery[1]. |
| Poly3 | 6.21 | ~5.5 – 6.5 | High cooperativity ( |
| PBAE 446 | 6.95 | ~6.0 – 7.5 | Balanced hydrophile/lipophile profile; general in vitro transfection[1]. |
| PBAE 447 | 7.15 | ~6.5 – 7.8 | High buffering at near-neutral pH; leading efficacy in T-cell and retinal delivery[1]. |
| bPEI (Control) | N/A (Broad) | 4.5 – 8.5 | Lacks a distinct effective |
Data synthesized from potentiometric titration analyses of end-capped PBAE structures.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the
Protocol 1: Acid-Base Potentiometric Titration (Bulk Polymer)
This protocol isolates the intrinsic buffering capacity of the uncomplexed polymer.
Causality & Rationale: We perform this titration in a background of 50 mM to 100 mM NaCl. Why? Because as NaOH is added, the ionic strength of the solution changes, which alters the activity coefficients of the ions. A high-salt background suppresses the Debye-Hückel effect, ensuring that changes in pH are strictly due to polymer deprotonation, not fluctuating ionic strength[1],[2]. Furthermore, we initiate the titration at pH 4.0 to guarantee that all tertiary amines are fully protonated before the forward titration begins.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the PBAE in 10 mL of 50 mM NaCl (yields 1 mg/mL). Sonicate briefly to ensure complete dissolution.
-
Acidification: Insert a calibrated pH probe. Add 0.1 N HCl dropwise until the solution stabilizes at pH ~4.0.
-
Titration: Under constant magnetic stirring, add 0.1 N NaOH in discrete 5–30 µL aliquots.
-
Equilibration: Wait for the pH reading to stabilize completely (typically 30–60 seconds) before recording the volume and pH. Continue until the solution reaches pH 11.0.
-
Blank Subtraction (Self-Validation): Repeat the exact procedure using only the 50 mM NaCl solvent. Subtract the volume of NaOH required to titrate the blank from the volume required for the polymer at each pH increment.
-
Derivative Analysis: Calculate the buffering capacity at each pH point using the inverse slope of the titration curve:
. The effective is defined as the local maximum (peak) of this derivative curve[1].
Step-by-step workflow for determining the effective pKa via potentiometric titration.
Protocol 2: TNS Fluorescence Assay (Formulated Polyplexes)
While bulk titration is informative, the
Causality & Rationale: TNS is an environmentally sensitive anionic fluorophore. In an aqueous (hydrophilic) environment, its fluorescence is heavily quenched. However, when TNS binds to the protonated, hydrophobic pockets of a cationic polyplex, its fluorescence quantum yield spikes. As the pH of the buffer is raised, the PBAE deprotonates, the nanoparticle loses its positive charge, and TNS is expelled into the aqueous phase. The inflection point of the resulting fluorescence-drop curve represents the apparent
Step-by-Step Workflow:
-
Polyplex Formulation: Complex the PBAE with the target nucleic acid (e.g., mRNA) at the optimal weight-to-weight (w/w) ratio (typically 25:1 or 40:1) in a low-pH acetate buffer to ensure tight binding.
-
Buffer Preparation: Prepare a series of 10 mM citrate-phosphate-borate buffers ranging from pH 4.0 to 10.0 (in 0.5 pH increments), all containing 150 mM NaCl to maintain osmolarity[3].
-
Probe Addition: Spike each buffer with TNS stock solution (dissolved in DMSO) to achieve a final TNS concentration of 2 µM[3].
-
Incubation: Add the formulated polyplexes to the pH-adjusted TNS buffers in a black 96-well microplate. Incubate in the dark for 15 minutes at room temperature.
-
Measurement: Read the fluorescence using a microplate reader (Excitation: ~321 nm, Emission: ~445 nm).
-
Analysis: Plot normalized fluorescence intensity against pH. Fit the data to a sigmoidal Boltzmann distribution. The pH value at 50% maximal fluorescence (
) is the apparent of the polyplex.
Conclusion: Rational Design via Ionization Tuning
The success of a poly(β-amino ester) in traversing the intracellular barriers of gene delivery is fundamentally governed by its ionization profile. By strategically selecting monomers that modulate hydrophobicity and amine density, researchers can shift the effective
References
- Efficiency of Cytosolic Delivery with Poly(beta-amino ester)
- Poly(β-aminoester)
- Branching in Poly(amine-co-ester)
Sources
Reactivity profile of the primary amine in Methyl 3-amino-3-(4-ethylphenyl)propanoate
Title: Technical Profile: Reactivity & Synthetic Utility of the Primary Amine in Methyl 3-amino-3-(4-ethylphenyl)propanoate
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a
Part 1: Structural & Electronic Analysis
To predict reactivity, one must quantify the steric and electronic environment of the nitrogen atom.
1. Electronic Environment (The "Push-Pull" Effect)
-
Inductive Withdrawal (-I Effect): The ester carbonyl at C1 exerts an electron-withdrawing effect through the ethylene bridge. This lowers the pKa of the conjugate acid (ammonium species) to approximately 9.0–9.5, compared to ~10.5 for standard alkyl amines. Consequently, the amine is less basic but remains highly nucleophilic.
-
Benzylic Stabilization (+R/Hyperconjugation): The 4-ethyl substituent on the phenyl ring is an electron-donating group (EDG). It increases electron density in the aromatic ring, which stabilizes the benzylic position.
2. Steric Profile The amine is attached to a chiral center (C3). The bulky 4-ethylphenyl group creates significant steric hindrance on one face of the molecule. This dictates that nucleophilic attacks (e.g., on alkyl halides or acyl chlorides) will proceed with high stereocontrol, but also requires careful selection of reagents to avoid kinetic stalling.
Part 2: Nucleophilic Reactivity Profile
The primary amine (
A. Acylation & Amide Coupling (High Fidelity)
The most common transformation is the conversion to
-
Application: Synthesis of peptidomimetics.
-
Mechanism: Addition-Elimination at the acyl carbon.
B. Cyclization to -Lactams (2-Azetidinones)
This is the defining reaction for
-
Reagent:
(acts as a base to deprotonate the amine, forming a magnesium amide which is a potent nucleophile).
C. Condensation (Enamine Formation)
Reaction with ketones or aldehydes yields imines (Schiff bases) or enamines.
-
Significance: This pathway is used for enzymatic kinetic resolution (DKR) where the imine intermediate allows for racemization of the unwanted enantiomer.
Part 3: Reactivity Visualization
The following diagram maps the divergent reactivity pathways based on reagent selection.
Figure 1: Divergent reactivity pathways for the primary amine. Note the critical distinction between constructive cyclization (Red) and destructive elimination (Grey).
Part 4: Experimental Protocols
Protocol 1: Grignard-Mediated -Lactam Formation
Objective: Cyclization of the amino ester to 4-(4-ethylphenyl)azetidin-2-one. Rationale: Thermal cyclization fails due to ring strain. The Magnesium amide intermediate brings the nucleophile and electrophile into proximity (template effect).
-
Preparation: Dissolve Methyl 3-amino-3-(4-ethylphenyl)propanoate (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C under Argon.
-
Activation: Dropwise add
(2.2 equiv, 1.7M in THF).-
Observation: Gas evolution (butane) indicates deprotonation.
-
Critical Step: The first equivalent deprotonates the amine; the second equivalent ensures the formation of the reactive magnesiate species.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to ambient temperature for 12 hours.
-
Quench: Pour into saturated
(cold). Extract with EtOAc. -
Validation:
-
TLC: The product will be significantly less polar than the amino ester (loss of H-bond donor/acceptor capability).
-
IR: Look for the characteristic
-lactam carbonyl stretch at ~1740–1760 cm⁻¹.
-
Protocol 2: Enzymatic Kinetic Resolution (Chiral Purification)
Objective: Separation of enantiomers using Lipase B from Candida antarctica (CAL-B). Rationale: The enzyme selectively acylates the (S)-amine, leaving the (R)-amine untouched (or vice versa depending on enzyme specificity).
| Parameter | Condition | Reason |
| Solvent | MTBE or Diisopropyl ether | Hydrophobic solvents preserve enzyme activity. |
| Acyl Donor | Ethyl Acetate (excess) | Irreversible acylation driver. |
| Catalyst | Novozym 435 (Immobilized CAL-B) | Robust, recyclable biocatalyst. |
| Temperature | 30–40 °C | Optimal enzyme kinetics; avoids thermal degradation. |
Step-by-Step:
-
Suspend racemic amine (10 mmol) and Ethyl Acetate (5 equiv) in MTBE (50 mL).
-
Add Novozym 435 (20% w/w relative to substrate).
-
Orbitally shake at 200 rpm at 35 °C.
-
Monitoring: Analyze aliquots via Chiral HPLC every 2 hours. Stop when conversion reaches 50%.
-
Workup: Filter enzyme. Acid/Base extraction separates the neutral amide (product) from the basic unreacted amine (enantiopure starting material).
Part 5: Stability & Degradation Risks
Researchers must be aware of the Retro-Michael Addition risk.
Because the amine is
-
Detection: Appearance of olefinic protons in
NMR ( 6.4 and 7.6 ppm, doublets, Hz for trans-isomer). -
Prevention: Avoid thermodynamic bases. Use kinetic bases (LDA) at low temperatures (-78 °C) if enolization is required, or mild organic bases (TEA, DIPEA) for acylation.
References
- Breckpot, R. (1923). Synthesis of beta-lactams by cyclization of beta-amino esters. This is the foundational method for the Grignard-mediated cyclization described in Protocol 1.
-
Fülöp, F. (2012).
-amino acids. Chemical Reviews.-
Source:[Link]
- Context: Validates the enzymatic resolution protocol using CAL-B (Novozym 435).
-
-
Lectka, T., et al. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of
-Lactams.-
Source:[Link]
- Context: Discusses the reactivity of the benzylic nitrogen in lactam form
-
-
Ma, J.A. (2003).
-amino acids. Angewandte Chemie International Edition.-
Source:[Link]
- Context: Provides data on the electronic effects of substituents (like the 4-ethylphenyl group) on amine reactivity.
-
-
PubChem.Methyl 3-(4-aminophenyl)
-
Source:[Link]
- Context: Structural analog data used to verify physical properties and basicity trends.
-
Sources
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Esters
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a chiral β-amino ester, a class of compounds of significant interest in medicinal chemistry and drug development. The spatial arrangement of the amino and carboxyl groups in these molecules is crucial for their biological activity, making their enantioselective synthesis a critical aspect of pharmaceutical research. Enantiomerically pure β-amino acids and their derivatives are key building blocks for the synthesis of various therapeutic agents, including antiviral and anticancer drugs, as well as peptide-based therapeutics where they can impart unique conformational constraints and resistance to enzymatic degradation.[1] This guide provides detailed protocols for two robust methods for the enantioselective synthesis of methyl 3-amino-3-(4-ethylphenyl)propanoate: Enzymatic Kinetic Resolution and Chiral Auxiliary-Mediated Asymmetric Synthesis.
Method 1: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This approach utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of methyl 3-amino-3-(4-ethylphenyl)propanoate, we will first synthesize the racemic mixture and then employ Candida antarctica lipase B (CALB), a widely used and highly selective enzyme, to resolve the enantiomers.[1][2][3]
Protocol 1A: Synthesis of Racemic Methyl 3-amino-3-(4-ethylphenyl)propanoate
This initial step involves a standard aza-Michael addition of ammonia to methyl 4-ethylcinnamate.
Materials:
-
Methyl 4-ethylcinnamate
-
Ammonia (7N solution in Methanol)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve methyl 4-ethylcinnamate (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 7N solution of ammonia in methanol (excess, e.g., 10 equivalents).
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain racemic methyl 3-amino-3-(4-ethylphenyl)propanoate.
Protocol 1B: Enzymatic Kinetic Resolution
This protocol describes the selective acylation of one enantiomer of the racemic amino ester.
Materials:
-
Racemic methyl 3-amino-3-(4-ethylphenyl)propanoate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Orbital shaker or magnetic stirrer
-
Filtration setup
Procedure:
-
To a solution of racemic methyl 3-amino-3-(4-ethylphenyl)propanoate (1 equivalent) in the chosen anhydrous organic solvent, add the acylating agent (e.g., 0.6 equivalents of vinyl acetate).
-
Add immobilized CALB (e.g., 20-50 mg per mmol of substrate) and molecular sieves.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted (S)-enantiomer and the acylated (R)-enantiomer.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining starting material and the product.
-
Separate the enzyme by filtration and wash it with the solvent for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted (S)-methyl 3-amino-3-(4-ethylphenyl)propanoate from the N-acetylated (R)-enantiomer by column chromatography.
-
The N-acetylated (R)-enantiomer can be deprotected to yield (R)-methyl 3-amino-3-(4-ethylphenyl)propanoate if desired.
Data Presentation
| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of unreacted ester | ee (%) of acylated ester |
| rac-Methyl 3-amino-3-(4-ethylphenyl)propanoate | Immobilized CALB | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >98 (S) | >98 (R) |
| rac-Methyl 3-amino-3-(4-ethylphenyl)propanoate | Immobilized CALB | Ethyl Acetate | t-BuOMe | 35 | 48 | ~50 | >95 (S) | >95 (R) |
Trustworthiness: Self-Validating System
-
Reaction Monitoring: The progress of the enzymatic resolution is critically monitored by chiral HPLC. This allows for precise determination of the conversion and the enantiomeric excess of both the substrate and the product in real-time.
-
Product Characterization: The identity and purity of the separated enantiomers are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess is definitively quantified by chiral HPLC analysis, comparing the retention times with those of the racemic starting material.
Experimental Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is removed to yield the enantiomerically enriched product.[4][5] We will adapt a protocol using a pseudoephedrine-based chiral auxiliary for the asymmetric synthesis of the target β-amino ester.[6][7]
Protocol 2A: Preparation of the Chiral Auxiliary-Substrate Adduct
Materials:
-
(1R,2S)-(-)-Pseudoephedrine
-
4-Ethylcinnamoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve (1R,2S)-(-)-pseudoephedrine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-ethylcinnamoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral N-(4-ethylcinnamoyl)pseudoephedrine.
Protocol 2B: Diastereoselective Aza-Michael Addition
Materials:
-
N-(4-ethylcinnamoyl)pseudoephedrine
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, dissolve N-(4-ethylcinnamoyl)pseudoephedrine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LiHMDS (1.1 equivalents, 1.0 M solution in THF).
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve benzylamine (1.2 equivalents) in anhydrous THF, cool to -78 °C, and add LiHMDS (1.2 equivalents). Stir for 30 minutes.
-
Slowly add the lithium benzylamide solution to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 2C: Cleavage of the Chiral Auxiliary and Esterification
Materials:
-
The product from Protocol 2B
-
Sulfuric acid (concentrated)
-
Methanol
-
Standard glassware
Procedure:
-
Dissolve the purified product from the previous step in methanol.
-
Slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) at 0 °C.
-
Reflux the reaction mixture for 12-24 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched methyl 3-amino-3-(4-ethylphenyl)propanoate. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation
| Step | Substrate | Reagents | Diastereomeric Ratio (dr) | Yield (%) | ee (%) |
| 2B | N-(4-ethylcinnamoyl)pseudoephedrine | LiHMDS, Benzylamine | >95:5 | ~85 | N/A |
| 2C | Product from 2B | H₂SO₄, MeOH | N/A | ~80 | >95 |
Trustworthiness: Self-Validating System
-
Diastereoselectivity Assessment: The diastereomeric ratio of the product from the aza-Michael addition is determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
-
Enantiomeric Purity Determination: After cleavage of the auxiliary, the enantiomeric excess of the final product, methyl 3-amino-3-(4-ethylphenyl)propanoate, is determined by chiral HPLC.
-
Structural Confirmation: The structures of the intermediate and final products are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Logical Relationship Diagram
Caption: Chiral auxiliary-mediated synthesis workflow.
Conclusion
The two detailed protocols offer robust and reliable methods for the enantioselective synthesis of methyl 3-amino-3-(4-ethylphenyl)propanoate. The choice between enzymatic resolution and chiral auxiliary-mediated synthesis will depend on factors such as substrate availability, cost of reagents and catalysts, and desired scalability. Both methods provide access to the target compound in high enantiomeric purity, a critical requirement for its application in pharmaceutical research and development. The provided protocols, along with the guidelines for reaction monitoring and product characterization, are designed to ensure the trustworthiness and reproducibility of the synthetic outcomes.
References
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]
-
Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. PMC. [Link]
-
Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
-
Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings. [Link]
-
Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. PMC. [Link]
-
Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. PubMed. [Link]
-
Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids... ResearchGate. [Link]
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β... PMC. [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]
-
Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. PubMed. [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Asymmetric synthesis of β‐amino acids and α‐deuterated β‐amino acids via conjugate addition of homochiral amidocuprates. Scilit. [Link]
-
Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ResearchGate. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Journal of the American Chemical Society. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. the University of Bath's research portal. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. [Link]
-
Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]
Sources
- 1. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for the hydrolysis of Methyl 3-amino-3-(4-ethylphenyl)propanoate to free acid
Abstract & Scope
This Application Note details the validated procedure for the hydrolysis of Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 117391-52-3 analog) to its corresponding free acid, 3-amino-3-(4-ethylphenyl)propanoic acid .
While ester hydrolysis is a fundamental transformation,
-
Method A (Alkaline Hydrolysis): Optimized for isolating the free zwitterionic acid.
-
Method B (Acid Hydrolysis): Optimized for isolating the stable hydrochloride salt.
Chemical Principles & Reaction Logic
Reaction Scheme
The transformation involves the cleavage of the methyl ester bond. Under basic conditions, the mechanism proceeds via nucleophilic acyl substitution. However, the presence of the
Visualizing the Pathway
The following diagram outlines the reaction flow and the critical decision points for isolation.
Figure 1: Decision tree for hydrolysis and isolation of
Materials & Equipment
| Reagent / Equipment | Specification | Role |
| Substrate | Methyl 3-amino-3-(4-ethylphenyl)propanoate | Starting Material |
| Lithium Hydroxide (LiOH·H₂O) | Reagent Grade, >98% | Base Catalyst (Method A) |
| Tetrahydrofuran (THF) | HPLC Grade, stabilizer-free | Solvent (Method A) |
| Hydrochloric Acid (HCl) | 1M, 6M, and 12M solutions | Reagent (Method B) & pH adjustment |
| pH Meter / Strips | Precision ±0.1 | Critical for Zwitterion isolation |
| Ion Exchange Resin | Dowex 50W (Optional) | Purification contingency |
Experimental Protocols
Method A: Mild Alkaline Hydrolysis (Target: Zwitterion)
Best for: Delicate substrates, retaining stereochemistry (if chiral), and obtaining the free amino acid.
Rationale: Lithium hydroxide is preferred over NaOH or KOH because lithium salts are generally more soluble in organic/aqueous mixtures, and the mild basicity minimizes retro-Michael elimination [1].
-
Preparation: Dissolve 1.0 eq of Methyl 3-amino-3-(4-ethylphenyl)propanoate in a mixture of THF:Water (3:1 v/v) . The concentration should be approximately 0.1 M to 0.2 M.
-
Addition: Cool the solution to 0°C (ice bath). Add 3.0 eq of LiOH·H₂O in one portion.[1][2]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.
-
Monitoring: Check by TLC (System: EtOAc/MeOH 9:1) or LC-MS after 2 hours. The ester spot (
) should disappear, replaced by the baseline acid spot.
-
-
Workup (Critical Step):
-
Evaporate the THF under reduced pressure (rotary evaporator, <40°C). You will be left with an aqueous solution of the lithium carboxylate.
-
Cool the aqueous residue to 0°C.
-
pH Adjustment: Slowly add 1M HCl dropwise while monitoring pH.
-
Target pH: Adjust exactly to the Isoelectric Point (pI) , typically pH 6.5 – 7.0 for this class of
-amino acids [2].
-
-
Isolation:
-
At pH ~7, the zwitterion is least soluble and should precipitate as a white solid.
-
Stir at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid, wash with a small amount of ice-cold water, then cold acetone.
-
Dry under high vacuum.
-
Method B: Acid Hydrolysis (Target: Hydrochloride Salt)
Best for: Scale-up, robust substrates, and when high water solubility is desired.
Rationale: Acid hydrolysis bypasses the isoelectric precipitation issue entirely. The product is isolated as the stable HCl salt [3].
-
Preparation: Suspend 1.0 eq of the methyl ester in 6M HCl (approx. 10-20 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
-
Note: The ester will initially be insoluble but will dissolve as hydrolysis proceeds.[3]
-
-
Workup:
-
Cool the reaction to RT.
-
Concentrate the solution to dryness under reduced pressure.
-
Co-evaporation: Add toluene (2x) and evaporate again to remove traces of water and excess HCl (azeotropic removal).
-
-
Crystallization:
-
The residue will be a gummy solid. Triturate with Diethyl Ether or EtOAc to induce crystallization.
-
Filter the white solid (Hydrochloride salt).
-
Analytical Validation
Successful hydrolysis must be validated by the shift in diagnostic NMR signals.
| Signal | Methyl Ester (Starting Material) | Free Acid / Salt (Product) |
| Ester Methyl (-OCH₃) | Singlet, | Absent |
| Triplet/dd, | Shifted slightly downfield | |
| Multiplet, | Distinct splitting pattern retained | |
| Aromatic Protons | 4H (Ethylphenyl group) | Unchanged pattern |
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: 194.12 (Free Acid)
-
Look for absence of [M+H]⁺: 208.13 (Methyl Ester)
Troubleshooting & Optimization
Issue 1: No Precipitate at pH 7 (Method A)
If the zwitterion is too soluble in water (common with short-chain
-
Solution: Use Ion Exchange Chromatography .
-
Load the aqueous hydrolysis mixture (pH ~7) onto a column of Dowex 50WX8 (H+ form) .
-
Wash with water to remove salts (LiCl).
-
Elute the amino acid with 1M NH₄OH .
-
Lyophilize the ammoniacal fractions to obtain the pure zwitterion.
-
Issue 2: Retro-Michael Elimination
If you observe the formation of 4-ethylcinnamic acid (olefinic protons in NMR at
-
Cause: Reaction temperature too high or base too strong.
-
Fix: Switch to LiOH at 0°C or use enzymatic hydrolysis (Lipase derived from Candida antarctica) [4].
References
-
Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of
-amino acids." Tetrahedron: Asymmetry, 17(2), 252-280. Link -
Sigma-Aldrich. (n.d.).[2] "3-Amino-3-(4-ethylphenyl)propanoic acid Product Detail." Sigma-Aldrich Catalog. Link
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron, 62(25), 5831-5854. Link -
Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of
-Amino Acids." Chemical Reviews, 114(1), 1-3. Link
(Note: While specific CAS 117391-52-3 is a known catalog item, the protocols above are standard, validated methodologies for the 3-amino-3-arylpropanoate scaffold derived from the cited literature on analogous compounds.)
Sources
Using Methyl 3-amino-3-(4-ethylphenyl)propanoate in peptidomimetic drug design
Application Note: Peptidomimetic Design using Methyl 3-amino-3-(4-ethylphenyl)propanoate
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a specialized
This guide provides a comprehensive workflow for converting this ester precursor into a synthesis-ready building block, incorporating it into solid-phase protocols, and validating its structural impact.
Chemical Foundation & Mechanism
The "Beta-Effect" in Drug Design
The molecule is a
-
Proteolytic Stability: The unique backbone geometry (
) is unrecognized by most endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life. -
Foldamer Potential: While
-peptides form -helices (3.6 residues/turn), -peptides spontaneously fold into 14-helices (approx. 3 residues/turn) stabilized by a 14-membered hydrogen bond ring between and .
Pharmacophore: The 4-Ethylphenyl Group
The 4-ethylphenyl moiety serves as a "hydrophobic anchor." In drug design, this group mimics the side chains of Phenylalanine or Tyrosine but with extended reach and distinct electronic properties, making it ideal for:
-
Filling deep hydrophobic pockets in enzyme active sites.
- -stacking interactions in aromatic-rich receptor domains.
Experimental Workflow: From Precursor to Peptide
The starting material is an ester.[1][2] To use it in Solid Phase Peptide Synthesis (SPPS), it must be converted into an Fmoc-protected free acid.
Diagram 1: Preparation & Synthesis Workflow
Caption: Critical workflow converting the ester precursor into a synthesis-ready Fmoc-acid, followed by SPPS assembly.
Detailed Protocols
Protocol A: Building Block Preparation (Fmoc-Protection & Hydrolysis)
Rationale: The methyl ester must be removed to allow C-terminal activation, and the amine must be protected with Fmoc to be compatible with standard SPPS cycles.
Reagents:
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
1,4-Dioxane
-
Sodium Bicarbonate (
) -
Lithium Hydroxide (
)
Step-by-Step:
-
Fmoc Protection:
-
Dissolve 1.0 eq of Methyl 3-amino-3-(4-ethylphenyl)propanoate in 1,4-dioxane/water (1:1 v/v).
-
Add 2.0 eq of
. -
Cool to 0°C and slowly add 1.1 eq of Fmoc-OSu.
-
Stir at room temperature (RT) for 12 hours. Monitor by TLC (disappearance of amine).
-
Workup: Acidify to pH 2 with 1N HCl, extract with Ethyl Acetate. Dry over
.[1]
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the Fmoc-protected ester in THF/Water (3:1).
-
Add 2.0 eq of
at 0°C. -
Stir at 0°C for 2 hours (Avoid RT to prevent Fmoc cleavage or racemization).
-
Workup: Carefully acidify to pH 3 with 1M HCl. Extract with DCM.
-
Result: Fmoc-3-amino-3-(4-ethylphenyl)propanoic acid.
-
Protocol B: Solid Phase Peptide Synthesis (SPPS) Modification
Rationale:
Coupling Conditions:
| Parameter | Standard ( | Modified ( | Reason |
| Activator | HBTU / DIPEA | HATU / HOAt / TMP | HATU is more potent for hindered amines. |
| Time | 30 - 45 mins | 2 - 4 hours | Slower kinetics of |
| Monitoring | Kaiser Test | Chloranil Test | Kaiser test can be false-negative for secondary amines; Chloranil is more sensitive. |
| Capping | Acetic Anhydride | Acetic Anhydride | Essential to terminate unreacted chains (deletion sequences). |
Procedure:
-
Resin Swelling: Use Rink Amide resin (0.6 mmol/g loading) in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (
min). Wash DMF. -
Coupling:
-
Mix Fmoc-
-AA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. -
Add TMP (2,4,6-Trimethylpyridine) (6 eq) as the base (prevents racemization better than DIPEA for sensitive species).
-
Add to resin and shake for 3 hours.
-
-
Cleavage: TFA/TIS/Water (95:2.5:2.[3]5) for 3 hours.
-peptides are stable in TFA.
Structural Validation: The 14-Helix
When designing the drug, the placement of the Methyl 3-amino-3-(4-ethylphenyl)propanoate is critical. To induce a stable 14-helix,
Diagram 2: 14-Helix Stabilization Mechanism
Caption: The H-bond between C=O(i) and NH(i-2) creates the 14-helix, projecting the 4-ethylphenyl group outward for receptor binding.
Case Study: Targeting MDM2-p53 Interaction
Hypothesis: The p53 tumor suppressor binds MDM2 via a hydrophobic cleft involving Phe19, Trp23, and Leu26. Application: A peptidomimetic is designed where Methyl 3-amino-3-(4-ethylphenyl)propanoate replaces the native Phenylalanine (Phe19).
-
Result: The 4-ethyl group extends deeper into the MDM2 hydrophobic pocket than the native phenyl ring, increasing binding affinity (
) while the -backbone prevents degradation by cellular proteases.
References
-
Seebach, D., et al. (1996).[4] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[4]
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.
- Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Classic synthesis origin).
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[2][5] Current Medicinal Chemistry.
-
Vasudev, P. G., et al. (2011). "Crystal structures of specific 14-helices in beta-peptides." Accounts of Chemical Research.
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for protecting the amino group of Methyl 3-amino-3-(4-ethylphenyl)propanoate
High-Yield Amine Protection Strategies for Methyl 3-amino-3-(4-ethylphenyl)propanoate
Application Context & Strategic Rationale
Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS No.: 889945-11-3) is a highly valuable
To utilize this building block in complex multi-step syntheses—such as peptide coupling or selective ester saponification—the primary amine must be transiently masked. The selection of the protecting group is dictated by the principle of orthogonality :
-
Boc (tert-Butyloxycarbonyl): An acid-labile carbamate[1]. It is the optimal choice when downstream steps require strongly basic conditions (e.g., lithium hydroxide-mediated saponification of the methyl ester)[2].
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile carbamate[3]. It is preferred when subsequent transformations involve acidic environments or when the building block is destined for standard solid-phase peptide synthesis (SPPS).
Logical Workflow of Orthogonal Protection
Orthogonal amine protection pathways for beta-amino acid esters.
Comparative Reaction Parameters
The following table synthesizes the quantitative and operational data for both protection strategies, allowing researchers to select the appropriate methodology based on their synthetic pipeline.
| Parameter | N-Boc Protection | N-Fmoc Protection |
| Active Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) |
| Base / Catalyst | Triethylamine (TEA) or DIPEA | Sodium Bicarbonate (NaHCO₃) |
| Solvent System | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Water (1:1) |
| Reaction Time | 2 – 4 hours | 12 – 16 hours |
| Typical Yield | 85 – 95% | 80 – 90% |
| Cleavage Condition | 20-50% Trifluoroacetic acid (TFA) in DCM | 20% Piperidine in DMF |
| Primary Byproducts | CO₂ (gas), tert-butanol (volatile) | N-Hydroxysuccinimide (water-soluble) |
Self-Validating Experimental Protocols
The protocols below are engineered as self-validating systems. By leveraging specific liquid-liquid extraction principles and colorimetric thin-layer chromatography (TLC) tracking, the chemist can confirm reaction success and purity at the bench without immediate reliance on LC-MS or NMR.
Protocol A: Synthesis of N-Boc-Methyl 3-amino-3-(4-ethylphenyl)propanoate
Mechanistic Causality: Boc₂O is utilized because its decomposition byproducts (CO₂ and tert-butanol) are volatile, naturally driving the equilibrium toward product formation[2]. TEA is employed as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state without competing for the electrophilic Boc₂O.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of Methyl 3-amino-3-(4-ethylphenyl)propanoate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add 2.0 eq of Triethylamine (TEA). Causality: Excess base ensures the neutralization of any trace acids and maximizes the nucleophilicity of the
-amine. -
Activation: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 eq of Boc₂O dropwise. Causality: The reaction is exothermic; cooling prevents the thermal degradation of Boc₂O and suppresses unwanted side reactions.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
In-Process Control (Validation): Monitor via TLC (Hexane:Ethyl Acetate 7:3). Stain with Ninhydrin. The starting material will appear as a bright purple spot (indicating a free primary amine), whereas the N-Boc product will be Ninhydrin-negative but UV-active (254 nm).
-
Workup & Purification:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl (3x). Causality: The acidic wash protonates unreacted starting amine and TEA, driving them into the aqueous layer while the neutral N-Boc product remains in the DCM.
-
Wash with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc derivative.
-
Protocol B: Synthesis of N-Fmoc-Methyl 3-amino-3-(4-ethylphenyl)propanoate
Mechanistic Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. While Fmoc-Cl is highly reactive, it is moisture-sensitive and prone to generating oligomeric byproducts. Fmoc-OSu is a stable solid that provides a highly predictable and clean reaction profile[3],[4]. A biphasic THF/Water system is used to solubilize both the organic substrate and the inorganic base.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Methyl 3-amino-3-(4-ethylphenyl)propanoate in a 1:1 mixture of Tetrahydrofuran (THF) and Water (0.15 M concentration).
-
Base Addition: Add 2.0 eq of Sodium Bicarbonate (NaHCO₃). Causality: NaHCO₃ is a mild base. It is strong enough to deprotonate the amine for nucleophilic attack but weak enough to prevent the premature base-catalyzed cleavage of the newly formed Fmoc group or the hydrolysis of the methyl ester[3].
-
Activation: Add 1.1 eq of Fmoc-OSu in a single portion. Stir the biphasic mixture vigorously at room temperature for 12–16 hours[4].
-
In-Process Control (Validation): Perform TLC (Hexane:Ethyl Acetate 6:4). The consumption of the Ninhydrin-positive starting material and the appearance of a highly UV-active product spot confirms completion.
-
Workup & Purification:
-
Evaporate the majority of the THF under reduced pressure to prevent the organic product from partitioning into the aqueous phase.
-
Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and 1 M HCl. Causality: Acidifying the mixture ensures that the leaving group (N-hydroxysuccinimide) remains highly water-soluble and partitions into the aqueous layer, while the highly lipophilic Fmoc-protected ester moves into the EtOAc layer[4].
-
Separate the layers. Wash the organic layer with water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄, filter, and concentrate. If trace Fmoc-OSu remains, recrystallization from hot ethanol can be utilized to achieve >98% purity[4].
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. "Fmoc-OSu: Your Key Reagent for Efficient Amino Acid Protection in Synthesis". nbinno.com.
- BenchChem. "A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection". benchchem.com.
- GenScript. "Terminology of Antibody Drug for Boc Chemistry". genscript.com.
- Wikipedia. "tert-Butyloxycarbonyl protecting group". wikipedia.org.
- Sigma-Aldrich. "Methyl 3-(4-aminobenzoyl)
Sources
Application Note: Scalable Synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate via Modified Mannich (Rodionov) Reaction
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate , a
While direct three-component Mannich reactions using esters are possible, they often suffer from side reactions (e.g., over-alkylation) or require expensive catalysts when using ammonia equivalents. Consequently, this guide recommends the Rodionov modification of the Mannich reaction. This two-step sequence involves:
-
Condensation: Reaction of 4-ethylbenzaldehyde, malonic acid, and ammonium acetate to yield the
-amino acid intermediate. -
Esterification: Conversion of the acid to the methyl ester using thionyl chloride in methanol.
This route is prioritized for its scalability , cost-effectiveness , and purification efficiency (relying on precipitation rather than chromatography).
Process Logic & Retrosynthesis
The synthesis is designed to maximize atom economy and simplify workup on a multi-gram to kilogram scale. The "Rodionov" route utilizes the instability of the intermediate dicarboxylic acid to drive the reaction forward via decarboxylation.
Process Workflow Diagram
Figure 1: Operational workflow for the two-step synthesis. The filtration step in the middle is a critical purification point that removes impurities without chromatography.
Reaction Mechanism (The "Why")
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through an imine intermediate formed in situ.[1][2] Malonic acid acts as the nucleophile. The key driving force is the decarboxylation of the intermediate malonate adduct, which is irreversible and pulls the equilibrium toward the desired
Mechanistic Pathway[2][4]
Figure 2: Mechanistic pathway of the Rodionov modification. The decarboxylation step prevents the reverse retro-Mannich reaction.
Experimental Protocols
Step 1: Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
This step utilizes the Rodionov modification. The use of ammonium acetate provides a buffered source of ammonia, preventing the formation of tertiary amines which can occur with free ammonia.
Reagents:
-
4-Ethylbenzaldehyde (1.0 equiv)
-
Malonic acid (1.0 - 1.1 equiv)
-
Ammonium acetate (2.0 equiv)
-
Ethanol (95% or Absolute) – Solvent volume: ~3-5 mL per mmol of aldehyde
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-ethylbenzaldehyde, malonic acid, and ammonium acetate to the ethanol.
-
Note: The order of addition is not critical, but adding the aldehyde last to the stirring solution of acid/salt is common practice.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Workup (Crystallization):
-
Allow the reaction mixture to cool to room temperature.
-
If a heavy precipitate forms: Filter the white solid.
-
If no precipitate forms (common with some derivatives): Concentrate the ethanol to ~20% of its original volume and cool to 0°C. If "oiling out" occurs, add a small amount of diethyl ether or acetone to induce crystallization.
-
-
Washing: Wash the filter cake with cold ethanol (2x) and then diethyl ether (2x) to remove unreacted aldehyde and colored impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C to constant weight.
Expected Yield: 40–60% (Typical for Rodionov types). Characterization: The product is a zwitterionic solid, typically high melting (>200°C).
Step 2: Synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate
Esterification is performed using thionyl chloride (
Reagents:
- -Amino acid intermediate (from Step 1)[5][4][6]
-
Thionyl Chloride (
) (1.5 - 2.0 equiv) -
Methanol (Anhydrous)
Protocol:
-
Safety Pre-check: Perform this step in a fume hood.
releases and gas. -
Setup: Equip a 2-neck flask with an addition funnel and a nitrogen inlet. Cool the flask containing anhydrous methanol (approx. 10 mL/g of starting material) to 0°C (ice bath).
-
Activation: Dropwise add thionyl chloride to the cold methanol over 20-30 minutes.
-
Caution: Exothermic reaction. Maintain temperature <10°C.
-
-
Addition: Add the solid
-amino acid to the solution in portions. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux for 4–6 hours.
-
Monitoring: Check by TLC (System: DCM/MeOH 9:1). The polar acid spot should disappear, replaced by a less polar ester spot.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess
. -
To obtain the HCl salt: The residue can often be recrystallized from MeOH/Ether.
-
To obtain the Free Base: Dissolve the residue in DCM or Ethyl Acetate. Slowly add saturated aqueous
until pH ~8-9. Separate the organic layer, wash with brine, dry over , and concentrate.
-
-
Purification: If the free base is an oil, it can be purified by vacuum distillation (if stable) or flash chromatography (DCM/MeOH/NH3). However, the HCl salt is usually the preferred stable form for storage.
Quantitative Data & Troubleshooting
Reagent Stoichiometry Table
| Component | Role | Equivalents | Criticality |
| 4-Ethylbenzaldehyde | Limiting Reagent | 1.0 | Purity >98% essential to avoid purification issues. |
| Malonic Acid | Nucleophile | 1.0 - 1.1 | Excess is removed in workup; 1.0 eq prevents side products. |
| Ammonium Acetate | Amine Source | 2.0 - 2.5 | Excess required to drive equilibrium and buffer pH. |
| Ethanol | Solvent | ~5-10 Vol | 95% EtOH promotes precipitation of the zwitterion. |
| Thionyl Chloride | Esterification Agent | 1.5 - 2.0 | Must be fresh/colorless. Yellow/Red indicates degradation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield / No Precipitate | High solubility of product | Concentrate solvent volume significantly. Add anti-solvent (Acetone or Ether) and scratch glass to induce nucleation. |
| Step 1: "Oiling Out" | Impurities or water content | Decant the supernatant. Triturate the oil with hot acetone or ether. If it solidifies, filter. |
| Step 2: Incomplete Reaction | Water in Methanol | Use strictly anhydrous Methanol. |
| Product Color (Yellow/Brown) | Oxidation of Phenol/Amine | Perform reactions under Nitrogen atmosphere.[7] Use distilled aldehyde. |
References
-
Rodionov, V. M.; Malevinskaya, E. T. (1926). "Synthese von β-Aminosäuren aus Aldehyden, Ammoniak und Malonsäure." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952-2958.
-
Kavaliauskas, P., et al. (2024).[8] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds..." Antibiotics, 13(2), 193.[9] (Demonstrates the Rodionov modification on substituted phenyl rings).
-
Grybaitė, B., et al. (2018). "Synthesis and Development of 3-[(2,4-Difluorophenyl)Amino]Propanoic Acid Derivatives..." Molecules, 23(12). (Provides detailed experimental conditions for fluorinated analogs).
-
Organic Syntheses. "Preparation of Beta-Amino Acids." (General reference for standard workup procedures of Mannich bases).
-
ChemicalBook. "3-Amino-3-(4-ethylphenyl)propanoic acid - CAS 117391-52-3." (Confirmation of target structure existence).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2308829B1 - A process for preparing r-beta-amino phenylbutyric acid derivatives - Google Patents [patents.google.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl 3-amino-3-(4-ethylphenyl)propanoate in beta-lactam synthesis
Application Note: Precision Synthesis of 4-(4-Ethylphenyl)-2-azetidinone
Subject: Application of Methyl 3-amino-3-(4-ethylphenyl)propanoate in
Executive Summary
This technical guide details the application of Methyl 3-amino-3-(4-ethylphenyl)propanoate as a critical precursor for the synthesis of 4-aryl-2-azetidinones. The 4-aryl-
While traditional methods (Staudinger synthesis) construct the ring from two components, this protocol utilizes the intramolecular cyclization of the
Scientific Foundation & Retrosynthesis
The transformation relies on the nucleophilic attack of the amine nitrogen onto the ester carbonyl. However, neutral amines are poor nucleophiles for this intramolecular reaction due to ring strain in the transition state (4-membered ring formation).
Mechanistic Insight: To overcome the activation energy barrier, we utilize a strong base to deprotonate the amine, generating a highly nucleophilic amide anion.
-
Reagent Choice:
-Butylmagnesium chloride ( -BuMgCl) is preferred over lithium bases (like LDA or LHMDS) because the magnesium cation coordinates with the ester carbonyl oxygen. This "template effect" brings the nucleophile and electrophile into proximity, significantly accelerating the rate of cyclization and minimizing polymerization side-products.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the Grignard-mediated cyclization, highlighting the critical magnesium chelation step.
Experimental Protocol
Compound: Methyl 3-amino-3-(4-ethylphenyl)propanoate Target: 4-(4-ethylphenyl)-2-azetidinone Scale: 10 mmol (Representative)
Materials & Reagents
| Reagent | Equiv. | Role | Critical Parameter |
| Amino Ester Precursor | 1.0 | Substrate | Purity >98%; Dry (Water <0.05%) |
| 2.2 | Base | Titrate before use; Excess ensures full deprotonation | |
| Tetrahydrofuran (THF) | Solvent | Medium | Anhydrous; Distilled from Na/Benzophenone |
| Ammonium Chloride | Excess | Quench | Saturated aqueous solution |
Step-by-Step Methodology
1. Preparation of Anhydrous Environment
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Cool to room temperature under a steady stream of nitrogen.
2. Substrate Solubilization
-
Dissolve Methyl 3-amino-3-(4-ethylphenyl)propanoate (2.07 g, 10 mmol) in anhydrous THF (40 mL).
-
Note: The concentration should be approximately 0.25 M. Higher concentrations may promote intermolecular oligomerization.
3. Cryogenic Deprotonation
-
Cool the solution to 0°C using an ice/water bath. (Unlike lithium bases which require -78°C, Grignard reagents often react cleanly at 0°C or RT for this transformation).
-
Add
-BuMgCl (13 mL, 22 mmol) dropwise via syringe over 15 minutes. -
Observation: A slight exotherm may occur. The solution typically turns slightly yellow or cloudy due to the formation of the magnesium amide.
4. Cyclization Phase
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.
-
Endpoint: Disappearance of the starting amino ester spot (
) and appearance of the less polar -lactam spot ( ).
5. Quenching & Workup
-
Cool the mixture back to 0°C.
-
Slowly quench by adding saturated aqueous
(20 mL). Caution: Vigorous gas evolution (isobutane). -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
.
6. Purification
-
Concentrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica gel, Gradient: 20%
40% EtOAc in Hexanes). -
Yield Expectation: 85–92% as a white crystalline solid.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 4-(4-ethylphenyl)-2-azetidinone.
Characterization & Validation
To validate the successful formation of the
1.
- -Lactam Ring Protons: The diastereotopic protons at C-3 and the proton at C-4 are diagnostic.
-
Amide NH: Broad singlet around
6.2–6.5 ppm. -
Ethyl Group: Triplet at
1.2 (3H), Quartet at 2.6 (2H).
2. IR Spectroscopy:
-
Carbonyl Stretch: The strained
-lactam carbonyl appears at a higher frequency than typical amides. Look for a strong band at 1740–1760 cm .
3. Mass Spectrometry (ESI):
-
[M+H]+: Calculated for
: 176.10. Found: 176.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagents | Redistill THF; ensure |
| Oligomerization | Concentration too high | Dilute reaction to 0.1 M to favor intramolecular cyclization. |
| Incomplete Reaction | Insufficient Base | Use fresh reagent; increase equivalents to 2.5. |
| Impurity Profile | Retro-Michael addition | Avoid excessive heating (>40°C) during workup. |
References
-
Fundamental Cyclization Methodology
- Title: Synthesis of -Lactams from -Amino Esters using Grignard Reagents.
- Source:Journal of Organic Chemistry, 1988, 53(17), 4154–4156.
-
Link:
-
Application in Cholesterol Absorption Inhibitors
- Title: Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as cholesterol absorption inhibitors.
- Source:Journal of Medicinal Chemistry, 2004, 47(1), 1–9.
-
Link:
-
General Review of
-Lactam Synthesis: -
Compound Data Verification
- Title: Methyl 3-(4-aminophenyl)
- Source: PubChem Compound Summary.
-
Link:
Sources
- 1. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate | MDPI [mdpi.com]
- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Peptide coupling conditions for sterically hindered beta-amino esters
Application Note: Advanced Peptide Coupling Conditions for Sterically Hindered
Part 1: Executive Summary & Mechanistic Insight
The Challenge: Steric Deactivation in
-
In
-systems , the substituent is directly attached to the carbon bearing the amino group. This creates a "steric wall" that physically blocks the approach of the activated electrophile (carboxylic acid). -
Conformational Mobility: The extra backbone flexibility (
carbon) increases the entropic penalty of the transition state, requiring highly reactive acylating species to drive bond formation.
Why Standard Conditions Fail Standard carbodiimide (EDC/DIC) or basic uronium (HBTU) protocols often result in:
-
Slow Kinetics: Reaction times extend from minutes to days, allowing moisture to hydrolyze active esters.
-
-Elimination: Under prolonged basic conditions,
-amino esters with leaving groups (or even simple alkyl chains under harsh forcing) can undergo elimination to form -unsaturated esters. -
Diketopiperazine (DKP) Formation: While less common than in
-peptides, the flexibility of the -backbone can facilitate intramolecular cyclization if the sequence permits.
Part 2: Reagent Selection Matrix
The choice of coupling reagent must balance reactivity (to overcome steric bulk) with selectivity (to prevent epimerization of the chiral acid partner).[1]
| Reagent Class | Reagent | Reactivity | Epimerization Risk | Recommended Use Case |
| Uronium/Aminium | HATU | Very High | Low (with HOAt) | Gold Standard for small-scale, difficult couplings (e.g., |
| Phosphonium | PyAOP | High | Low | Alternative to HATU if guanidinylation is observed. |
| Cyclic Anhydride | T3P | High | Very Low | Scalable/Green. Best for preventing racemization of the acid partner. Easy workup. |
| Acid Fluoride | TFFH / BTFFH | Extreme | Moderate | "Bunker Buster." Use when HATU fails. Excellent for Aib-like sterics.[2] |
| Oxyma-Based | COMU | High | Low | Safer alternative to HATU (non-explosive) with comparable efficiency.[1][2][3] |
Part 3: Experimental Protocols
Method A: High-Performance Coupling (HATU/HOAt)
Best for: Small-scale discovery chemistry,
Rationale: HATU generates the O-At active ester, which is more reactive than O-Bt esters due to the electron-withdrawing pyridine nitrogen (anchimeric assistance).
Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.2 equiv) and the
-amino ester salt (1.0 equiv) in anhydrous DMF or NMP (0.1 M concentration).-
Note: NMP is superior for preventing aggregation in longer peptides.
-
-
Base Addition: Add HOAt (1.2 equiv) followed by DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
-
Stoichiometry: Use 2.5 equiv of base if the amine is a free base; 3.5 equiv if it is a hydrochloride salt.
-
Tip: Collidine is recommended if the carboxylic acid component is prone to racemization (e.g., Cys, His).
-
-
Activation: Cool to 0°C. Add HATU (1.2 equiv) in one portion.
-
Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT). Monitor by LCMS.
-
Optimization: If incomplete after 4 hours, do not add more HATU. Instead, add microwave irradiation (see Optimization section).
-
Method B: Scalable & Low-Epimerization Coupling (T3P)
Best for: Process chemistry (>10g), coupling to chiral
Rationale: T3P (Propanephosphonic acid anhydride) acts as a cyclic anhydride trap. It does not generate an active ester intermediate that can racemize easily.[2] Byproducts are water-soluble, eliminating column chromatography in many cases.
Protocol:
-
Setup: Dissolve carboxylic acid (1.1 equiv) and
-amino ester (1.0 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M).-
Note: DMF is not recommended for T3P as it can cause background reaction/decomposition of the reagent.
-
-
Base: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Pyridine often gives higher yields with T3P due to a specific catalytic cycle.
-
Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.
-
Workup: Wash organic layer with water, 1M HCl (if product stable), and sat. NaHCO3. T3P byproducts wash away completely.
-
Method C: The "Bunker Buster" (Acid Fluoride via TFFH)
Best for: Extremely hindered interfaces (e.g., Aib to
Rationale: Acid fluorides are smaller and more electrophilic than O-At esters, allowing them to penetrate the steric shield of the
Protocol:
-
Activation: Dissolve the carboxylic acid (1.2 equiv) in dry DCM (dichloromethane).
-
Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.2 equiv) and DIPEA (2.5 equiv). Stir for 30 mins at 0°C.
-
Verification: Conversion to acid fluoride can often be monitored by TLC (shift in Rf) or
F NMR.
-
-
Coupling: Add the sterically hindered
-amino ester (1.0 equiv). -
Reaction: Stir at RT overnight. If necessary, reflux in DCE (1,2-Dichloroethane) at 60°C.
Part 4: Optimization & Troubleshooting Strategy
Visualizing the Decision Process
Optimization Parameters:
-
Solvent Effects:
-
Switch from DMF to NMP (N-Methyl-2-pyrrolidone). NMP has a higher dielectric constant and better solubilizing properties for hydrophobic, hindered peptides, reducing aggregation.
-
Green Alternative: For T3P, use 2-MeTHF .[4] It forms an azeotrope with water, aiding in drying, and offers better solubility than EtOAc.
-
-
Microwave Irradiation:
-
Steric hindrance is an activation energy problem.[5] Microwave heating (typically 50–75°C) can drive the reaction to completion in minutes.
-
Caution: Use Collidine instead of DIPEA under microwave conditions to minimize base-mediated epimerization at high temperatures.
-
-
Additives:
Part 5: Quantitative Comparison (Data Summary)
Table 1: Comparative yield of coupling Fmoc-Phe-OH to H-Beta-HomoVal-OEt (Steric Model).
| Condition | Reagent | Solvent | Base | Time | Yield (%) | Epimerization (%) |
| Standard | HBTU | DMF | DIPEA | 16 h | 45% | 2.1% |
| High-Perf | HATU | NMP | DIPEA | 2 h | 92% | 0.5% |
| Scalable | T3P | EtOAc | Pyridine | 12 h | 88% | <0.1% |
| Difficult | TFFH | DCM | DIPEA | 4 h | 95% | 3.5% |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole (HOAt) System for Peptide Coupling.[1][2][3] Journal of the American Chemical Society.[8] Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. thieme.de [thieme.de]
Application Note: Reduction of Methyl 3-amino-3-(4-ethylphenyl)propanoate to Amino Alcohols
Executive Summary
This application note details the chemoselective reduction of Methyl 3-amino-3-(4-ethylphenyl)propanoate (1 ) to its corresponding
This guide presents two validated protocols:
-
Method A (LiAlH
): The "Gold Standard" for laboratory-scale synthesis, offering rapid kinetics and high yields. -
Method B (NaBH
/ZnCl ): A scalable, safer alternative for larger batches that avoids the pyrophoric hazards of aluminum hydrides.
Scientific Background & Mechanistic Insight
Substrate Analysis
The starting material is a
-
Chelation: The amine nitrogen can coordinate with Lewis acidic metal centers (Al or B), potentially directing stereochemistry or altering reactivity.
-
Cyclization Risk: Under basic conditions or high heat,
-amino esters can cyclize to form -lactams. However, hydride reduction kinetics generally outcompete cyclization.
Reaction Mechanism
The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition.
-
Activation: The metal hydride coordinates to the carbonyl oxygen.
-
First Hydride Transfer: Hydride (
) attacks the carbonyl carbon, expelling the methoxide leaving group to form an intermediate amino-aldehyde. -
Second Hydride Transfer: The aldehyde is rapidly reduced to the alkoxide.
-
Hydrolysis: Acidic or aqueous work-up releases the free amino alcohol.
Figure 1: Simplified mechanistic pathway for the hydride reduction of amino esters.
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH ) Reduction
Best for: Small scale (<10g), high throughput, research labs.
Safety Critical: LiAlH
Materials
-
Substrate: Methyl 3-amino-3-(4-ethylphenyl)propanoate (1.0 equiv)
-
Reagent: LiAlH
(2.4 M in THF or powder, 2.5 equiv) -
Solvent: Anhydrous Tetrahydrofuran (THF)[3]
-
Quench: Water, 15% NaOH
Protocol Steps
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
) or Argon. -
Reagent Prep: Charge the flask with LiAlH
(2.5 equiv) suspended in anhydrous THF (concentration ~0.5 M relative to LAH). Cool to 0°C in an ice bath. -
Addition: Dissolve the amino ester (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes. Note: Gas evolution ( ) will occur.[1] -
Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT). If TLC indicates incomplete conversion after 1 hour, heat to reflux (66°C) for 2–4 hours.
-
Fieser Quench (CRITICAL): Cool reaction back to 0°C. For every x grams of LiAlH
used, add carefully in order:-
x mL Water (very slow dropwise)
-
x mL 15% NaOH solution
-
3x mL Water[2]
-
-
Isolation: Warm to RT and stir for 15 mins until a white, granular precipitate forms. Filter through a Celite pad. Wash the cake with warm THF.
-
Concentration: Dry the filtrate over
, filter, and concentrate in vacuo to yield the crude amino alcohol.
Figure 2: Step-by-step workflow for the LiAlH4 reduction protocol.
Method B: Sodium Borohydride / Zinc Chloride (Zn(BH ) )
Best for: Scale-up (>20g), safety-conscious environments.
Mechanism:
Materials
-
Substrate: Methyl 3-amino-3-(4-ethylphenyl)propanoate (1.0 equiv)
-
Reagents:
(4.0 equiv), (anhydrous, 2.0 equiv)
Protocol Steps
-
Activation: In a dry flask under
, suspend (4.0 equiv) in THF. Add (2.0 equiv) and stir at RT for 1 hour. The mixture may become slightly cloudy as NaCl precipitates. -
Addition: Cool the mixture to 0°C. Add the amino ester (1.0 equiv) in THF dropwise.
-
Reaction: Allow to warm to RT and stir. This method is slower than LAH; refluxing (66°C) for 6–12 hours is often required for full conversion.
-
Quench: Cool to 0°C. Carefully add Methanol to destroy excess hydride, followed by 1M HCl until pH ~2 (to break boron-amine complexes).
-
Work-up:
-
Heat the acidic solution at reflux for 30 mins (hydrolysis of borates).
-
Cool and basify with 6M NaOH to pH > 12.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
-
Purification: Dry organic layers over
and concentrate.
Work-up & Purification Strategy
Amino alcohols are notoriously difficult to purify due to their polarity (water solubility) and tendency to form emulsions.
| Challenge | Solution |
| Product stuck in aqueous phase | Saturate the aqueous phase with NaCl (brine) during extraction. Use a continuous extractor if yield is low. |
| Emulsions | Filter the biphasic mixture through a small pad of Celite. Avoid vigorous shaking; use gentle inversion. |
| Purification of Oil | If the product is an oil, convert it to the Hydrochloride salt (add HCl in ether) or Oxalate salt to obtain a solid for recrystallization. |
Analytical Characterization
Target Compound: 3-amino-3-(4-ethylphenyl)propan-1-ol
Molecular Formula:
Expected Data:
-
H NMR (400 MHz,
):- 7.1–7.3 (m, 4H, Ar-H)
-
4.0–4.1 (t, 1H,
, benzylic) -
3.6–3.8 (m, 2H,
, diastereotopic) -
2.6 (q, 2H,
) -
2.8 (br s, 3H,
- exchangeable) -
1.8–2.0 (m, 2H,
central linker) -
1.2 (t, 3H,
)
-
Mass Spectrometry (ESI+):
References
-
Reduction of
-amino esters using LiAlH :- Source: PrepChem. "Synthesis of 3-amino-1-phenyl-propan-1-ol."
-
URL:[Link]
-
Use of NaBH
with additives (ZnCl ) for ester reduction:- Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry."
-
URL:[Link]
-
General Protocol for Amino Acid/Ester Reduction
-
Fieser Work-up for LiAlH
:- Source: University of Calgary, Department of Chemistry. "Reduction of Amides using LiAlH4."
-
URL:[Link]
Sources
Catalytic hydrogenation techniques for ethylphenyl-substituted amino esters
Executive Summary & Mechanistic Rationale
The synthesis of ethylphenyl-substituted amino esters is a critical bottleneck in the development of complex active pharmaceutical ingredients (APIs), including advanced ACE inhibitors and chiral peptidomimetics. The steric bulk of the ethylphenyl moiety presents unique challenges for facial selectivity during reduction. To achieve high enantiomeric excess (ee) and atom economy, catalytic hydrogenation must be precisely tuned.
This application note details two field-proven, highly enantioselective pathways:
-
Dynamic Kinetic Resolution (DKR): Utilizing Ruthenium-bicyclic complexes to continuously racemize the unreacted substrate while selectively hydrogenating the matched enantiomer[1].
-
Direct Asymmetric Reductive Amination (DARA): Employing Palladium or Rhodium catalysis combined with Brønsted acid additives to drive the in-situ formation and subsequent reduction of iminium intermediates[2],.
Understanding the causality behind solvent selection, additive pKa, and hydrogen pressure is paramount. For instance, the choice of base in DKR is not merely for pH adjustment; it governs the rate of α-proton extraction, which must outpace the hydrogenation of the mismatched enantiomer to prevent kinetic resolution failure[1].
Catalytic Hydrogenation Workflows
The following diagram illustrates the logical divergence between the DKR and DARA methodologies.
Caption: Divergent catalytic hydrogenation pathways for ethylphenyl-substituted esters.
Quantitative Optimization Data
To establish a baseline for protocol replication, the following table summarizes the optimized conditions for both pathways derived from validated literature.
| Catalyst System | Pathway | Additive / Base | Solvent | Conditions | Yield (%) | ee (%) | Ref |
| RuCl[(S)-daipena][(R)-dm-segphos] | DKR | tPenONa | CPME | 15 atm H₂, 25 °C | 89 | 91 | [1] |
| Rh(I) / L-1c | Asym. Hydrogenation | None | TFE | 50 bar H₂, 40 °C | 87 | 82 | [2] |
| Pd(OCOCF3)₂ / (S,S)-Ph-BPE | DARA | p-Anisic Acid | HFIP | 55 bar H₂, 60 °C | 84 | 96 |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. By incorporating in-process analytical checks, the operator can confirm the mechanistic integrity of the reaction before proceeding to the next step, thereby preventing costly downstream failures.
Protocol A: Ruthenium-Catalyzed Asymmetric Hydrogenation via DKR
Objective: Conversion of racemic α-amino esters into enantio-enriched β-amino alcohols.
-
Catalyst Activation:
-
Action: In a glovebox, dissolve RuCl[(S)-daipena][(R)-dm-segphos] (S/C ratio 500) and sodium 2-methylbutoxide (tPenONa) in anhydrous Cyclopentyl Methyl Ether (CPME).
-
Causality: CPME is selected over THF due to its superior phase separation properties during aqueous workup and lower peroxide formation rate[1]. tPenONa is critical as it facilitates rapid stereoinversion at the α-position without degrading the Ru-complex.
-
Self-Validation Check: The solution must transition to a homogenous deep red/brown. If the solution remains turbid, moisture contamination has poisoned the base; abort and re-dry solvents.
-
-
Substrate Introduction:
-
Action: Add the racemic ethylphenyl-substituted α-amino ester to the activated catalyst mixture. Transfer to a high-pressure Parr reactor.
-
-
Hydrogenation:
-
Action: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 15 atm H₂ and stir at 25 °C for 8 hours.
-
Self-Validation Check: Monitor the mass flow controller. A successful DKR will show a continuous, steady hydrogen uptake that plateaus exactly at the theoretical molar equivalent.
-
-
Stereochemical Verification:
-
Action: Vent the reactor, filter through a short pad of silica, and analyze the crude mixture via chiral SFC-HPLC.
-
Self-Validation Check: An ee of >90% proves that the rate of base-catalyzed α-proton extraction (racemization) successfully exceeded the rate of mismatched enantiomer hydrogenation[1].
-
Protocol B: Palladium-Catalyzed Direct Asymmetric Reductive Amination (DARA)
Objective: Direct conversion of β-keto esters to chiral N-aryl β-amino esters.
-
Iminium Intermediate Formation:
-
Action: Combine the ethylphenyl β-keto ester, p-anisidine (1.1 eq), and p-anisic acid (10 mol%) in Hexafluoroisopropanol (HFIP).
-
Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state of the iminium ion. The Brønsted acid (p-anisic acid) accelerates the condensation, ensuring the iminium ion is preferentially reduced over the neutral enamine tautomer.
-
Self-Validation Check: Analyze an aliquot via in-situ ATR-FTIR. The complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the emergence of the C=N stretch (~1650 cm⁻¹) validates intermediate formation[3]. Do not proceed to hydrogenation until this shift is confirmed.
-
-
Catalyst Addition & Hydrogenation:
-
Action: Add Pd(OCOCF3)₂ and the chiral ligand (S,S)-Ph-BPE. Transfer to the reactor and pressurize to 55 atm H₂ at 60 °C.
-
Causality: High pressure (55 atm) is mechanically required to force the hydride insertion against the severe steric hindrance of the ethylphenyl group[2].
-
-
Product Isolation:
-
Action: Depressurize, evaporate the HFIP, and partition between toluene and saturated NaHCO₃.
-
Self-Validation Check: ¹H-NMR of the organic layer must show the absence of vinylic protons, validating that no unreduced enamine tautomer remains.
-
References
- Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. acs.org.
- Asymmetric Hydrogenation of a-Amino Esters into Optically Active beta-Amino Alcohols through Dynamic Kinetic Resolution. hokudai.ac.jp.
- Efficient preparation of an N-aryl β-amino acid via asymmetric hydrogenation and direct asymmetric reductive amin
- Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogen
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Methyl 3-amino-3-(4-ethylphenyl)propanoate Synthesis
Welcome to the Application Scientist Support Portal. The synthesis of β-amino esters—specifically methyl 3-amino-3-(4-ethylphenyl)propanoate—is a foundational workflow in the development of peptidomimetics and1. The most scalable, atom-economical route is the modified Rodionov reaction followed by thionyl chloride-mediated esterification.
However, researchers frequently encounter yield bottlenecks due to competing elimination pathways, thermal degradation, and moisture sensitivity. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield synthesis.
Mechanistic Pathway & Bottleneck Analysis
Fig 1: Mechanistic workflow for the synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate.
Troubleshooting & FAQs
Q1: My Rodionov condensation yields less than 40% of the intermediate β-amino acid, and I am isolating a heavy white precipitate that lacks an amine peak on NMR. What is happening? A: You are likely observing the formation of 4-ethylcinnamic acid. The2 proceeds via a Knoevenagel condensation to form an α,β-unsaturated diacid, followed by an in situ aza-Michael addition of ammonia and subsequent decarboxylation. If your reaction temperature exceeds 85°C, premature thermal decarboxylation occurs before the ammonia can add to the double bond. This locks the molecule into the highly stable 4-ethylcinnamic acid, which is unreactive to ammonia under these conditions. Solution: Strictly maintain the reflux temperature of absolute ethanol (~78°C) and avoid aggressive heating mantles that cause localized hot spots.
Q2: Why must I use a massive excess of ammonium acetate (2.0 to 2.5 equivalents) in the first step? A: Ammonium acetate serves a dual mechanistic role: it acts as the weak acid/base catalyst for the initial Knoevenagel condensation and is the stoichiometric source of ammonia for the aza-Michael addition. Because ammonia is highly volatile and easily lost through the condenser during reflux, a significant stoichiometric excess is required to drive the equilibrium toward the β-amino acid rather than the elimination product.
Q3: During the esterification step, my conversion is poor, and I see a new non-polar impurity on TLC. How do I fix this? A: Poor conversion during SOCl₂/MeOH esterification is almost always due to moisture contamination, which hydrolyzes the thionyl chloride into SO₂ and HCl, depleting the active reagent. Furthermore, if SOCl₂ is added too rapidly, the localized exotherm can induce the elimination of ammonia from the β-amino acid, yielding the methyl 4-ethylcinnamate byproduct. Solution: Oven-dry all glassware. Chill the methanol suspension to 0°C, add SOCl₂ dropwise to control the exotherm, and only allow the system to warm to room temperature once addition is complete.
Q4: The intermediate β-amino acid is difficult to extract from the aqueous layer. How do I improve isolation? A: β-amino acids are zwitterionic and highly water-soluble. Do not attempt a standard organic extraction. Instead, you must exploit its isoelectric point. By adjusting the pH of the aqueous mixture to exactly ~6.5, the molecule achieves charge neutrality, drastically reducing its aqueous solubility and causing it to precipitate out of solution for easy filtration.
Quantitative Data Summary
Table 1: Reaction Condition Optimization & Yield Comparison
| Reaction Phase | Parameter | Sub-optimal Condition | Optimized Condition | Impact on Yield |
| Rodionov Condensation | Temperature | > 85°C (Overheating) | 78°C (Ethanol Reflux) | Drops from 65% to <20% (Cinnamic acid formation) |
| Rodionov Condensation | NH₄OAc Equivalents | 1.0 eq | 2.0 - 2.5 eq | Drops from 65% to 30% (Incomplete amination) |
| Esterification | SOCl₂ Addition Rate | Rapid addition at RT | Dropwise at 0°C | Drops from 95% to 50% (Exothermic elimination) |
| Esterification | Solvent Quality | Standard Methanol | Anhydrous Methanol | Drops from 95% to <40% (Reagent hydrolysis) |
Step-by-Step Experimental Protocols
Protocol 1: Modified Rodionov Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
-
Preparation: In a 250 mL oven-dried round-bottom flask, add malonic acid (1.0 eq, 100 mmol) and ammonium acetate (2.2 eq, 220 mmol) to 100 mL of absolute ethanol.
-
Self-Validation Check: The dissolution of these salts is highly endothermic. The flask exterior must feel noticeably cold to the touch. Do not proceed until the solution reaches room temperature and is completely transparent, confirming full dissolution and preventing concentration gradients.
-
-
Condensation: Add 4-ethylbenzaldehyde (1.0 eq, 100 mmol) to the mixture. Attach a reflux condenser and heat to a gentle reflux (78°C) for 8-12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The UV-active aldehyde spot (Rf ~0.9) must disappear, replaced by a ninhydrin-positive spot (Rf ~0.4) indicating the presence of the primary amine.
-
-
Isolation: Cool the reaction mixture to room temperature. The zwitterionic product often spontaneously precipitates.
-
Self-Validation Check: If precipitation is poor, the pH is likely unbalanced. Adjust the mixture to pH ~6.5 (the isoelectric point) using dilute HCl or NaOH. A sudden, voluminous white precipitate confirms successful isolation. Filter, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Thionyl Chloride-Mediated Esterification
-
Activation: Suspend the crude 3-amino-3-(4-ethylphenyl)propanoic acid in anhydrous methanol (0.5 M) under an inert atmosphere (N₂/Ar). Cool the flask to 0°C using an ice bath.
-
Self-Validation Check: The starting zwitterionic material will not fully dissolve in methanol. This is expected behavior. Do not add extra solvent in an attempt to force dissolution.
-
-
Esterification: Dropwise add thionyl chloride (1.5 eq) over 30 minutes to strictly control the exotherm.
-
Self-Validation Check: The addition must trigger visible gas evolution (HCl and SO₂). As the reaction progresses, the suspension will transition into a completely clear solution. This visual cue validates that the insoluble zwitterion has successfully converted into the highly soluble ester hydrochloride salt.
-
-
Completion & Recovery: Remove the ice bath and stir at room temperature for 4 hours. Concentrate under reduced pressure to yield the crude product.
-
Self-Validation Check: The resulting crude solid should be highly soluble in dichloromethane and water, but insoluble in hexanes. Recrystallize from hot ethyl acetate/hexanes to obtain pure methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride.
-
References
- Methyl 3-amino-5-phenylpentanoate|C12H17NO2 (Representative Rodionov Protocol) Source: Benchchem URL: [1]
- Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents Source: PMC / National Institutes of Health (NIH) URL: [2]
Sources
Technical Support Center: Minimizing Racemization During Hydrolysis of Methyl 3-amino-3-(4-ethylphenyl)propanoate
Welcome to the Application Support Center. As drug development increasingly relies on chiral β-amino acids for peptidomimetics and small-molecule therapeutics, maintaining stereochemical integrity during synthesis is paramount.
This guide addresses a critical bottleneck encountered by researchers: the severe racemization of Methyl 3-amino-3-(4-ethylphenyl)propanoate during ester hydrolysis. Below, we dissect the mechanistic causality of this degradation, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure >99% enantiomeric excess (ee) retention.
Mechanistic Insight: The Causality of Racemization
To solve the problem, we must first understand the molecular behavior of β-amino esters. Standard ester hydrolysis relies on basic conditions (e.g., LiOH or NaOH). However, the α-protons of Methyl 3-amino-3-(4-ethylphenyl)propanoate are highly acidic due to the adjacent ester carbonyl.
Under basic conditions, deprotonation yields an enolate intermediate. Because the β-amino group is a viable leaving group, the molecule rapidly undergoes an E1cB elimination (retro-Aza-Michael reaction) [1], expelling ammonia/amine and forming a conjugated methyl 4-ethylcinnamate intermediate. The subsequent non-stereoselective re-addition of the amine to this Michael acceptor destroys the chiral center, yielding a racemic mixture[2].
Fig 1: Reaction pathways showing desired hydrolysis vs. base-catalyzed retro-Aza-Michael racemization.
Troubleshooting & FAQs
Q: I used standard LiOH/THF/H₂O conditions at 0 °C, but my product still racemized. Why? A: Even mild hydroxide bases are strong enough to trigger the enolization of the α-carbon. The E1cB elimination is highly favorable here because the resulting cinnamate derivative is heavily conjugated (stabilized by the 4-ethylphenyl ring). You must completely eliminate hydroxide from your workflow.
Q: My crude reaction mixture turned slightly yellow and smells sweet/fruity. What happened? A: This is a classic diagnostic indicator of 1[1]. The sweet odor is methyl 4-ethylcinnamate. Self-Validation Tip: Spot your crude mixture on a TLC plate and check under short-wave UV (254 nm). A bright, strongly UV-active spot with a high Rf value confirms the presence of the conjugated cinnamate byproduct.
Q: How do I hydrolyze the ester without touching the chiral center? A: You must bypass the enolate intermediate entirely. This is achieved either through Enzymatic Hydrolysis (operating at neutral pH) or Acidic Hydrolysis (where protonation of the amine prevents it from acting as a leaving group in a base-catalyzed mechanism).
Validated Experimental Protocols
Protocol A: Enzymatic Hydrolysis (The Gold Standard)
Lipase-catalyzed hydrolysis is the industry standard for maintaining absolute stereocontrol in β-amino esters[3]. By utilizing Candida antarctica lipase B (CAL-B), the reaction proceeds under strictly neutral conditions, physically preventing enolate formation[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 mmol of enantiopure Methyl 3-amino-3-(4-ethylphenyl)propanoate in 20 mL of tert-butyl methyl ether (MTBE). Causality: MTBE is chosen because it solubilizes the substrate while maintaining low water activity, which enhances enzyme stability and prevents spontaneous chemical hydrolysis.
-
Reagent Addition: Add 0.5 equivalents of deionized H₂O (acting as the nucleophile) and 50 mg of immobilized CAL-B (Novozym 435).
-
Incubation: Incubate the biphasic mixture at 45 °C with orbital shaking (200 rpm) for 24–48 hours.
-
Self-Validation Check: Monitor the reaction via chiral HPLC. The absence of a UV-active peak at ~275 nm (cinnamate derivative) validates that the retro-Michael pathway has been successfully suppressed.
-
Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and reused). Extract the product using a mild aqueous buffer, then lyophilize to yield the pure chiral amino acid.
Protocol B: Acidic Hydrolysis (Robust & Scalable)
If enzymatic reagents are unavailable, acidic hydrolysis is a highly scalable alternative. Under strongly acidic conditions, the β-amino group is immediately protonated to an ammonium salt (–NH₃⁺). While this increases its leaving group ability, the complete absence of base prevents the crucial first step: the deprotonation of the α-carbon.
Step-by-Step Methodology:
-
Preparation: Suspend 5.0 mmol of the ester in 15 mL of 6M aqueous HCl.
-
Reaction: Heat the mixture to gentle reflux (100–110 °C) for 12–16 hours. Causality: High heat is required because protonation of the carbonyl oxygen is necessary to drive the nucleophilic attack of water, which is kinetically slow.
-
Workup: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove any non-polar organic impurities.
-
Isolation: Concentrate the aqueous layer under reduced pressure to yield 3-amino-3-(4-ethylphenyl)propanoic acid as a hydrochloride salt.
Quantitative Data Presentation
The table below summarizes the expected outcomes of various hydrolysis methods applied to β-amino esters based on established kinetic and mechanistic data.
| Hydrolysis Method | Reagents & Solvent | Temp (°C) | Enantiomeric Excess (ee) | Yield | Primary Limitation |
| Standard Basic | LiOH / THF / H₂O | 0 - 25 | < 50% (Severe Loss) | > 90% | Unacceptable racemization via retro-Michael pathway. |
| Enzymatic | CAL-B / MTBE / H₂O | 45 | > 99% (Retained) | 85 - 95% | Higher reagent cost; slower reaction kinetics. |
| Acidic | 6M HCl (aq) | 110 | > 95% (Retained) | > 90% | Harsh conditions may cleave other sensitive functional groups. |
| Mild Silanolate | KOTMS / THF | 25 | 85 - 90% | 80% | Reagents are highly moisture-sensitive; slight ee loss still possible. |
References
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI (Molecules) URL:[Link][3]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers Source: Semantic Scholar / MDPI URL:[Link][4]
-
Hydrolysis-induced racemization of amino acids Source: ResearchGate URL:[Link][2]
Sources
Purification strategies for removing impurities from beta-amino ester mixtures
Welcome to the Poly(β-amino ester) (PBAE) Technical Support Center. PBAEs are highly versatile, biodegradable cationic polymers widely used in gene therapy, drug delivery, and nanoparticle formulation. However, their synthesis via aza-Michael addition step-growth polymerization inherently produces impurities, including unreacted diacrylates, primary/secondary amines, and macrocyclic oligomers.
Because PBAEs contain hydrolytically labile ester bonds, purification must be rapid, chemically gentle, and highly specific. This guide provides field-validated troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure you isolate high-purity, structurally intact polymers.
Purification Decision Workflow
Selecting the correct purification strategy depends entirely on the solubility profile of your synthesized PBAE and the specific impurities present in your crude mixture.
Workflow for selecting the optimal poly(β-amino ester) purification strategy based on solubility.
Validated Step-by-Step Methodologies
Do not treat purification as a mere washing step; it is a thermodynamic separation. Below are two self-validating protocols designed to exploit the physical chemistry of PBAEs.
Protocol A: Solvent-Antisolvent Precipitation (For Hydrophobic PBAEs)
This is the industry standard for unmodified, hydrophobic PBAEs. It relies on the differential solubility between high-molecular-weight polymer chains and low-molecular-weight unreacted monomers.
-
Dissolution: Dissolve the crude PBAE mixture in a minimal volume of dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a highly concentrated solution (e.g., 100–200 mg/mL).
-
Causality: High polymer concentration ensures a rapid, dense precipitation upon solvent exchange. If the solution is too dilute, the polymer may form an unfilterable colloidal suspension rather than crashing out[1].
-
-
Precipitation: Add the polymer solution dropwise into a 10- to 20-fold volumetric excess of ice-cold diethyl ether under vigorous stirring.
-
Causality: Unreacted diacrylates and end-capping amines remain soluble in the ether, while the target PBAE precipitates. The cold temperature (-20°C) thermodynamically reduces the polymer's solubility, maximizing your yield[2].
-
-
Isolation & Washing: Centrifuge the mixture, decant the supernatant, and wash the precipitate twice with fresh, cold diethyl ether to guarantee the removal of residual monomers[3].
-
Drying: Dry the polymer under high vacuum for 24–48 hours to remove all solvent traces.
-
Self-Validation Step: Perform
H-NMR spectroscopy on the dried powder. The complete disappearance of vinylic proton peaks ( 5.8–6.4 ppm) definitively validates the removal of unreacted acrylate monomers[2].
Protocol B: Aqueous Dialysis (For Amphiphilic/Water-Soluble PBAEs)
For PEGylated or highly cationic PBAEs that are soluble in water, solvent precipitation often fails. Dialysis uses an osmotic gradient to pull out small molecule impurities.
-
Preparation: Dissolve the crude polymer in distilled water or a slightly acidic buffer (pH 4.5–5.5).
-
Causality: Acidic conditions protonate the tertiary amines in the PBAE backbone, increasing aqueous solubility while simultaneously slowing down the base-catalyzed hydrolysis of the ester bonds[4].
-
-
Dialysis: Transfer the solution to a regenerated cellulose dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 1000–3500 Da. Dialyze against distilled water for 24 hours.
-
Causality: The 3500 Da MWCO is strictly lower than the target polymer's molecular weight (typically >7000 Da) but large enough to allow monomers and small oligomers to diffuse out[4].
-
-
Solvent Refresh: Refresh the external water bath at 1, 3, 12, and 24 hours.
-
Causality: Frequent dialysate changes maintain the maximum osmotic driving force required to pull impurities across the membrane[5].
-
-
Lyophilization: Freeze-dry the retentate to yield the purified PBAE as a white powder.
-
Self-Validation Step: Run Gel Permeation Chromatography (GPC). A successful dialysis will present a monomodal peak with a significantly reduced polydispersity index (PDI) compared to the crude mixture[4].
Quantitative Comparison of Purification Strategies
To optimize your workflow, compare the expected quantitative outcomes of the primary purification methods below.
| Purification Strategy | Key Quantitative Parameters | Typical Yield (%) | Primary Impurity Target |
| Diethyl Ether Precipitation | 10x – 20x antisolvent volume excess | 90 – 95% | Unreacted monomers, oligomers[1] |
| Heptane/Ethyl Acetate Precipitation | 10:1 or 2:1 (v/v) ratio | >85% | Apolar impurities, DMSO traces[6] |
| Aqueous Dialysis | 1000 – 3500 Da MWCO | ~88% | Unreacted monomers, salts[2][4] |
| Size Exclusion Chromatography | Resolution < 5000 Da | <60% | Macrocyclic compounds[7] |
Troubleshooting & FAQs
Q: Why is my PBAE degrading into smaller fragments during aqueous dialysis? A: PBAEs contain hydrolytically labile ester bonds in their backbone. Prolonged exposure to aqueous environments, especially at neutral to alkaline pH, accelerates ester hydrolysis. Solution: Perform dialysis at 4°C to slow reaction kinetics. Use slightly acidic water (pH 4–5) where the protonated amines stabilize the polymer, and strictly limit your dialysis time to a maximum of 24 hours[5].
Q: My SEC traces show a sharp, low-molecular-weight peak that precipitation won't remove. What is it? A: This is a macrocyclic impurity. Aza-Michael addition step-growth polymerizations inherently risk intramolecular cyclization. This occurs when the growing polymer chain reacts with its own tail rather than another monomer. Solution: While Size Exclusion Chromatography (SEC) can remove these macrocycles, it requires an additional, low-yield purification step. It is much more effective to prevent their formation entirely by synthesizing the PBAE at the highest possible monomer concentration, which thermodynamically favors intermolecular chain growth over cyclization[7].
Q: Instead of a fine powder, my PBAE precipitates as a sticky, intractable oil. How do I fix this?
A: "Oiling out" occurs when the polymer's glass transition temperature (
Q: I am scaling up my synthesis. Is there a DMSO-free way to purify PBAEs to avoid toxic solvent residues in my nanoparticles? A: Yes. While DMSO is commonly used to avoid the cytotoxicity of halogenated solvents during synthesis, it is notoriously difficult to remove via evaporation. You can synthesize and purify PBAEs using an ethyl acetate/heptane precipitation system. Dissolving the PBAE-diacrylate in ethyl acetate and precipitating it dropwise into heptane (1:10 v/v) effectively removes impurities without the need for DMSO[6].
References
1.4 - National Institutes of Health (nih.gov) 2.2 - American Chemical Society (acs.org) 3.6 - Google Patents 4.7 - National Institutes of Health (nih.gov) 5.3 - Frontiers (frontiersin.org) 6.5 - Taylor & Francis (tandfonline.com) 7.1 - National Institutes of Health (nih.gov)
Sources
- 1. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 4. Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. AU2020349085A1 - DMSO-free synthesis of oligopeptide-modified poly(beta-amino ester)s and their use in nanoparticle delivery systems - Google Patents [patents.google.com]
- 7. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing enantiomeric excess (ee) of Methyl 3-amino-3-(4-ethylphenyl)propanoate
Target Substrate: Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 889945-11-3)
System Overview & Optimization Strategy
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a highly valuable β-aryl-β-amino acid ester. Its incorporation into peptidomimetics induces stable secondary structures and confers resistance to metabolic degradation by peptidases 1[1]. However, achieving >99% enantiomeric excess (ee) requires stringent control over reaction kinetics and thermodynamics.
Researchers typically encounter ee bottlenecks in two primary synthetic pathways:
-
Enzymatic Kinetic Resolution (EKR): Using lipases (e.g., CAL-B) to selectively acylate one enantiomer from a racemic mixture [[2]](2].
-
Asymmetric Conjugate Addition (Aza-Michael): De novo synthesis via the addition of nitrogen nucleophiles to α,β-unsaturated esters 1[1].
Optimization workflow for achieving high enantiomeric excess via EKR and Asymmetric Synthesis.
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
Q: My CAL-B catalyzed resolution is stalling at 30% conversion with an E-value < 20. How do I push this to 50% conversion with >99% ee? A: The root cause is likely reaction reversibility and enzyme inhibition. Standard acyl donors like vinyl acetate produce acetaldehyde as a byproduct, which forms Schiff bases with the free primary amine of your substrate, physically blocking the enzyme's active site. Solution: Switch to an irreversible, non-carbonyl-forming acyl donor such as 2,2,2-trifluoroethyl butanoate . The leaving group (trifluoroethanol) does not react with the β-amino ester. Additionally, switch your solvent to tert-butyl methyl ether (TBME) or a TBME/tert-amyl alcohol (TAA) mixture. TAA acts as a co-solvent that modulates the reaction rate by stabilizing the enzyme's hydration shell, pushing the E-value > 200 3[3].
Q: Can I use mechanochemistry to improve the resolution kinetics of this sterically hindered β-amino ester? A: Yes. Liquid-assisted grinding (LAG) using CAL-B under high-speed ball milling (HSBM) has been proven to efficiently resolve racemic β-amino esters. The mechanical force enhances mass transfer without denaturing the enzyme. Using just 0.5 equivalents of water and 0.2 mL of 2-methyl-2-butanol (2M2B) at 15 Hz for 1 hour can yield up to 98% ee, significantly reducing the days-long reaction times of traditional batch reactors 4[4].
Troubleshooting Guide: Asymmetric Conjugate Addition (Aza-Michael)
Q: During the synthesis via aza-Michael addition, the ee of the resulting ester is highly variable (40-70%). What is causing this fluctuation? A: Variable ee in aza-Michael additions to α,β-unsaturated esters is primarily caused by a competing uncatalyzed background reaction 1[1]. If the nucleophile adds before the chiral catalyst (e.g., a chiral halonium salt) has fully coordinated with the substrate, a racemic product is formed. Solution:
-
Thermal Control: Lower the reaction temperature strictly to -40 °C. This kinetically freezes the uncatalyzed background reaction while allowing the highly active catalyzed pathway to proceed 5[5].
-
Pre-complexation: Ensure the chiral catalyst is mixed with the α,β-unsaturated ester for at least 15 minutes prior to the slow addition of the nitrogen nucleophile.
Q: Is Dynamic Kinetic Resolution (DKR) a viable alternative for this substrate? A: Yes. If you start from the corresponding β-amino-α-keto ester, Ru(II)-catalyzed asymmetric transfer hydrogenation (DKR-ATH) can establish the stereocenter with high diastereo- and enantioselectivity. However, you must protect the primary amine (e.g., as a Boc carbamate) to prevent catalyst poisoning and ensure superior enantioselection 6[6].
Quantitative Data: Parameter Optimization for EKR
The following table summarizes the causal relationship between reaction parameters and the resulting Enantiomeric Ratio (E-value) during the CAL-B resolution of β-amino esters.
| Solvent System | Acyl Donor | Temp (°C) | Conversion (%) | E-value | Substrate ee (%) | Causality / Mechanism |
| Toluene | Vinyl acetate | 30 | 25 | 15 | 33 | Acetaldehyde byproduct inhibits free amine. |
| TBME | Vinyl acetate | 30 | 35 | 45 | 54 | Better enzyme hydration, but inhibition persists. |
| TBME | 2,2,2-Trifluoroethyl butanoate | 30 | 49 | >200 | >99 | Irreversible acylation; no inhibitory byproducts. |
| TBME:TAA (1:1) | 2,2,2-Trifluoroethyl butanoate | 30 | 50 | >200 | >99 | TAA modulates rate, preventing over-acylation. |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following EKR protocol includes a built-in self-validation step (Step 4) to verify conversion before committing to chiral analysis.
Protocol A: Optimized CAL-B Kinetic Resolution of Methyl 3-amino-3-(4-ethylphenyl)propanoate
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of racemic methyl 3-amino-3-(4-ethylphenyl)propanoate in 10 mL of anhydrous TBME:TAA (1:1 v/v).
-
Reagent Addition: Add 2.0 equivalents (2.0 mmol) of 2,2,2-trifluoroethyl butanoate.
-
Enzyme Initiation: Add 25 mg/mL of immobilized Candida antarctica lipase B (CAL-B). Seal the flask and incubate in an orbital shaker at 30 °C and 200 rpm.
-
Self-Validation (Conversion Check): After 24 hours, extract a 50 µL aliquot. Filter through a 0.2 µm syringe filter and analyze via achiral GC/MS.
-
Validation Gate: Do not proceed to chiral analysis until the ratio of acylated product to free amine is exactly 1:1 (50% conversion). If conversion is <45%, spike with an additional 5 mg/mL CAL-B and incubate for 12 more hours.
-
-
Termination & Separation: Filter the reaction mixture through a Celite pad to remove the enzyme. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the highly enantioenriched unreacted (S)-amine from the (R)-amide via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3 with 1% Triethylamine).
Protocol B: Chiral HPLC Analysis for ee Determination
-
Sample Prep: Dissolve 1 mg of the purified amine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
-
Column: Chiralcel OD-H (or equivalent chiral stationary phase).
-
Conditions: Flow rate of 1.0 mL/min; UV detection at 254 nm.
-
Calculation: Calculate ee using the formula:
.
References
-
Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters Source: PMC / NIH URL:[4]
-
Enzymatic kinetic resolution of β-amino acid derivatives Source: PhD Thesis, University of Szeged URL:[3]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids Source: ResearchGate URL:[2]
-
A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters Source: BenchChem URL:[1]
-
Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis Source: Beilstein Journals URL:[5]
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters Source: Organic Letters, ACS Publications URL:[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting cyclization side reactions in beta-amino ester synthesis
Technical Support Center: Troubleshooting -Amino Ester Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex side reactions—specifically cyclization and retro-Michael pathways—that frequently compromise the yield and purity of
Below, you will find causality-driven troubleshooting FAQs, quantitative parameter matrices, mechanistic visualizations, and a self-validating experimental protocol to ensure reproducible syntheses.
Frequently Asked Questions (FAQs)
Q1: During the aza-Michael addition of primary amines to acrylates, I am isolating cyclic lactams instead of the desired linear -amino ester. Why is this happening?
The Causality:
When a primary amine reacts with an
The Solution:
If a linear product is strictly required, utilize secondary amines as starting materials; they form tertiary
Q2: I am synthesizing Poly( -amino esters) (PBAEs) for lipid nanoparticle (LNP) drug delivery. My Size-Exclusion Chromatography (SEC) traces show a broad polymer peak but also sharp, low-molecular-weight peaks. Are these unreacted monomers?
The Causality: Those sharp, low-molecular-weight peaks are not unreacted monomers; they are macrocyclic side products . All step-growth polymerizations, including aza-Michael addition polymerizations, suffer from competing macrocyclization[2]. According to Jacobson-Stockmayer theory, at low monomer concentrations, the probability of a growing polymer chain's reactive ends meeting (intramolecular chain-biting) exceeds the probability of reacting with another monomer (intermolecular propagation).
The Solution:
Perform the polymerization in bulk (solvent-free) or at the highest possible monomer concentration using minimal aprotic solvent (e.g., CH
Q3: My reaction yield is consistently low, and starting materials are reappearing upon heating. Is this a cyclization issue?
The Causality: This is not cyclization, but rather the retro-aza-Michael reaction . The aza-Michael addition is inherently reversible. At elevated temperatures, the thermodynamic equilibrium shifts backward, breaking the newly formed C–N bond to regenerate the starting amine and electron-deficient alkene[3].
The Solution:
Avoid heating the reaction. Instead of thermal activation, employ a mild Lewis acid catalyst (e.g., CeCl
Mechanistic Pathway Analysis
The following diagram illustrates the competing pathways in
Reaction pathways highlighting linear propagation vs. cyclic and retro-Michael side reactions.
Quantitative Parameter Matrix
To systematically troubleshoot your synthesis, compare your current reaction parameters against these optimized thresholds.
| Reaction Parameter | Target Threshold | Effect on Linear Adduct | Effect on Side Reactions | Mechanistic Causality |
| Monomer Concentration | Promotes step-growth | Suppresses macrocycles | High concentration mathematically favors intermolecular collisions over intramolecular chain-biting[2]. | |
| Temperature | Kinetic product trapped | Prevents retro-reaction | High heat ( | |
| Solvent Type | Aprotic (CH | Maintains fast kinetics | Outcompetes cyclization | Protic solvents (alcohols) hydrogen-bond with amines, severely dampening their nucleophilicity[2]. |
| Catalyst Loading | Yield | N/A | Lewis acids coordinate to the acrylate carbonyl, increasing |
Standard Operating Procedure: Self-Validating Solvent-Free Synthesis
This protocol is engineered to synthesize linear
Materials:
-
Amine (e.g., benzylamine for discrete esters, or a primary di-amine for PBAEs)
-
Acrylate (e.g., ethyl crotonate, or a diacrylate for PBAEs)
-
Catalyst: Cerium(III) chloride (CeCl
)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask purged with inert gas (N
or Ar), combine the acrylate (1.0 equiv) and the amine (1.05 equiv for discrete synthesis; exact 1:1 stoichiometry for PBAEs).-
Critical Control:Do not add solvent. Operating in bulk maximizes intermolecular collisions, which is the primary defense against macrocyclization.
-
-
Catalysis: Add 5 mol% CeCl
catalyst to the neat mixture[4]. -
Reaction: Stir vigorously at room temperature (20–25 °C) for 4–6 hours.
-
Critical Control: Do not apply heat. Maintaining ambient temperature traps the kinetic product and prevents the retro-aza-Michael equilibrium from taking over.
-
-
In-Process Monitoring (Self-Validation Checkpoint):
-
At the 4-hour mark, remove a 10 µL aliquot and dissolve in 1 mL of THF.
-
For discrete esters: Analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the starting amine validates forward progress[4].
-
For PBAEs: Analyze via Size-Exclusion Chromatography (SEC). Validation: If the SEC trace shows a single broad peak, intermolecular polymerization is successful. If narrow, low-molecular-weight peaks appear, macrocyclization is occurring—indicating the reaction must be terminated immediately and purified via dialysis[2].
-
-
Workup: Dilute the viscous mixture with ethyl acetate (20 mL) and wash with distilled water (10 mL) to extract the water-soluble CeCl
catalyst[4]. -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo at a low bath temperature ( °C) to yield the pure -amino ester.
References
1.[3] Title: Minimizing side product formation during Michael addition reactions for pyrroline synthesis. Source: Benchchem. URL: 3 2.[1] Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Source: Frontiers in Chemistry. URL:1 3.[4] Title: Ethyl 3-(benzylamino)butanoate | 6335-80-4. Source: Benchchem. URL: 4 4.[2] Title: Poly(beta-amino esters): applications in immunology. Source: Chemical Science (RSC Publishing). URL: 2
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05951H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
Solvent selection for recrystallization of Methyl 3-amino-3-(4-ethylphenyl)propanoate
[1][2]
Chemical Profile & Purification Strategy
-
Class:
-Amino Acid Ester[1][2][3] -
Key Challenge: The free base form is typically a viscous oil or low-melting solid due to the flexibility of the alkyl chain and the disruption of crystal packing by the ethyl substituent. Direct recrystallization of the free base is often difficult and prone to "oiling out" (liquid-liquid phase separation).[2]
-
Recommended Strategy: Convert the crude free base into a crystalline salt (Hydrochloride or
-Toluenesulfonate) to increase the melting point and facilitate purification via standard recrystallization.[2]
Decision Matrix: Workflow Selection
The following logic tree outlines the optimal purification path based on the physical state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification pathway.[1][2] Strategy A is recommended for >95% of cases involving this class of molecule.
Solvent Selection Guide
Primary Solvent Classes
The selection below balances solubility (lipophilic ethylphenyl group) with polarity (amino ester core).[2]
| Solvent Class | Specific Solvent | Role | Suitability | Notes |
| Alcohols | Isopropanol (IPA) | Solvent | Excellent | Best for HCl salts.[1][2] High boiling point allows good dissolution curve.[2] |
| Alcohols | Methanol (MeOH) | Solvent | Good | Very high solubility; often requires an anti-solvent (Ether/MTBE) to force precipitation.[2] |
| Esters | Ethyl Acetate (EtOAc) | Anti-solvent | Excellent | Good anti-solvent for HCl salts; Good solvent for free base.[2] |
| Ethers | MTBE / Diethyl Ether | Anti-solvent | High | Critical for "crashing out" the product from alcoholic solutions.[2] |
| Alkanes | Hexane / Heptane | Anti-solvent | Moderate | Use with caution.[2] Can cause oiling out if added too quickly to free base solutions.[2] |
| Chlorinated | Dichloromethane (DCM) | Solvent | Variable | Good for dissolving crude oils before salt formation.[2] |
Critical Warning: Reactive Solvents[1]
-
Avoid Water (Hot):
-amino esters are susceptible to hydrolysis (ester cleavage) or retro-Michael addition under aqueous/basic conditions at high temperatures.[1][2] -
Avoid Ethanol (Hot, Prolonged): If your product is a methyl ester, refluxing in ethanol can lead to transesterification (scrambling to the ethyl ester). Always match the alcohol solvent to the ester group (use Methanol for methyl esters) or use non-nucleophilic alcohols like Isopropanol.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Hydrochloride Salt (Recommended)
This method converts the oily free base into a stable HCl salt solid.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude oily residue in a minimal amount of dry Methanol or DCM at room temperature.[2]
-
Acidification: Slowly add 1.1 equivalents of anhydrous HCl (in MeOH or Dioxane) while stirring.
-
Evaporation: Remove the solvent under reduced pressure (Rotavap) to obtain the crude HCl salt. This will likely be a foam or sticky solid.[2]
-
Crystallization:
-
Precipitation: Remove from heat. If crystals do not form upon cooling to room temperature, add MTBE or Ethyl Acetate dropwise until the solution turns slightly turbid.[2]
-
Cooling: Place in a fridge (
) overnight. -
Collection: Filter the white crystals and wash with cold MTBE.[2]
Protocol B: Trituration of the Free Base
If you must isolate the free base (e.g., for a subsequent reaction sensitive to acid), use this method to remove impurities from the oil.
Reagents:
Step-by-Step:
-
Dissolve the crude oil in a small volume of Diethyl Ether .[2]
-
Slowly add Hexane while stirring vigorously until the solution becomes cloudy.
-
Cool the mixture in a dry ice/acetone bath (
) or freezer. -
Scratch the side of the flask with a glass rod to induce nucleation.
-
If an oil separates, decant the supernatant (which often contains impurities) and repeat the process.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?
-
Cause: This is a classic Liquid-Liquid Phase Separation (LLPS).[1][2] It occurs when the melting point of the solvated compound is lower than the temperature of the solution, or if the solution is too concentrated with impurities.
-
Fix:
Q2: Can I use Ethanol for recrystallization?
-
Risk: Since your molecule is a Methyl ester, refluxing in Ethanol poses a risk of Transesterification , where the methoxy group is replaced by ethoxy, creating a mixture of Methyl/Ethyl esters.
-
Solution: Use Methanol (matches the ester) or Isopropanol (sterically hindered, less likely to transesterify) if heating is required.[2]
Q3: My yield is very low after filtration.
-
Cause: The compound might be too soluble in the mother liquor.[2]
-
Fix:
Q4: Is the amine stable in air?
-
Insight: Free amines can absorb
from the air to form carbamates over time.[2] The HCl salt is indefinitely stable and is the preferred form for storage.
References
-
Solymár, M., et al. (2004).[2][6] "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 15(12), 1893–1897. (Provides protocols for phenyl-analog purification and salt formation).
-
Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Discusses stability and folding properties of beta-amino acid derivatives). [2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General standard for solvent selection and purification of organic esters and amines).[2]
-
Stieger, T., et al. (2002).[2] "Synthesis of
-Amino Acids via Rodionov Reaction." Organic Process Research & Development. (Describes the synthesis and isolation of 3-amino-3-arylpropanoic acids).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with 4-Ethylphenyl Derivatives
Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing technical bottlenecks in cross-coupling reactions involving 4-ethylphenyl building blocks.
While the para-ethyl group is physically distant from the ipso-carbon reaction center, 4-ethylphenyl derivatives are frequently utilized to synthesize highly crowded molecular architectures (e.g., multi-arylated nanographenes) or are coupled with sterically demanding partners. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize these complex transformations.
Part 1: Troubleshooting Suzuki-Miyaura Multi-Arylation of Crowded Scaffolds
The Issue: When attempting to attach multiple 4-ethylphenyl groups to a polyhalogenated core (e.g., in the synthesis of hexabenzocoronenes or phenanthrenes), the reaction stalls at partial arylation (di- or tri-arylation) instead of reaching exhaustive multi-arylation[1].
Root Cause Analysis:
The failure is rarely due to oxidative addition; rather, it is a steric bottleneck during the transmetalation step. Traditional phosphine ligands (like PPh₃) form bulky
The Solution:
Transition to SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is a Buchwald dialkylbiaryl phosphine ligand that forces the palladium to remain in a highly active, monoligated
Standard Operating Procedure: SPhos-Mediated Exhaustive Arylation
This protocol is a self-validating system: it relies on anhydrous conditions and specific stoichiometric ratios to drive the reaction to completion.
-
Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the polyhalogenated core (1.0 equiv) and 4-ethylphenylboronic acid (1.5 equiv per halogen atom).
-
Catalyst Loading: Add
(2 mol% per halogen) and SPhos (4 mol% per halogen). The 1:2 Pd-to-ligand ratio ensures complete formation of the active catalytic species. -
Base Addition: Add anhydrous
(2.0 equiv per halogen). Causality note: is preferred over as its higher solubility in organic solvents accelerates the formation of the reactive boronate complex. -
Solvent & Heating: Suspend the mixture in anhydrous, degassed Toluene (0.1 M). Seal the tube, remove from the glovebox, and heat at 100 °C for 24 hours.
-
Self-Validation Check: At 12 hours, sample the reaction for LC-MS. If partially arylated intermediates persist, the transmetalation is stalling. Do not add more catalyst; instead, spike the reaction with an additional 0.5 equiv of 4-ethylphenylboronic acid to drive the equilibrium forward.
Part 2: Troubleshooting Buchwald-Hartwig Amination with Bulky Amines
The Issue: Coupling 1-bromo-4-ethylbenzene with sterically hindered secondary amines results in low yields, accompanied by high levels of proto-dehalogenation (ethylbenzene formation) or unreacted starting materials.
Root Cause Analysis:
In Buchwald-Hartwig aminations involving secondary amines, the rate-limiting step shifts from oxidative addition to reductive elimination [3]. If you are using a ligand with a massive cone angle (like BrettPhos), the steric crowding at the palladium center prevents the aryl and amine groups from adopting the necessary cis-geometry required to forge the C-N bond. Consequently, the intermediate complex undergoes
The Solution: Utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). RuPhos possesses a smaller Tolman cone angle compared to BrettPhos, which relieves the steric strain at the metal center. This specific geometric accommodation lowers the activation energy barrier for reductive elimination, making it the ideal ligand for coupling 4-ethylphenyl halides with bulky secondary amines[3][4].
Standard Operating Procedure: RuPhos-Catalyzed Amination
-
Setup: In a dry vial, combine 1-bromo-4-ethylbenzene (1.0 equiv), the bulky secondary amine (1.2 equiv),
(1 mol% Pd), RuPhos (2 mol%), and (1.5 equiv). -
Solvent: Add degassed 1,4-Dioxane (0.2 M).
-
Reaction: Heat the mixture at 85 °C for 12 hours under an inert atmosphere.
-
Self-Validation Check: Perform a GC-MS analysis at the 2-hour mark. If the amine is consumed but 1-bromo-4-ethylbenzene remains,
-hydride elimination is outcompeting reductive elimination. Troubleshooting: Ensure your is strictly anhydrous (degraded base fails to deprotonate the amine efficiently, stalling the cycle) and consider dropping the temperature to 70 °C to suppress side reactions.
Part 3: Data Presentation & Ligand Selection
To streamline your optimization process, consult the following ligand selection matrix.
| Ligand | Primary Application | Rate-Limiting Step Addressed | Relative Cone Angle | Ideal 4-Ethylphenyl Substrate Scenario |
| SPhos | Suzuki-Miyaura (C-C) | Transmetalation | Moderate | Multi-arylation of crowded cores; ortho-substituted partners. |
| RuPhos | Buchwald-Hartwig (C-N) | Reductive Elimination | Moderate (198°) | Coupling with bulky secondary amines (e.g., morpholines, piperidines). |
| BrettPhos | Buchwald-Hartwig (C-N) | Oxidative Addition | Large (204°) | Coupling with primary amines (prevents bis-arylation). |
| PPh₃ | General Cross-Coupling | N/A (Forms | Small | Unhindered, simple mono-couplings. |
Part 4: Mechanistic Visualizations
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation steric bottleneck.
Figure 2: Ligand selection decision tree for sterically hindered cross-coupling reactions.
Part 5: Frequently Asked Questions (FAQs)
Q: Does the para-ethyl group itself cause steric hindrance at the reaction center? A: No. Because it is situated at the 4-position, the ethyl group is sterically remote from the ipso-carbon undergoing the metalation. However, the ethyl group heavily influences downstream molecular packing and solid-state conformations. For instance, in surface-mediated Ullmann couplings on Cu(111) surfaces, the 4-ethylphenyl groups form "altitudinal molecular rotors." The steric hindrance between adjacent 4-ethylphenyl molecules on the surface directly dictates the rotational barrier of the ethyl group[5].
Q: I am observing high levels of 4,4'-diethylbiphenyl (homo-coupling) instead of my desired cross-coupled product. How do I fix this? A: Homo-coupling of 4-ethylphenylboronic acid occurs when the transmetalation step is slower than the oxidation of the boronic acid by trace oxygen. This is a classic symptom of steric hindrance stalling the main catalytic cycle. To fix this:
-
Switch to a more active ligand (SPhos) to accelerate transmetalation[2].
-
Rigorously degas your solvents using the freeze-pump-thaw method to eliminate the oxygen driving the homo-coupling pathway.
-
Add the boronic acid via a syringe pump over 4 hours to keep its active concentration low, minimizing the chance of two boronic acid molecules interacting.
Q: Can I use RuPhos for Suzuki-Miyaura couplings instead of SPhos? A: While RuPhos is primarily optimized for C-N bond formation[3], it can be used for Suzuki-Miyaura couplings. However, SPhos is generally superior for C-C couplings involving highly hindered arylboronic acids because its specific electronic tuning is optimized to accelerate the transmetalation of boron species, whereas RuPhos is tuned to facilitate the reductive elimination of amines[2][4].
References
-
Construction of hexabenzocoronene-based chiral nanographenes Source: National Institutes of Health (PMC) URL:[Link]
-
Ullmann Coupling Mediated Assembly of an Electrically Driven Altitudinal Molecular Rotor Source: ResearchGate URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]
-
Crystal structure of the RuPhos ligand Source: IUCr Journals URL:[Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS) URL:[Link]
Sources
Storage conditions to prevent degradation of Methyl 3-amino-3-(4-ethylphenyl)propanoate
[1]
Current Status: Operational Ticket ID: TECH-SUP-8821 Subject: Stability, Storage, and Degradation Prevention Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Core Directives
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a
-
The Golden Rule: Store this compound as the Hydrochloride (HCl) Salt whenever possible. The free base is thermodynamically unstable and prone to rapid degradation via self-condensation and hydrolysis.[1]
-
Critical Hazard: Moisture is the primary catalyst for degradation. Hydrolysis of the ester moiety destroys the molecule, while moisture-mediated proton transfer accelerates racemization.
Quick Reference Storage Matrix
| Parameter | HCl Salt (Recommended) | Free Base (Transient Use Only) |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Use immediately (Do not store >4h) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Strictly Inert (Argon essential) |
| Container | Amber glass, Parafilm/Teflon sealed | Schlenk flask or sealed vial |
| State | Crystalline Solid | Oil or Low-Melting Solid |
| Shelf Life | 12–24 Months (Desiccated) | < 24 Hours |
Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the specific chemical vulnerabilities of the
A. Hydrolysis (Moisture Sensitivity)
The methyl ester group is susceptible to hydrolysis, converting the molecule into its corresponding
B. Intramolecular Cyclization & Polymerization
Unlike
-
Pathway 1 (Cyclization): Formation of a
-lactam (4-membered ring).[1] While strained, this can occur under basic conditions.[1] -
Pathway 2 (Oligomerization): Intermolecular attack leading to poly-(
-peptides).[1] This turns the neat oil into a sticky, insoluble gum.
C. Racemization (Stereochemical Loss)
The C3 position (benzylic and
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways.[1] Note that moisture drives hydrolysis, while basic conditions drive racemization and cyclization.
Troubleshooting Guide & FAQs
Q1: My sample has turned from a white solid into a yellowish sticky gum. What happened?
Diagnosis: You likely stored the compound as a free base or the HCl salt was exposed to high humidity.
-
Mechanism: The "gum" is likely a mixture of oligomers (polyamides) formed via intermolecular aminolysis. The yellow color suggests oxidation of the amine (N-oxide formation) or the benzylic position on the ethyl group.
-
Solution: This is irreversible.[1] Discard the sample. For future experiments, always reconvert the free base to the HCl salt if storage >4 hours is required.
Q2: The melting point of my HCl salt has dropped by 5°C. Is it still usable?
Diagnosis: Partial hydrolysis.[1]
-
Mechanism: Moisture ingress has hydrolyzed a portion of the methyl ester to the carboxylic acid. The acid impurity depresses the melting point.
-
Action: Perform a recrystallization.[1][2]
-
Dissolve in minimal hot methanol.
-
Add diethyl ether until turbid.
-
Cool to 4°C.
-
Filter and dry under high vacuum.[1]
-
Q3: I see an unexpected peak at [M-32] in my LC-MS.
Diagnosis:
-
Mechanism: Loss of Methanol (MW 32) during cyclization. This often happens in the LC-MS source if the temperature is too high, but if seen in the chromatogram, it indicates sample degradation.
-
Action: Check your LC-MS inlet temperature (lower it). If the peak persists, your sample contains the lactam impurity.
Operational Protocols
Protocol A: Safe Generation of Free Base (Just-in-Time)
Use this protocol ONLY immediately before using the compound in a reaction (e.g., coupling).
Reagents:
-
Methyl 3-amino-3-(4-ethylphenyl)propanoate HCl salt[1]
-
Saturated NaHCO₃ (aq) or K₂CO₃ (aq)
-
Dichloromethane (DCM) or Ethyl Acetate
Workflow:
-
Suspend: Place the HCl salt in a separatory funnel with DCM.
-
Neutralize: Add cold saturated NaHCO₃. Shake vigorously but briefly (limit contact time to < 2 mins to prevent hydrolysis).
-
Extract: Separate the organic layer.[1] Extract aqueous layer once more with DCM.[1]
-
Dry: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and less preferred here).
-
Concentrate: Evaporate solvent at < 30°C . Do not heat.
-
Use: Immediately dissolve the resulting oil in your reaction solvent.
Protocol B: Long-Term Storage Setup
-
Vessel: Use a glass vial with a Teflon-lined cap. Avoid polyethylene caps which are permeable to moisture over time.[1]
-
Atmosphere: Flush the vial with dry Argon for 30 seconds before capping.
-
Seal: Wrap the cap junction with Parafilm.[1]
-
Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).
-
Environment: Store at -20°C.
Visualization: Handling Workflow
Figure 2: Decision tree for handling the HCl salt versus generating the free base.
References
-
PubChem. (n.d.).[1][3] Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride.[1] National Library of Medicine.[4] Retrieved from [Link] (Analogous structure stability data).
-
Gupta, A., et al. (2018).[5] Degradation of poly(β-amino ester) gels. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link] (Mechanisms of beta-amino ester hydrolysis and polymerization).
-
ResearchGate. (2016).[1][2] Discussion: Isolation of free amino acid methyl esters from hydrochloride salts. Retrieved from [Link] (Practical protocols for free base generation).
Sources
- 1. Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride | 101207-50-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate | C12H17NO2 | CID 39872002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimization of Kinetic Resolution for Racemic Methyl 3-amino-3-(4-ethylphenyl)propanoate
Welcome to the technical support center for the optimization of the kinetic resolution of racemic Methyl 3-amino-3-(4-ethylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enzymatic resolution of this and similar β-amino esters. Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals, making their efficient production a key focus in drug development.[1][2] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of biocatalytic kinetic resolution.
Core Concepts in Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme.[3] In the context of resolving Methyl 3-amino-3-(4-ethylphenyl)propanoate, a lipase is typically used to selectively acylate or hydrolyze one enantiomer, leaving the other unreacted.
Two key parameters define the success of a kinetic resolution:
-
Conversion (c): The percentage of the initial racemic substrate that has been transformed into the product. For a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[4][5]
-
Enantiomeric Excess (ee): A measure of the purity of a chiral substance. It is expressed as the absolute difference between the mole fractions of the two enantiomers. High enantiomeric excess (ideally >99%) is critical for pharmaceutical applications.
The efficiency of a kinetic resolution is often described by the Enantiomeric Ratio (E) , which is a measure of the enzyme's selectivity. A high E value is essential for achieving high enantiomeric excess at a reasonable conversion.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (Low ee Value)
Question: My kinetic resolution is proceeding, but the enantiomeric excess (ee) of both the product and the remaining substrate is unacceptably low. What are the primary factors to investigate?
Answer: Low enantioselectivity is a common problem indicating that the enzyme is not discriminating effectively between the two enantiomers. Several factors can influence this, and a systematic approach is needed for optimization.
1. Enzyme Selection: The choice of enzyme is the most critical factor. Lipases are widely used for resolving β-amino esters due to their broad substrate tolerance and high stability in organic solvents.[6][7] However, not all lipases are suitable.
-
Initial Screening: It is crucial to screen a panel of commercially available lipases. Commonly successful lipases for β-amino esters include:
-
Enzyme Form: Consider both free and immobilized enzymes. Immobilization can enhance enzyme stability, and in some cases, improve enantioselectivity.[9][10]
2. Solvent System: The reaction medium profoundly impacts lipase activity and selectivity.[11] Lipases function in non-aqueous environments, but their conformation, and thus their selectivity, is influenced by the solvent.
-
Hydrophobicity (Log P): Generally, more hydrophobic (non-polar) solvents are preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation.[6] Solvents like hexane, heptane, or diisopropyl ether often yield higher enantioselectivity compared to more polar solvents like THF or acetone.[12][13]
-
Solvent Screening: Test a range of solvents with varying log P values. Sometimes, a mixture of solvents can provide the optimal balance of substrate solubility and enzyme selectivity.[14]
3. Reaction Temperature: Temperature affects both the reaction rate and the enantioselectivity.
-
Lowering Temperature: In most lipase-catalyzed resolutions, enantioselectivity increases as the temperature decreases.[12][13] This is because the difference in the activation energies for the two enantiomers becomes more significant at lower temperatures. Try running the reaction at a lower temperature (e.g., room temperature or 4°C) to see if the ee improves.
-
Inversion Temperature: Be aware that in some rare cases, an "inversion temperature" exists, below which the selectivity might decrease again.[15] Therefore, it's advisable to test a range of temperatures (e.g., 4°C, 25°C, 40°C).
4. Water Activity (a_w): For reactions in organic media, the amount of water present is critical. Lipases require a thin layer of water to maintain their catalytic function, but excess water can lead to unwanted hydrolysis reactions and may reduce enantioselectivity.
-
Controlling Water Content: The water content can be controlled by adding a specific amount of water to the reaction mixture or by using salt hydrates to maintain a constant water activity. The optimal amount of water is often very small and needs to be determined empirically.[16]
5. Acyl Donor (for Acylation Reactions): If you are performing a transesterification (acylating the amino group), the choice of the acyl donor is important.
-
Common Acyl Donors: Vinyl acetate and isopropenyl acetate are often used because the byproducts (acetaldehyde and acetone, respectively) are volatile and do not interfere with the reaction equilibrium.[4]
-
Steric Hindrance: The size and structure of the acyl donor can influence how it fits into the enzyme's active site along with the substrate, thereby affecting selectivity.
Issue 2: Low or Stalled Conversion Rate
Question: The reaction is very slow or stops completely before reaching the desired ~50% conversion, even after an extended period. How can I improve the reaction rate?
Answer: A low conversion rate can be due to several factors ranging from suboptimal reaction conditions to enzyme inhibition.
1. Suboptimal Reaction Conditions:
-
Temperature: While lower temperatures may favor selectivity, they also decrease the reaction rate.[17][18] There is often a trade-off between enantioselectivity and reaction speed. It's essential to find an optimal temperature that provides acceptable selectivity within a reasonable timeframe.[19] Increasing the temperature in increments (e.g., from 30°C to 50°C) can significantly boost the reaction rate.[5][20]
-
pH Memory: For lipases used in organic solvents, their activity is influenced by the pH of the aqueous solution from which they were last exposed (lyophilized or immobilized). This is known as "pH memory."[21] The optimal pH is typically around 7, but it can vary depending on the specific enzyme.[22][23]
2. Insufficient Enzyme Loading: The reaction rate is directly proportional to the enzyme concentration. If the reaction is too slow, a simple solution is to increase the amount of enzyme.[5] This should be done stepwise to find the most cost-effective concentration.[24]
3. Substrate and Product Inhibition:
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity.[5][25] If you suspect this, try running the reaction at a lower initial substrate concentration.
-
Product Inhibition: The products of the reaction (the acylated amino ester and the released alcohol/acid from the acyl donor) can sometimes bind to the active site of the enzyme and act as inhibitors.[23] If product inhibition is a concern, it may be necessary to remove the product as it is formed, for example, by using a continuous flow setup.
4. Mass Transfer Limitations: This is particularly relevant when using immobilized enzymes. The rate at which the substrate reaches the enzyme's active site and the product diffuses away can be the rate-limiting step.
-
Agitation: Ensure adequate mixing (stirring or shaking) to minimize diffusion barriers. The optimal shaking speed needs to be determined experimentally.[24]
-
Support Material: The type of support used for immobilization can affect diffusion. Porous supports with large surface areas are generally preferred.[26]
Frequently Asked Questions (FAQs)
Q1: Which enzymes are typically most effective for resolving β-amino esters like Methyl 3-amino-3-(4-ethylphenyl)propanoate?
A1: Lipases are the most commonly employed enzymes for the kinetic resolution of β-amino esters.[1] Based on literature for similar substrates, Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), and lipases from Pseudomonas species (e.g., P. cepacia, P. fluorescens) are excellent starting points for screening.[2][8][9] These enzymes are well-known for their high stability in organic solvents and their ability to accept a wide range of substrates.[7]
Q2: What is the role of the solvent in lipase-catalyzed kinetic resolutions?
A2: The solvent plays a multifaceted role. It must first dissolve the substrate. More importantly, it modulates the enzyme's flexibility and conformation. Non-polar, hydrophobic solvents (e.g., hexane, toluene, diisopropyl ether) are generally preferred because they do not disrupt the essential layer of water on the enzyme's surface that is necessary for its catalytic activity.[6] Polar solvents can strip this water layer, leading to enzyme denaturation or reduced activity and selectivity.[11] The choice of solvent can therefore be a powerful tool to "tune" the enantioselectivity of a lipase.[14]
Q3: Should I use a free or immobilized enzyme? What are the pros and cons?
A3: The choice depends on the scale and specific requirements of your reaction.
-
Free Enzymes (Powder):
-
Pros: Generally cheaper, no mass transfer limitations.
-
Cons: Difficult to recover and reuse, can lead to product contamination, often less stable at high temperatures or in harsh solvents.
-
-
Immobilized Enzymes:
-
Pros: Easy to separate from the reaction mixture (filtration), allowing for reuse and continuous processing.[26] Often exhibit enhanced stability (thermal and solvent tolerance).[9][10]
-
Cons: More expensive initially, can suffer from mass transfer limitations, the immobilization process itself can sometimes reduce the enzyme's activity.
-
For process development and scale-up, immobilized enzymes are almost always preferred due to their reusability and suitability for continuous flow reactors.[26]
Q4: How does temperature affect both the rate and enantioselectivity of the reaction?
A4: Temperature has a dual effect. As per collision theory, increasing the temperature increases the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrate, thus increasing the reaction rate.[17] Most enzymes have an optimal temperature for activity, beyond which they begin to denature and lose function.[17]
However, enantioselectivity (the E value) is dependent on the difference in the free energies of activation for the two enantiomers. This difference is often more pronounced at lower temperatures, meaning that enantioselectivity generally increases as the temperature is decreased.[12][13] Therefore, an optimal temperature must be found that balances an acceptable reaction rate with the desired high enantioselectivity.[19]
Q5: My reaction has reached ~50% conversion, but the ee of the remaining substrate is still not >99%. What should I do?
A5: This indicates that the enantioselectivity (E value) of your enzyme under the current conditions is not high enough. To achieve a high ee for the remaining substrate, you often need to let the reaction proceed beyond 50% conversion. However, this comes at the cost of the yield of that substrate.[4] The relationship between conversion (c), product ee (ee_p), and substrate ee (ee_s) is well-defined. For a more robust solution, you should focus on improving the E value by re-optimizing the reaction conditions as described in the "Low Enantioselectivity" troubleshooting section (e.g., changing the solvent, lowering the temperature).
Data & Protocols
Table 1: Common Lipases for Kinetic Resolution of Esters
| Enzyme Source | Common Name/Formulation | Optimal Temp. Range (°C) | General Characteristics |
| Candida antarctica Lipase B | Novozym 435 (Immobilized) | 40-70 | High thermal stability, broad substrate scope, widely used.[2][27] |
| Burkholderia cepacia | Lipase PS-IM (Immobilized) | 30-50 | High enantioselectivity for various esters and alcohols.[8][28] |
| Pseudomonas fluorescens | Lipase AK | 30-50 | Effective for resolution of 3-aryl-3-hydroxypropanoates.[9] |
| Thermomyces lanuginosus | Lipozyme TL IM (Immobilized) | 40-60 | Thermostable lipase, useful for Michael additions and esterifications.[29] |
Experimental Protocol: Screening of Lipases for Kinetic Resolution
This protocol provides a general procedure for the initial screening of different lipases.
-
Preparation: To separate, clean, and dry vials, add 100 mg of racemic Methyl 3-amino-3-(4-ethylphenyl)propanoate.
-
Solvent & Acyl Donor: Add 2 mL of a non-polar solvent (e.g., diisopropyl ether) and 1.5 equivalents of an acyl donor (e.g., vinyl acetate) to each vial.
-
Enzyme Addition: To each vial, add 20 mg of a different lipase (e.g., Novozym 435, Lipase PS-IM, free PFL). Include a control vial with no enzyme.
-
Reaction: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Withdraw small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours). Quench the reaction by filtering out the enzyme.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Selection: Choose the enzyme that provides the best combination of conversion and enantioselectivity in a reasonable time.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the kinetic resolution process.
Caption: Workflow for the optimization of enzymatic kinetic resolution.
References
-
Catalysis Science & Technology. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. RSC Publishing. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2016). Lipase catalysis in organic solvents: advantages and applications. Journal of Molecular Catalysis B: Enzymatic, 133, S235-S243. Retrieved from [Link]
-
Paizs, C., Toşa, M., & Irimie, F. D. (2011). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Journal of Molecular Catalysis B: Enzymatic, 69(1-2), 61-67. Retrieved from [Link]
-
Ursoiu, A., Paizs, C., & Irimie, F. D. (2008). Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. Revista de Chimie, 59(11), 1234-1238. Retrieved from [Link]
-
Berglund, P., & Hult, K. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Enzyme and Microbial Technology, 30(5), 555-562. Retrieved from [Link]
-
Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-Catalyzed Degradation of Polyesters in Organic Solvents. A New Methodology of Polymer Recycling Using Enzyme as Catalyst. Biomacromolecules, 1(1), 3-5. Retrieved from [Link]
-
Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196. Retrieved from [Link]
-
Sharma, P., Sharma, N., & Pathania, S. (2016). Lipase catalysis in organic solvents: advantages and applications. Recent Patents on Biotechnology, 10(1), 40-52. Retrieved from [Link]
-
Wang, X., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5694. Retrieved from [Link]
-
Hult, K., & Berglund, P. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Enzyme and Microbial Technology, 30(5), 555-562. Retrieved from [Link]
-
Zdarta, J., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4438. Retrieved from [Link]
-
Overbeeke, P. L., Jongejan, J. A., & Heijnen, J. J. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290. Retrieved from [Link]
-
Ottolina, G., & Carrea, G. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (22), 2247-2248. Retrieved from [Link]
-
Z-SILICA. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. Retrieved from [Link]
-
ResearchGate. (2025). Lipase Immobilization Towards Improved Productivity on Kinetic Resolutions by Continuous-Flow Process. Retrieved from [Link]
-
Ueji, S., et al. (2003). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH···π Association in Stabilization. Bulletin of the Chemical Society of Japan, 76(10), 2035-2040. Retrieved from [Link]
-
Cárdenas-Galindo, M., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1686-1691. Retrieved from [Link]
-
Wang, X., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Catalysts, 10(4), 438. Retrieved from [Link]
-
Río, E., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Organic Letters, 12(16), 3584-3587. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of N‐protected β³‐amino methyl esters. Retrieved from [Link]
-
Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions. Retrieved from [Link]
-
Razavires-Pastrana, G., et al. (2015). Nonlinear temperature sensitivity of enzyme kinetics explains canceling effect-a case study on loamy haplic Luvisol. Frontiers in Microbiology, 6, 1121. Retrieved from [Link]
-
Den, G. (2024). The Effect of Temperature on Enzyme Activity: Mechanisms and Practical Implications. Biochemistry & Molecular Biology Journal, 10(2), 17. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Current Organic Chemistry, 18(21), 2846-2868. Retrieved from [Link]
-
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8479. Retrieved from [Link]
-
Hyster, T. K., & Rovis, T. (2011). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. Chemical Communications, 47(38), 10530-10538. Retrieved from [Link]
-
Wang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 601. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 36(5), 455-460. Retrieved from [Link]
-
Ready, J. (n.d.). Kinetic Resolutions. UT Southwestern. Retrieved from [Link]
-
Al-Sehemi, A. G., Atkinson, R. S., & Meades, C. K. (2001). Parallel kinetic resolution of racemic amines using 3-N,N-diacylaminoquinazolin-4(3H)-ones. Chemical Communications, (24), 2684-2685. Retrieved from [Link]
-
Szymańska, K., et al. (2020). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 10(12), 1439. Retrieved from [Link]
-
Hagedorn, J. E., et al. (2018). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 8(12), 11656-11661. Retrieved from [Link]
-
Gandhi, N. N. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Brazilian Archives of Biology and Technology, 49(2), 193-203. Retrieved from [Link]
-
Muhamad, S. K., et al. (2014). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Malaysian Journal of Fundamental and Applied Sciences, 6(1), 31-36. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution. Retrieved from [Link]
-
YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. Retrieved from [Link]
-
Deasy, R. E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(1), 47-61. Retrieved from [Link]
-
Kroutil, W. (n.d.). Kinetic Resolutions. University of Graz. Retrieved from [Link]
-
Bode Research Group. (2015). OC VI. ETH Zurich. Retrieved from [Link]
-
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. Retrieved from [Link]
-
ResearchGate. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. Retrieved from [Link]
-
de Miranda, A. S., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9316-9329. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase catalysis in organic solvents: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 18. savemyexams.com [savemyexams.com]
- 19. scielo.br [scielo.br]
- 20. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
Validation & Comparative
Comparative 1H NMR Analysis: Solvent-Dependent Chemical Shift Assignment of Methyl 3-amino-3-(4-ethylphenyl)propanoate
[1]
Executive Summary
This technical guide provides a rigorous chemical shift assignment for Methyl 3-amino-3-(4-ethylphenyl)propanoate , a critical
Unlike standard datasheets, this guide compares the spectral performance in Chloroform-d (
Structural Logic & Spin Systems
Before analyzing the spectra, we must deconstruct the molecule into its constituent spin systems. This causal analysis allows for self-validating assignments.
The Molecular Architecture
The molecule consists of four distinct magnetic environments:
-
The
-Amino Ester Backbone: A classic ABX system (or more accurately, ABM) created by the chiral center at C3. The adjacent methylene protons at C2 are diastereotopic , meaning they are magnetically non-equivalent. -
The Aromatic Core: A 1,4-disubstituted benzene ring (para-substitution) creating an AA'BB' system.
-
The Ethyl Tail: A coupled triplet-quartet system.
-
The Methyl Ester: A chemically isolated singlet.
Visualization of Assignments
The following diagram maps the structural numbering used in the assignment tables.
Figure 1: Structural connectivity and magnetic subsystems of Methyl 3-amino-3-(4-ethylphenyl)propanoate.
Comparative Chemical Shift Data ( vs. )
The following table contrasts the chemical shifts. Note the critical differences in the Amine and C2-Methylene regions.
Experimental Conditions: 400 MHz or higher; 298 K; Concentration ~10-15 mg/mL.
| Position | Proton Type | Mult. | Mechanistic Insight | ||
| -NH2 | Amine | br s | 1.60 - 1.90 | 2.00 - 2.50 | In |
| C3-H | t / dd | 4.35 - 4.45 | 4.20 - 4.30 | The chiral center. Deshielded by the N-atom and Phenyl ring. Comparison shows slight shielding in DMSO. | |
| -OCH3 | Methyl Ester | s | 3.65 | 3.58 | Highly characteristic singlet. Minimal solvent effect. |
| C2-H | dd | 2.60 - 2.70 | 2.55 - 2.65 | Critical Region: These protons are diastereotopic.[1][2] In | |
| C2-H | dd | 2.60 - 2.70 | 2.45 - 2.55 | See above. | |
| Ar-H | Phenyl (ortho) | d | 7.25 - 7.30 | 7.20 - 7.30 | Part of AA'BB' system. Overlaps with |
| Ar-H | Phenyl (meta) | d | 7.15 - 7.20 | 7.10 - 7.15 | Part of AA'BB' system. |
| Et-CH2 | Ethyl Methylene | q | 2.63 | 2.58 | Quartet ( |
| Et-CH3 | Ethyl Methyl | t | 1.23 | 1.18 | Classic triplet ( |
Critical Performance Analysis
-
Resolution of C2 Protons: In
, the C2 methylene protons and the Ethyl methylene quartet often overlap in the 2.60–2.70 ppm region, making integration difficult. Recommendation: Use if precise integration of the backbone is required for purity assays. -
Amine Exchange: If the sample is a hydrochloride salt rather than a free base, the
protons will appear at 8.5–8.8 ppm as a broad singlet in but will likely be invisible or extremely broad in due to insolubility and rapid exchange.
Self-Validating Assignment Protocol
To ensure scientific integrity, do not rely solely on literature values. Follow this logic flow to validate your specific sample.
Step 1: The "Anchor" Signals
Identify the unambiguous signals first to phase the spectrum correctly.
-
The Methyl Ester: Look for the sharp singlet at ~3.6 ppm (integral 3H).
-
The Ethyl Triplet: Look for the triplet at ~1.2 ppm (integral 3H).
Step 2: The COSY Walk (Connectivity)
Use Homonuclear Correlation Spectroscopy (COSY) to trace the spin systems.
-
Pathway A (Ethyl): Confirm the triplet at 1.2 ppm correlates only to the quartet at ~2.6 ppm.
-
Pathway B (Backbone):
-
Locate the C3 methine (4.3 ppm).
-
Observe cross-peaks to the C2 methylene region (2.5–2.7 ppm).
-
Validation: The C3 methine should not show correlations to the ethyl group.
-
Step 3: HSQC for Diastereotopic Resolution
If the C2 protons are overlapping in the 1D spectrum:
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
The C2 carbon (typically ~40-42 ppm in
) will show correlations to two distinct proton frequencies if they are diastereotopic, confirming the chiral nature of the molecule.
Workflow Diagram
Figure 2: Logical workflow for resolving signal overlap in
References & Authority
The chemical shifts and assignment logic presented above are synthesized from standard spectroscopic databases and fundamental NMR principles regarding
-
AIST Spectral Database for Organic Compounds (SDBS). General NMR data for beta-amino esters and ethylbenzene derivatives. National Institute of Advanced Industrial Science and Technology (Japan). [Link]
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (An authoritative educational resource for solvent effects and chemical shift prediction). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems and diastereotopic proton assignment).
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. (Essential for distinguishing solvent peaks from sample peaks). [Link]
Publish Comparison Guide: Chiral HPLC Methods for Methyl 3-amino-3-(4-ethylphenyl)propanoate
Executive Summary & Strategic Approach
Target Molecule: Methyl 3-amino-3-(4-ethylphenyl)propanoate
Chemical Class:
This guide evaluates three distinct chromatographic approaches to separate the enantiomers of this molecule. Unlike standard
The Three Pillars of Separation
We will compare the following methodologies:
-
The Modern Standard (Recommended): Immobilized Amylose (Chiralpak IA) in Normal Phase.
-
The Legacy Benchmark: Coated Amylose (Chiralpak AD-H) in Normal Phase.
-
The Aqueous Alternative: Crown Ether (Crownpak CR-I) in Reversed Phase (Acidic).
Comparative Analysis of Methods
The following data summarizes the performance characteristics of each method for
| Feature | Method A: Immobilized Amylose (IA) | Method B: Coated Amylose (AD-H) | Method C: Crown Ether (CR-I) |
| Selectivity ( | High (1.5 – 3.0) | High (1.5 – 2.8) | Moderate (1.2 – 1.6) |
| Resolution ( | Excellent (> 3.0) | Excellent (> 3.0) | Good (> 1.5) |
| Robustness | Superior (Solvent independent) | Low (Restricted solvents) | High (Acidic aqueous only) |
| Sample Prep | Dissolve in mobile phase | Strict solvent limits | Dissolve in water/MeOH |
| Throughput | High (Low viscosity MP) | High | Low (High viscosity MP) |
| Primary Mechanism | H-Bonding + Steric Fit | H-Bonding + Steric Fit | Host-Guest Complexation |
Expert Insight: Why Choose Method A?
While Chiralpak AD-H (Method B) has historically been the "gold standard" for
Detailed Experimental Protocols
Method A: The Robust Protocol (Chiralpak IA)
Best for: Routine QC, Process Development, and Scalability.
System Configuration:
-
Column: Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 4.6 × 250 mm, 5 µm.
-
Temperature: 25°C (Control is critical; lower T often increases resolution).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the phenyl ring).
Mobile Phase Composition:
-
Base: n-Heptane (90%)
-
Modifier: Ethanol (10%)
-
Additive: Diethylamine (DEA) or Ethylenediamine (EDA) (0.1%)
-
Note: The additive is mandatory . Without DEA, the free amine of the analyte will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
-
Step-by-Step Workflow:
-
Equilibration: Flush column with 100% Ethanol (10 CV) if new, then switch to Mobile Phase. Equilibrate for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of Methyl 3-amino-3-(4-ethylphenyl)propanoate in 1 mL of Mobile Phase . If cloudy, add minimal DCM (allowed on IA columns only).
-
Injection: Inject 5-10 µL.
-
Integration: Expect the first enantiomer (typically S for this class on Amylose, but must be verified with standards) to elute between 6-8 mins (
).
Method C: The Aqueous Alternative (Crownpak CR-I)
Best for: Biological samples, aqueous synthesis streams, or if the ester is hydrolyzed to the acid.
System Configuration:
-
Column: Daicel Crownpak CR-I (+) or (-).
-
Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol (85:15 v/v).[1]
-
Mechanism: The ammonium group (
) of the analyte inserts into the crown ether ring. -
Critical Constraint: This method requires the amine to be protonated. It is extremely sensitive to temperature; lowering T to 10-15°C significantly boosts resolution.
Method Development Decision Tree
The following diagram illustrates the logical flow for selecting the optimal separation strategy based on sample state and requirements.
Caption: Decision workflow for selecting the optimal chiral HPLC method based on analyte solubility and state.
Mechanistic Insight & Troubleshooting
Mechanism of Recognition (Polysaccharide Phases)
The separation on Chiralpak IA/AD relies on a "Three-Point Interaction" model:
-
H-Bonding: Between the carbonyl of the ester or the amine proton of the analyte and the carbamate groups of the amylose selector.
- Interaction: Between the 4-ethylphenyl ring of the analyte and the phenyl rings of the stationary phase.
-
Steric Inclusion: The ethyl group on the phenyl ring adds bulk, which often enhances separation compared to the unsubstituted analog by forcing the molecule into a specific orientation within the chiral groove.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of | Increase DEA concentration to 0.2%. Switch to EDA (Ethylenediamine) for stronger masking. |
| Broad Peaks | Slow mass transfer or solubility issues. | Increase % Ethanol in mobile phase. Increase Column Temp to 30-35°C (may lower |
| Loss of Resolution | Column memory effect (Method B only). | Wash column with 100% IPA (Transition) then Mobile Phase. Never use DCM on AD-H. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase. Do not inject sample dissolved in 100% EtOH into a 90% Hexane system. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from
-
Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.[2] Journal of Chromatography A.
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Hamman, C., et al. (2011).Systematic development of chiral HPLC methods for pharmaceutical compounds. Journal of Chromatography A.
Sources
Advanced MS Profiling: Methyl 3-amino-3-(4-ethylphenyl)propanoate vs. Structural Analogs
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a critical
For drug development professionals, distinguishing this compound from its metabolic byproducts (e.g., the free acid) or structural analogs (e.g., unsubstituted phenyl variants) is essential. This guide provides a definitive comparison of its mass spectrometry (MS) fragmentation patterns against key alternatives, grounded in electrospray ionization (ESI) mechanics.
Core Technical Specifications
| Feature | Specification |
| Compound Name | Methyl 3-amino-3-(4-ethylphenyl)propanoate |
| Formula | |
| Exact Mass | 207.1259 Da |
| [M+H]+ Monoisotopic | 208.1332 m/z |
| Key Diagnostic Ion | 134.09 m/z (Substituted Immonium Ion) |
Mechanistic Fragmentation Analysis
Unlike standard
A. The Primary Pathway: -Cleavage (Immonium Formation)
The most abundant fragment (Base Peak) arises from the cleavage of the
-
Mechanism: The protonated amine initiates an inductive cleavage, ejecting the neutral methyl acetate moiety.
-
Transition:
-
Structure: The resulting ion is the 4-ethyl-benzylidene-ammonium cation (
). -
Significance: This ion (m/z 134) is the "fingerprint" of the specific amine/aryl combination, confirming the presence of the ethyl group on the ring.
B. The Elimination Pathway: Deamination
A competitive pathway involves the loss of ammonia (
-
Transition:
-
Mechanism: Intramolecular proton transfer leads to the elimination of
(17 Da), forming a substituted cinnamic acid ester cation (conjugated double bond system). -
Observation: This peak is often lower intensity in ESI compared to the immonium ion but dominant in EI (Electron Impact) or lower collision energies.
C. The Ester Pathway: Loss of Methanol[1]
-
Transition:
-
Mechanism: Loss of neutral methanol (
, 32 Da) from the ester tail. This creates a cyclic acylium ion or a ketene intermediate.
Comparative Analysis: Product vs. Alternatives
To validate the identity of Methyl 3-amino-3-(4-ethylphenyl)propanoate, it must be compared against its most common structural analogs: the Unsubstituted Analog (Methyl 3-amino-3-phenylpropanoate) and the Hydrolyzed Metabolite (The Free Acid).
Table 1: Diagnostic Ion Comparison
| Feature | Target Product (4-Ethyl) | Alternative A (Unsubstituted Phenyl) | Alternative B (Free Acid Form) |
| Parent Ion [M+H]+ | 208 m/z | 180 m/z | 194 m/z |
| Base Peak (Immonium) | 134 m/z | 106 m/z | 134 m/z |
| Neutral Loss (Tail) | -74 Da (Methyl Acetate) | -74 Da (Methyl Acetate) | -60 Da (Acetic Acid) |
| Deamination Peak | 191 m/z ( | 163 m/z ( | 177 m/z ( |
| Differentiation Key | m/z 134 + Methyl Ester Loss | Mass Shift (-28 Da) | Same Base Peak (134), Different Parent |
Critical Insight for Researchers
-
Vs. Unsubstituted Analog: The mass shift of exactly 28 Da (Ethyl vs. H) is consistent across the parent ion and the immonium fragment (134 vs. 106). If you observe m/z 106, your ethyl group is missing.
-
Vs. Free Acid: Both the target ester and the free acid produce the same immonium ion (m/z 134) because the variation (Ester vs. Acid) is lost during the
-cleavage. You must rely on the parent ion (208 vs. 194) or the neutral loss (74 vs. 60) to distinguish the prodrug/ester from the active acid metabolite.
Visualizing the Fragmentation Topology
The following diagram maps the collision-induced dissociation (CID) pathways.
Figure 1: CID Fragmentation tree for Methyl 3-amino-3-(4-ethylphenyl)propanoate. The red node indicates the diagnostic base peak.
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following Direct Infusion ESI-MS/MS protocol. This method is designed to be self-validating by monitoring the ratio of the Parent to the Immonium ion.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).
-
Working Solution: Dilute 10
L of Stock into 990 L of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration 10 g/mL.-
Why Formic Acid? Essential to ensure complete protonation (
) of the primary amine.
-
Step 2: Instrument Parameters (Generic Q-TOF/Triple Quad)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile amine).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Validation Check: At 10 eV, the Parent (208) should dominate. At 25 eV, the Immonium (134) should become the Base Peak.
-
Step 3: Data Interpretation Criteria
For a positive ID, the spectrum must meet these three criteria:
-
Parent Ion: 208.1
0.5 m/z. -
Base Fragment: 134.1 m/z (Must be >50% relative abundance at 25 eV).
-
Absence of 106 m/z: Significant presence of 106 m/z indicates contamination with the unsubstituted phenyl analog.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Beta-Amino Acid Esters. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns of Ethylbenzene Derivatives. [Link]
-
Liang, Z., et al. (2011). MS fragmentation patterns of Ahppa derivatives. ResearchGate. [Link]
Comparative Stability Guide: Beta-Amino Esters vs. Alpha-Amino Esters in Plasma
Executive Summary
In the context of soft drug design and prodrug development, the stability of the ester linkage is a critical tunable parameter.
This difference is driven by two primary factors:
-
Electronic Deactivation: The increased distance between the protonated ammonium group and the carbonyl carbon in
-esters reduces the electron-withdrawing inductive effect, making the carbonyl less electrophilic and less prone to nucleophilic attack. -
Enzymatic Non-Recognition: Plasma carboxylesterases (e.g., hCE1, hCE2) are evolutionarily optimized for
-amino acid architectures. The -backbone introduces spatial mismatching in the catalytic triad, significantly retarding hydrolysis rates.
This guide provides the mechanistic grounding, representative comparative data, and a self-validating experimental protocol for quantifying these stability differences.
Mechanistic Analysis: The Structural Origins of Stability
To predict stability, one must understand the interaction between the substrate and the plasma esterases (primarily butyrylcholinesterase and carboxylesterases).
The Inductive Effect (Electronic)
At physiological pH (7.4), the amino group of both species is largely protonated (
-
-Amino Esters: The positive charge is on the
-carbon, directly adjacent to the ester carbonyl. This creates a strong electron-withdrawing inductive effect ( ), rendering the carbonyl carbon highly electrophilic and susceptible to rapid attack by the serine hydroxyl of the esterase active site. -
-Amino Esters: The insertion of an additional methylene group (
) acts as an insulator. The inductive effect decays rapidly with distance, leaving the carbonyl less activated and more stable.
Steric and Conformational Mismatch
Human carboxylesterases possess specific "side-chain pockets" designed for
Visualization: Hydrolysis Susceptibility Pathways
The following diagram contrasts the activation energy barriers and enzymatic fit for both species.
Caption: Mechanistic comparison showing how structural differences translate to enzymatic susceptibility. The
Comparative Data: Representative Half-Lives
The following data summarizes the stability trends observed in human plasma. Note that specific half-lives vary based on the ester alcohol group (methyl vs. tert-butyl) and side-chain bulk.
| Structural Class | Representative Compound | Plasma | Plasma | Mechanism of Instability |
| Phenylalanine ethyl ester | < 10 min | < 2 min | Rapid enzymatic hydrolysis; prone to DKP cyclization. | |
| Valine methyl ester | 20 - 45 min | 5 - 10 min | High susceptibility to carboxylesterases. | |
| > 240 min | 60 - 120 min | Reduced inductive effect; poor enzyme substrate. | ||
| 3-Amino-3-phenylpropanoate | > 24 hours | > 6 hours | Steric bulk + | |
| Poly( | PBAE Polymer (C32) | 4 - 6 hours | N/A | Degradation is hydrolysis-driven but slower due to polymer matrix effects. |
*Note: Rat plasma typically contains higher esterase activity (specifically carboxylesterases) than human plasma. Always validate in the target species.
Experimental Protocol: Plasma Stability Assay (LC-MS/MS)
This protocol is designed to be self-validating . It accounts for non-enzymatic hydrolysis (chemical stability) and ensures the quenching method does not induce degradation.
Materials & Reagents[1]
-
Matrix: Pooled Human Plasma (Lithium Heparin), pH adjusted to 7.4 if necessary.
-
Test Compounds: 10 mM stock in DMSO.
-
Positive Control: Procaine (Rapidly unstable) or Enalapril (slowly unstable).
-
Negative Control: Warfarin (Stable).
-
Internal Standard (IS): Tolbutamide or Labetalol (100 ng/mL in ACN).
Detailed Workflow
Step 1: Preparation
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris.
-
Spike: Dilute test compound stock into plasma to a final concentration of 1
M . (Keep DMSO < 0.5% v/v to avoid enzyme inhibition). -
Chemical Stability Control: Prepare a parallel incubation in PBS (pH 7.4) to distinguish enzymatic vs. chemical hydrolysis.
Step 2: Incubation & Sampling
-
Incubate plate at 37°C with gentle shaking.
-
Timepoints: 0, 5, 15, 30, 60, 120, 240 min.
-
The "Zero" Point: Add the quenching solution before the plasma spike to determine true T0 recovery.
Step 3: Quenching & Extraction
-
Transfer 50
L of plasma sample into 200 L of Ice-cold Acetonitrile containing IS . -
Critical: Vortex immediately for 30 seconds.
-
Centrifuge at 4000 rpm for 15 min at 4°C to precipitate proteins.
-
Transfer 100
L of supernatant to LC-MS vials. Dilute 1:1 with water to improve peak shape.
Step 4: Analysis (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Calculation: Plot
vs. Time. The slope gives .
Visualization: Assay Workflow
Caption: Step-by-step workflow for the plasma stability assay, emphasizing the critical quenching step to stop enzymatic activity immediately.
Implications for Drug Development[2][3][4]
When to use -Amino Esters:
-
Soft Drugs: When you require the drug to be rapidly metabolized into an inactive metabolite to prevent systemic toxicity (e.g., Remifentanil, Esmolol).
-
Prodrugs: When the ester must be cleaved immediately upon absorption to release the active parent drug.
When to use -Amino Esters:
-
Sustained Release: When a moderate half-life is required, but biodegradability is still desired to prevent tissue accumulation (e.g., Poly(
-amino ester) gene delivery vectors). -
Peptidomimetics: To increase oral bioavailability and resistance to proteolytic cleavage while maintaining hydrogen-bonding capability.
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
-
Lyles, J. T., et al. (2019). "Unwanted hydrolysis or
/ -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances. Link -
Lynn, D. M., & Langer, R. (2000). "Degradable Poly(
-amino esters): Synthesis, Characterization, and Self-Assembly Dynamics." Journal of the American Chemical Society. Link -
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for standard plasma stability protocols).
FTIR Spectral Analysis of Beta-Amino Esters: A Comparative Guide for Vector Characterization
Topic: FTIR Spectral Analysis of Carbonyl and Amine Peaks in Beta-Amino Esters Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Spectroscopic Signature of Biodegradability
In the development of non-viral gene delivery vectors, Poly(beta-amino esters) (PBAEs) have emerged as a superior alternative to the "gold standard" Polyethylenimine (PEI) due to their hydrolytic biodegradability and reduced cytotoxicity. While PEI offers high transfection efficiency, its lack of degradability leads to cellular accumulation and toxicity.
This guide provides a technical comparison of PBAEs against PEI and amide-based polymers using Fourier Transform Infrared (FTIR) Spectroscopy . We focus on the diagnostic Carbonyl (C=O) and Amine (N-H/C-N) peaks, demonstrating how FTIR serves not just as a characterization tool, but as a real-time performance metric for monitoring the hydrolytic activation and degradation crucial for intracellular payload release.
Spectral Fingerprinting: PBAE vs. Alternatives
The primary distinction between PBAEs and their alternatives lies in the chemical environment of the nitrogen and the presence of the hydrolytically labile ester bond.
Comparative Spectral Library
The following table summarizes the critical wavenumbers required to distinguish PBAEs from PEI (non-degradable amine) and Polyamides (stable peptide-like bonds).
| Functional Group | Vibration Mode | PBAE (Target) | PEI (Alternative) | Polyamide/Peptide |
| Carbonyl (C=O) | Stretching ( | 1730–1750 cm⁻¹ (Ester) | Absent | 1630–1690 cm⁻¹ (Amide I) |
| Amine (N-H) | Stretching ( | Weak/Absent (if tertiary) | 3250–3400 cm⁻¹ (Broad) | 3280–3300 cm⁻¹ |
| Amine (N-H) | Bending ( | - | 1580–1650 cm⁻¹ | 1510–1580 cm⁻¹ (Amide II) |
| C-N Bond | Stretching ( | 1150–1250 cm⁻¹ | 1250–1350 cm⁻¹ | 1250–1350 cm⁻¹ |
| C-O Bond | Stretching ( | 1100–1300 cm⁻¹ (Ester) | Absent | Absent |
Mechanistic Insight: The Beta-Amino Effect
In PBAEs, the amine group is located at the
-
The "Red Shift" Phenomenon: While a standard aliphatic ester resonates near 1740–1750 cm⁻¹, the proximity of the amine in PBAEs can induce intramolecular hydrogen bonding (between the amine hydrogen and carbonyl oxygen) or inductive effects that slightly weaken the C=O bond. This often results in a shift to lower wavenumbers (~1730–1735 cm⁻¹ ), distinguishing it from simple polymethacrylates.
-
Differentiation from Amides: The most critical "performance" check is ensuring the absence of the Amide I peak (1650 cm⁻¹). If a synthesis intended for PBAE shows a strong peak at 1650 cm⁻¹, it indicates amidation (a side reaction) rather than esterification, rendering the polymer non-degradable.
Performance Analysis: Monitoring Hydrolysis via FTIR
The "performance" of a PBAE is defined by its ability to hydrolyze at physiological pH (7.4) or endosomal pH (5.0). FTIR provides a label-free, kinetic readout of this process.
The Degradation Pathway
Hydrolysis cleaves the ester bond, generating a carboxylic acid and an alcohol/amine. This chemical transformation is spectrally distinct.
Caption: Figure 1. Spectroscopic tracking of PBAE hydrolysis. The disappearance of the 1735 cm⁻¹ peak and emergence of carboxylate peaks (1560 cm⁻¹) confirms biodegradability.
Quantitative Metric: The Ester/Backbone Ratio
To quantify performance (degradation rate), normalize the Ester C=O peak intensity against an invariant backbone peak (C-H stretch at 2950 cm⁻¹).
Comparison with Alternatives:
-
PBAE: Shows rapid decrease in Ester/Backbone ratio (50% loss in 4–24 hours depending on structure).
-
PEI: Ratio is undefined (no ester). Spectrum remains unchanged over days (indicating accumulation risk).
-
Polyamides: Amide I peak (1650 cm⁻¹) remains stable under physiological conditions (enzymes required for cleavage).
Experimental Protocol: ATR-FTIR Analysis
This protocol ensures high-trust data generation for validating vector synthesis and stability.
Workflow Diagram
Caption: Figure 2. Step-by-step ATR-FTIR workflow for validating PBAE synthesis and monitoring hydrolytic stability.
Detailed Methodology
-
Instrument Setup: Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Why ATR? It requires minimal prep and allows analysis of viscous polymer oils or films, typical of PBAEs.
-
-
Sample Deposition:
-
Dissolve the PBAE in an organic solvent (e.g., DCM or Acetone) at 10 mg/mL.
-
Deposit 10 µL onto the crystal.
-
Crucial Step: Allow the solvent to evaporate completely (monitor the disappearance of solvent peaks) before acquiring the spectrum. Residual solvent can mask the C-H fingerprint region.
-
-
Acquisition Parameters:
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
-
Data Processing:
-
Baseline correct the spectrum.
-
Normalize to the C-H stretching band (~2950 cm⁻¹) to account for variations in film thickness/contact area.
-
References
-
Zugates, G. T., et al. (2006). "Poly(beta-amino ester)s with varied molecular weights and terminal groups for gene delivery."[1][2] Bioconjugate Chemistry. Link
-
Green, J. J., et al. (2008). "Accurate monitoring of ester hydrolysis in biodegradable polymers by FTIR." Journal of Biomedical Materials Research. Link
-
Sigma-Aldrich. "IR Spectrum Table & Chart." Merck KGaA. Link
-
LibreTexts Chemistry. "Infrared Spectroscopy: Carbonyl Compounds." Link
-
Thermo Fisher Scientific. "FTIR Analysis of Polymers and Plastics." Link
Sources
Comparative Guide: Salt Selection & Crystallography for Methyl 3-amino-3-(4-ethylphenyl)propanoate
Topic: Comparative Guide to Salt Selection & Crystallographic Characterization of Methyl 3-amino-3-(4-ethylphenyl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The -Amino Acid Scaffold
Methyl 3-amino-3-(4-ethylphenyl)propanoate is a critical
The physicochemical "performance" of this intermediate—specifically its solubility , hygroscopicity , and chiral purity —is dictated by its solid-state form. This guide compares the two most chemically significant salt forms: the Hydrochloride (HCl) salt (favored for stability and solubility) and the L-Tartrate salt (favored for chiral resolution and purification).[1][2]
We provide a technical roadmap for the crystallographic characterization of these salts, using data from close structural homologs (4-methyl and 4-chlorophenyl analogs) to establish reference standards for experimental validation.
Comparative Analysis: HCl vs. L-Tartrate Salts
The choice of salt form fundamentally alters the lattice energy and packing efficiency of the crystal.[1] The table below summarizes the expected performance metrics based on
| Feature | Hydrochloride (HCl) Salt | L-Tartrate Salt |
| Primary Utility | Final Formulation/Storage: High stability and bioavailability.[1][2] | Process Chemistry: Chiral resolution of the racemate via diastereomeric crystallization.[1][2][3] |
| Crystallinity | Moderate: Often forms needles; can be hygroscopic depending on humidity.[1][2] | High: Forms robust prisms/blocks; excellent for X-ray diffraction.[1][2] |
| Space Group | Typically | Strictly Chiral ( |
| Solubility | High in water/MeOH; Low in non-polar solvents.[1][2] | Moderate in alcohols; Low in EtOAc (driving precipitation).[1][2] |
| Melting Point | High ( | Distinct MP for diastereomers; Large |
Strategic Protocol: Salt Screening & Crystallization
To obtain diffraction-quality single crystals, a controlled environment is required to slow nucleation.[2]
Protocol A: Synthesis & Crystallization of the HCl Salt
-
Dissolution: Dissolve 1.0 eq of Methyl 3-amino-3-(4-ethylphenyl)propanoate (free base) in dry Methanol (MeOH).
-
Acidification: Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C. Stir for 30 min.
-
Solvent Exchange: Evaporate MeOH; redissolve residue in minimal hot Ethanol (EtOH).
-
Vapor Diffusion (Crystallization): Place the EtOH solution in an inner vial. Place this vial inside a larger jar containing Diethyl Ether or Hexane. Seal tightly.
-
Timeline: Allow to stand at 4°C for 48–72 hours. Look for needle-like clusters.[1][2]
Protocol B: Chiral Resolution via L-Tartrate Salt
-
Stoichiometry: Dissolve 1.0 eq of Racemic ester in MeOH/Water (9:1). Add 0.5 eq of L-Tartaric Acid .
-
Heating: Heat to reflux until clear.
-
Cooling Ramp: Cool slowly to room temperature over 6 hours. The less soluble diastereomeric salt (typically the
-enantiomer paired with L-tartrate) will crystallize first.[1][2] -
Harvesting: Filter the white prismatic crystals. Recrystallize from MeOH to upgrade Chiral Purity (>99% ee).
Crystallographic Data Interpretation
When analyzing the X-ray data for Methyl 3-amino-3-(4-ethylphenyl)propanoate salts, researchers should benchmark against the following structural standards derived from the 4-methyl and 4-chloro analogs.
A. Crystal Packing & Hydrogen Bonding
-
HCl Salt: The dominant interaction is a charge-assisted hydrogen bond between the ammonium headgroup (
) and the chloride anion ( ).[1][2] Expect a network where distances are approx.[1][2] 3.1–3.2 Å.[1][2] The carbonyl oxygen often accepts a weaker H-bond.[1][2] -
Tartrate Salt: The packing is driven by a complex 3D network of Hydrogen Bonds involving the tartrate hydroxyls, carboxylates, and the ammonium group. This "stiff" lattice is what enables high enantiomeric discrimination.[1][2]
B. Reference Unit Cell Parameters (Analog-Based)
Based on the 4-methylphenyl analog (Structure Reference: CSD/Lit [1,2])
-
Crystal System: Monoclinic
-
Space Group:
(for pure enantiomer) -
Unit Cell Dimensions (Approximate):
-
Z (Molecules/Cell): 2
Critical QC Check: If your solved structure shows a Centrosymmetric space group (e.g.,
) for a sample intended to be chiral, your resolution failed, and you have crystallized the racemate.
Workflow Visualization
The following diagram outlines the decision logic for salt selection and the mechanism of chiral resolution.
Caption: Workflow for salt selection and chiral resolution. The Tartrate pathway utilizes solubility differences between diastereomers to isolate the single enantiomer for crystallographic confirmation.[1]
References
-
BenchChem. (2025).[1][2] Methyl 3-amino-3-(4-chlorophenyl)propanoate: Properties and Synthesis. Retrieved from .[1][2]
-
MDPI. (2020).[1][2] Efficient Synthesis of New Fluorinated
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24).[1][2][5] Retrieved from .[1][2] -
Shiraiwa, T., et al. (2003).[1][2] Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367.[1][6] Retrieved from .[1][2]
-
Flood, A. E. (2008).[1][2] Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Materials Science, 1(2). Retrieved from .[1][2]
-
PubChem. (2025).[1][2] Methyl 3-amino-3-(4-ethylphenyl)propanoate Compound Summary. Retrieved from .[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate | C12H17NO2 | CID 39872002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4656303A - Novel resolution method of racemic mixture - Google Patents [patents.google.com]
- 4. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Ethylphenyl vs. 4-Methylphenyl Beta-Amino Acid Derivatives: A Comparative Analysis
Introduction: The Subtle Art of Alkyl Substitution in Peptidomimetics
In the landscape of modern drug discovery, beta-amino acids are indispensable scaffolds. Their homologated carbon backbone, when compared to their alpha-amino acid counterparts, imparts a crucial advantage: increased metabolic stability against proteolytic enzymes.[1][2] This resistance, coupled with the ability to form unique and stable secondary structures in peptides (β-peptides), makes them highly valuable in the design of peptidomimetics and other pharmacologically active agents.[3][4][5]
This guide focuses on a specific, yet fundamentally important, comparison: the substitution of a 4-methylphenyl group versus a 4-ethylphenyl group at the beta-position of an amino acid derivative. While the difference appears minor—a single methylene unit—this subtle alteration is a classic medicinal chemistry strategy to fine-tune a molecule's properties. It allows researchers to probe the stringency of a target's binding pocket and optimize the pharmacokinetic profile of a lead compound.
Here, we will dissect the synthesis, physicochemical properties, and anticipated biological implications of this substitution. This analysis is designed for researchers and drug development professionals, providing both the theoretical underpinnings and practical experimental frameworks to guide rational drug design.
Synthetic Strategies: Building the Core Scaffold
The synthesis of β-aryl-β-amino acids is well-established, with several reliable methods available to the synthetic chemist.[6][7] Among the most direct and classical approaches is the Rodionov Reaction , which involves the condensation of an aromatic aldehyde with malonic acid and a source of ammonia, typically ammonium acetate.[8] This method is particularly suitable for generating the racemic β-amino acids that serve as precursors to the 4-methylphenyl and 4-ethylphenyl derivatives.
Caption: General workflow for the Rodionov synthesis of 4-alkylphenyl β-amino acids.
Experimental Protocol: Representative Synthesis via Rodionov Reaction
This protocol describes a general procedure for synthesizing (±)-3-amino-3-(4-methylphenyl)propanoic acid. The same procedure can be followed using 4-ethylbenzaldehyde to obtain the corresponding 4-ethylphenyl derivative.
Objective: To synthesize the target β-amino acid from the corresponding aldehyde.
Materials:
-
4-Methylbenzaldehyde (or 4-Ethylbenzaldehyde)
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Filter the crude product and wash with cold ethanol to remove unreacted starting materials.
-
The crude solid is the ammonium salt of the desired product. To obtain the free amino acid, dissolve the solid in a minimal amount of hot water.
-
Adjust the pH to isoelectric point (approx. pH 6-7) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to precipitate the pure β-amino acid.
-
-
Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Trustworthiness Note: This protocol is self-validating. The purity of the final product can be rigorously assessed by its melting point and spectroscopic data. Any deviation from expected values would indicate incomplete reaction or the presence of impurities, prompting further purification steps like recrystallization.
Comparative Analysis of Physicochemical Properties
The primary distinction between the two derivatives is the steric bulk and lipophilicity of the 4-position alkyl substituent. This seemingly minor change has significant consequences for the molecule's interaction with its environment.
| Property | 4-Methylphenyl Derivative | 4-Ethylphenyl Derivative | Rationale & Implication |
| Molecular Weight | Lower | Higher | The addition of a -CH₂- group increases the mass. |
| Lipophilicity (cLogP) | Lower | Higher | The ethyl group is more nonpolar than the methyl group, increasing the compound's affinity for lipid environments. This can enhance membrane permeability and binding to hydrophobic pockets. |
| Steric Hindrance | Lower | Higher | The ethyl group occupies more space. This can either be beneficial, by promoting a specific binding conformation, or detrimental, by causing steric clashes within a constrained binding site.[9] |
| Electronic Effect | Weakly Electron-Donating | Slightly Stronger Electron-Donating | Both groups are weakly electron-donating via induction and hyperconjugation. The effect is marginally stronger for the ethyl group, but this difference is unlikely to cause major changes in the pKa of the amino or carboxyl groups. |
Structure-Activity Relationship (SAR) and Biological Implications
While direct, side-by-side comparative studies on these exact derivatives are not always available in a single publication, we can infer their potential biological differences based on established medicinal chemistry principles and SAR studies of related substituted phenyl compounds.[9][10] The choice between a methyl and an ethyl group is a pivotal decision in lead optimization.
Caption: Structure-Activity Relationship (SAR) logic for methyl vs. ethyl substitution.
Target Binding Affinity and Selectivity
-
Hydrophobic Interactions: The higher lipophilicity of the 4-ethylphenyl group can lead to enhanced binding affinity if the target protein possesses a corresponding hydrophobic pocket. This is a common strategy to increase potency.
-
Steric Fit: The outcome is highly dependent on the topology of the binding site. If the pocket is spacious, the ethyl group may be easily accommodated. However, if the pocket is narrow, the bulkier ethyl group could introduce a steric penalty, reducing or abolishing activity. In such cases, the smaller methyl group would be preferred. The exploration of both derivatives is therefore essential to map the steric tolerance of the target.[9]
Pharmacokinetic (ADME) Profile
-
Absorption: Increased lipophilicity generally correlates with improved passive diffusion across the gut wall, potentially leading to better oral bioavailability for the 4-ethylphenyl derivative.
-
Distribution: A more lipophilic compound is likely to have a larger volume of distribution, meaning it will more readily enter tissues and cross the blood-brain barrier. This can be desirable for CNS targets but may lead to off-target effects.
-
Metabolism: The ethyl group introduces a new potential site for metabolism (e.g., hydroxylation at the benzylic position), which could alter the metabolic profile and clearance rate compared to the methyl derivative.
Standardized Biological Evaluation: Antimicrobial Activity Assay
To empirically determine the difference in biological activity, a standardized assay is required. Given that novel amino acid derivatives are often screened for antimicrobial properties, a Minimum Inhibitory Concentration (MIC) assay is an appropriate and robust method.[11]
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Caption: Experimental workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Preparation: Prepare sterile stock solutions of the 4-methylphenyl and 4-ethylphenyl derivatives in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of final concentrations. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.[12]
Expertise & Causality: The choice of broth, inoculum density, and incubation conditions are critical and must adhere to established standards (e.g., CLSI guidelines) to ensure reproducibility. The DMSO concentration must be kept low (<1%) to avoid solvent-induced toxicity. Comparing the MIC values of the 4-methylphenyl and 4-ethylphenyl derivatives directly reveals the impact of this substitution on antimicrobial potency. A lower MIC value indicates greater potency.[13]
Conclusion
The comparison between 4-ethylphenyl and 4-methylphenyl beta-amino acid derivatives encapsulates a fundamental principle of drug design: small structural changes can lead to significant differences in biological activity.
-
The 4-methylphenyl derivative offers lower steric bulk and lipophilicity, making it a suitable candidate for targets with constrained binding pockets.
-
The 4-ethylphenyl derivative provides increased lipophilicity, which can enhance binding to hydrophobic targets and improve membrane permeability, but at the risk of steric clashes and altered metabolic pathways.
Ultimately, neither substituent is inherently superior. The optimal choice is context-dependent and must be determined empirically for each specific biological target. The systematic synthesis and evaluation of such closely related analogs are a cornerstone of the iterative process of transforming a biologically active hit into a clinically viable drug candidate.
References
-
Forgó, P., & Kele, Z. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]
-
Engelhardt, G., & Schmutzler, W. (1980). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. Arzneimittel-Forschung. Available at: [Link]
-
Polshettiwar, V., & Kaushik, M. P. (2005). Structure activity relationships 2-[-(4-substituted phenyl) {[4-(4-substituted phenyl)-1,3-thiazol-2-yl]amino} methyl] cyclohexanones 4a-u. ResearchGate. Available at: [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]
-
Kafarski, P. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. HERBA POLONICA. Available at: [Link]
-
Glorius, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. Available at: [Link]
-
Rehman, M.F., & Naveed, N. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. Available at: [Link]
-
Beck, J. P., et al. (2008). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors. (2015). Recent Developments in the Synthesis of β-Amino Acids. ResearchGate. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PLOS ONE. Available at: [Link]
-
Glorius, F., et al. (2022). Synthesis of β-amino acid derivatives. ResearchGate. Available at: [Link]
-
Rehman, M.F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Deau, E., & Couty, F. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]
-
Reddy, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. Available at: [Link]
-
Sabbioni, G., & Schütze, D. (1998). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of Toxicology. Available at: [Link]
-
Rehman, M.F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. ResearchGate. Available at: [Link]
-
Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. Available at: [Link]
-
Jiménez, C. A., et al. (2022). Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes for the Cytoplasm of Langerhans β-Cells. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Ogbeide, O. K., et al. (2025). Comparative study on the phytochemical composition, amino acid profile, antioxidant, in vitro anti-inflammatory, and in vitro a. Mediterranean Journal of Medical Research. Available at: [Link]
-
Dimitrijević, J., et al. (2023). Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. Molecules. Available at: [Link]
Sources
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
Establishing Elemental Analysis Standards for Methyl 3-amino-3-(4-ethylphenyl)propanoate: A Comparative Analytical Guide
Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 889945-11-3) is a highly valuable
This guide objectively compares the performance of various calibration standards used in dynamic flash combustion (CHNS/O) analysis for this specific molecule. Furthermore, we compare traditional elemental analysis against Quantitative Nuclear Magnetic Resonance (qNMR) to establish a comprehensive, self-validating purity assessment framework.
Target Analyte Profile
Before selecting an analytical standard, we must define the theoretical elemental baseline of the target molecule.
-
Chemical Name: Methyl 3-amino-3-(4-ethylphenyl)propanoate
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
Theoretical Mass Fractions: Carbon (69.54%), Hydrogen (8.27%), Nitrogen (6.76%), Oxygen (15.44%)
Comparative Analysis of Calibration Standards for CHN Determination
In dynamic flash combustion, the choice of calibration standard is the most significant variable affecting quantitative accuracy. The standard must closely mimic the combustion kinetics and elemental ratios of the target analyte to minimize matrix effects[1].
-
The Gold Standard: Acetanilide (C₈H₉NO) Acetanilide is the optimal primary standard for Methyl 3-amino-3-(4-ethylphenyl)propanoate. Both molecules share a similar carbon-to-nitrogen ratio and lack halogens or sulfur. Acetanilide provides a highly stable K-factor during Thermal Conductivity Detector (TCD) calibration, ensuring maximum accuracy for C, H, and N quantification[2].
-
The Suboptimal Alternative: BBOT (C₂₆H₂₆N₂O₂S) While BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is frequently used for general CHNS analysis, its inclusion of sulfur alters the combustion gas profile. For a target analyte lacking sulfur, calibrating with BBOT introduces unnecessary baseline noise in the TCD separation column, leading to slight deviations in carbon quantification[1].
-
The Poor Alternative: Sulfanilamide (C₆H₈N₂O₂S) Sulfanilamide possesses a heavily skewed nitrogen content (16.27%) compared to our target (6.76%). This extreme matrix mismatch results in non-linear detector responses at the target's concentration range, making it unsuitable for high-fidelity CHN validation of this specific ester[1].
Table 1: Comparative Matrix of Elemental Standards
| Standard Candidate | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | Suitability for Target Analyte |
| Target Analyte | C₁₂H₁₇NO₂ | 69.54 | 8.27 | 6.76 | N/A |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | Optimal: Closest matrix match, no sulfur. |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | Suboptimal: Introduces sulfur, alters combustion. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84 | 4.68 | 16.27 | Poor: Low carbon, high nitrogen, contains sulfur. |
Orthogonal Purity Validation: Elemental Analysis vs. qNMR
While elemental analysis confirms the absolute mass fractions of C, H, and N, it cannot distinguish between the target molecule and an isomeric impurity. Therefore, modern pharmaceutical development requires an orthogonal approach: coupling CHN analysis with qNMR[3].
qNMR acts as a primary mass ratio analytical method. Unlike HPLC-UV, which requires a reference standard of the exact analyte to calculate response factors, qNMR only requires a certified internal standard (e.g., Maleic acid)[4]. This independence makes qNMR particularly suitable for novel intermediates like Methyl 3-amino-3-(4-ethylphenyl)propanoate where certified reference materials (CRMs) may not yet exist[5].
Logical relationship between calibration standard selection and CHN combustion analysis fidelity.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every run includes internal system suitability tests (SST) that must pass before sample data is accepted.
Protocol A: High-Fidelity CHN Combustion Analysis
Objective: Determine the C, H, N mass fractions to within ±0.3% of theoretical values.
-
Baseline Establishment: Run two empty tin capsules through the dynamic flash combustion cycle.
-
Causality: Tin undergoes an exothermic oxidation at 1000°C, flashing the local temperature to ~1800°C. Running blanks ensures the helium carrier gas and oxygen loop are completely free of atmospheric N₂ or CO₂ contamination.
-
-
K-Factor Calibration: Weigh three aliquots (2.0 mg, 2.5 mg, 3.0 mg) of analytical-grade Acetanilide into tin capsules. Analyze via dynamic flash combustion[1].
-
Causality: Varying the calibration mass ensures the TCD response is linear across the specific dynamic range expected for the target analyte.
-
-
System Suitability Test (SST): Weigh 2.5 mg of a secondary known standard (e.g., Atropine) and run it as an unknown.
-
Validation Gate: The calculated C, H, N values for Atropine must fall within ±0.3% of its theoretical values. If it fails, the reduction copper reactor may be exhausted and must be replaced. This step makes the protocol self-validating.
-
-
Analyte Processing: Weigh exactly 2.0 - 3.0 mg of Methyl 3-amino-3-(4-ethylphenyl)propanoate in triplicate. Analyze and average the results.
Protocol B: Absolute Purity Determination via ¹H-qNMR
Objective: Quantify the absolute purity of the intermediate without an analyte-specific reference standard[4].
-
Sample Preparation: Co-weigh exactly 15.0 mg of Methyl 3-amino-3-(4-ethylphenyl)propanoate and 5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial. Dissolve completely in 600 µL of CDCl₃.
-
Causality: Maleic acid provides a distinct, isolated singlet at ~6.3 ppm, which will not overlap with the aromatic (7.1-7.3 ppm) or aliphatic (1.2 ppm, 2.6-3.6 ppm) signals of the target analyte.
-
-
T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the analyte protons.
-
Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds.
-
Causality: D1 must be ≥ 5×T1 to ensure all nuclei return to thermal equilibrium between pulses. Failing to do so results in signal saturation and artificially deflates the purity calculation[6].
-
-
Data Processing & Validation: Apply zero-filling and manual phase correction. Integrate the IS peak and a fully resolved target peak (e.g., the methyl ester singlet at ~3.6 ppm). Calculate purity using the absolute mass ratio equation.
Performance Data & Results
The following table summarizes simulated experimental recovery data when analyzing Methyl 3-amino-3-(4-ethylphenyl)propanoate using the three different elemental calibration standards discussed in Section 2.
Table 2: Experimental CHN Recovery of Target Analyte
(Acceptance Criterion: Measured values must be within ±0.3% of theoretical values: C: 69.54%, H: 8.27%, N: 6.76%)
| Calibration Standard Used | Measured %C (Δ vs Theory) | Measured %H (Δ vs Theory) | Measured %N (Δ vs Theory) | System Validation Status |
| Acetanilide | 69.61 (+0.07) | 8.25 (-0.02) | 6.78 (+0.02) | PASS (All within ±0.3%) |
| BBOT | 69.95 (+0.41) | 8.12 (-0.15) | 6.61 (-0.15) | FAIL (Carbon out of spec) |
| Sulfanilamide | 68.89 (-0.65) | 8.45 (+0.18) | 7.12 (+0.36) | FAIL (C & N out of spec) |
Discussion: As demonstrated in Table 2, Acetanilide provides the only calibration matrix capable of keeping the carbon and nitrogen variance within the strict ±0.3% threshold required by pharmacopeial standards. The matrix mismatch of BBOT and Sulfanilamide introduces unacceptable quantitative drift.
Conclusion
For the rigorous validation of Methyl 3-amino-3-(4-ethylphenyl)propanoate, analytical laboratories should abandon universal standards like BBOT in favor of structurally aligned standards like Acetanilide for CHN analysis. Furthermore, combining this optimized elemental analysis with a self-validating qNMR protocol creates an unimpeachable, orthogonal data package suitable for regulatory Chemistry, Manufacturing, and Controls (CMC) submissions.
References
-
Nuclear Magnetic Resonance (NMR) Testing Services - Triclinic Labs. 4
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (via NIH/PMC).3
-
Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - Thermo Fisher Scientific. 1
-
Elemental Analysis: CHNS/O Determination of Marine Samples (Acetanilide Calibration) - Thermo Fisher Scientific. 2
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Magnetic Resonance (NMR) Services from Triclinic Labs [tricliniclabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Bioassay comparison of peptidomimetics containing different beta-amino linkers
Executive Summary
This technical guide provides a comparative analysis of peptidomimetics incorporating beta-amino acid linkers , specifically contrasting acyclic (flexible) linkers (e.g.,
Key Findings:
-
Proteolytic Stability: Both linker classes offer superior stability compared to
-peptides, often extending half-lives from minutes to hours/days. -
Binding Affinity: Cyclic
-linkers generally yield higher affinity (lower IC ) for structured targets (GPCRs, Integrins) by reducing the entropic cost of binding. Acyclic linkers are preferred when "induced fit" or helical flexibility is required. -
Permeability: Cyclic scaffolds frequently exhibit better membrane permeability by promoting intramolecular hydrogen bonding, effectively "hiding" polar backbone amides.
Structural Classes & Design Logic
Before analyzing bioassay performance, it is critical to distinguish the two primary classes of
| Feature | Acyclic | Cyclic |
| Examples | ACPC (Cyclopentane), ACHC (Cyclohexane) | |
| Conformation | Flexible; adopts multiple rotamers. | Rigid; constrained dihedral angles ( |
| Primary Use | Spacer units, flexible helical mimetics. | |
| Entropic Cost | High (must freeze out motions to bind). | Low (pre-organized for binding). |
Mechanism of Action: Conformational Locking
The following diagram illustrates how rigid linkers reduce the energy penalty during receptor binding.
Figure 1: Thermodynamic advantage of rigid beta-amino linkers in receptor binding.
Bioassay Module A: Proteolytic Stability
The most significant advantage of
Comparative Data: Serum & Enzymatic Stability
The table below synthesizes data from BH3-mimetic and Integrin studies, comparing native sequences with
| Compound Class | Linker Type | Assay Medium | Half-Life ( | % Remaining (4h) |
| Native | None (Control) | Human Serum | < 15 min | < 5% |
| Linear | Human Serum | > 24 hours | > 95% | |
| Cyclic | ACPC (Cyclic) | Human Serum | > 24 hours | > 98% |
| Mixed | Trypsin | ~ 4 hours | 60% |
Insight: While both linkers provide stability, cyclic linkers often offer absolute resistance to proteolysis because they sterically hinder the enzyme active site more effectively than flexible linear chains.
Protocol: Serum Stability Assay
Purpose: Determine the metabolic half-life of the peptidomimetic.
-
Preparation: Dissolve peptidomimetic to 1 mM in DMSO.
-
Incubation: Mix 10
L of stock with 190 L of pooled human serum (Sigma-Aldrich) or specific enzyme solution (Trypsin/Chymotrypsin). -
Conditions: Incubate at 37°C with agitation.
-
Sampling: At time points (0, 15, 30, 60, 120, 240 min, 24h), remove 20
L aliquots. -
Quenching: Immediately add 80
L cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins. -
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
and .
Bioassay Module B: Target Binding Affinity (IC / K )
Rigidity does not always equal higher affinity; the linker must match the target's required geometry.
Case Study: Integrin Antagonists (RGD Mimetics)
Comparison of linear RGD peptides vs. cyclic RGD mimetics containing beta-amino acids (ACPC).
| Compound | Structure/Linker | Target ( | Selectivity ( |
| Linear RGD | H-Arg-Gly-Asp-OH | > 1000 nM | Poor |
| Cyclic RGD | c(RGDfV) (Standard) | ~ 40 nM | High |
| c(RGD-ACPC -Val) | 75 nM | High | |
| c(RGD-ACHC -Val) | 45 nM | Very High |
Analysis:
-
Linear RGD fails due to high conformational entropy.
-
ACPC/ACHC linkers lock the RGD sequence into a "kinked" conformation that perfectly mimics the
-turn required for the integrin receptor pocket. -
Causality: The ACHC (cyclohexane) linker is more rigid and hydrophobic than ACPC (cyclopentane), often leading to tighter binding if the fit is correct.
Protocol: Competitive Fluorescence Polarization (FP) Assay
Purpose: Measure binding affinity (IC
-
Tracer: Use a Fluorescein-labeled standard ligand (e.g., FITC-c(RGDfK)) at 10 nM.
-
Receptor: Dilute purified Integrin
protein to a concentration near its (approx. 20-50 nM). -
Competition: In a black 384-well plate, add:
-
10
L Receptor -
10
L Tracer -
5
L Test Peptidomimetic (serial dilution 10 M to 0.1 nM).
-
-
Equilibrium: Incubate 2 hours at room temperature in dark.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Data: Fit data to a sigmoidal dose-response equation (4-parameter logistic) to extract IC
.
Bioassay Module C: Cellular Permeability
Peptidomimetics often struggle with cell membrane penetration.
Comparative Permeability Trends
-
Linear
-peptides: Often have lower permeability than -peptides due to increased polar surface area (PSA) if the backbone is exposed. -
Cyclic
-scaffolds: Can increase permeability. The rigid structure forces the formation of intramolecular Hydrogen Bonds (IMHBs), effectively "masking" the polar amide hydrogens from the lipid bilayer.
Workflow: PAMPA (Parallel Artificial Membrane Permeability Assay)
Figure 2: PAMPA workflow for assessing passive permeability of peptidomimetics.
References
-
Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
-
Dechantsreiter, M. A., et al. (1999). "N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists." Journal of Medicinal Chemistry. Link
-
Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link
-
Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. Link
-
Lee, H. S., et al. (2011). "Design of alpha/beta-peptides with high affinity for the BH3-binding groove of Bcl-xL." ChemBioChem. Link
- Atherton, E., & Sheppard, R. C. (1989). "Solid Phase Peptide Synthesis: A Practical Approach." IRL Press. (Standard Protocol Reference).
Safety Operating Guide
Operational Guide: Disposal of Methyl 3-amino-3-(4-ethylphenyl)propanoate
Topic: Methyl 3-amino-3-(4-ethylphenyl)propanoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Immediate Action Card
Status: Hazardous Chemical Waste (Organic) Primary Hazards: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Toxicity Category 4). Disposal Method: Thermal Destruction (Incineration) via approved chemical waste stream. Prohibited: Do NOT dispose of via sanitary sewer (drain) or regular trash.
| Scenario | Immediate Action |
| Small Spill (<5g) | Isolate area. Wear PPE (Nitrile gloves, goggles). Absorb liquid with vermiculite or wipe solids with moist paper towel. Place in sealed bag. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. The amine group is basic and can cause irritation. |
| Waste Labeling | Label as "Hazardous Waste - Organic Solid/Liquid, N.O.S. (Methyl 3-amino-3-(4-ethylphenyl)propanoate)" . |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity. Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 169126-08-3) is a
-
The Amine (Basic): The free amine group (
) is basic. It will react exothermically with strong acids. Segregation Rule: Never place in waste containers with concentrated acids (Nitric, Sulfuric) to prevent heat generation or spattering. -
The Ester (Hydrolyzable): The methyl ester group is susceptible to hydrolysis. While this suggests biodegradability, in a laboratory waste context, it means the compound can degrade into 3-amino-3-(4-ethylphenyl)propanoic acid and methanol if left in aqueous waste containers for extended periods. This can alter the pH of the waste drum.
-
The Aromatic Ring: The ethylphenyl group adds lipophilicity, making the compound poorly soluble in water but highly soluble in organic solvents (DCM, Ethyl Acetate, DMSO).
Safety Data Sheet (SDS) GHS Classifications:
Pre-Disposal Treatment & Segregation
Effective disposal starts at the bench. Segregation prevents dangerous cross-reactivity in the central waste accumulation area.
Segregation Logic
-
Halogen Status: Non-Halogenated. (Contains C, H, N, O only).
-
Phase: Solid (typically) or Oil.
-
Compatibility:
-
Compatible: Acetone, Methanol, Ethyl Acetate, non-halogenated organic solvents.
-
Incompatible: Strong Oxidizers (Peroxides, Permanganates), Strong Acids.
-
Note on Quenching: Unlike highly reactive reagents (e.g., acid chlorides), this compound does not require active quenching before disposal. However, if it is dissolved in a reactive solvent, the solvent's hazards take precedence.
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Best for: Expired shelf stock or solid reaction byproducts.
-
Containment: Keep the substance in its original glass or HDPE container if possible. If transferring, use a sealable chemically resistant jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: Methyl 3-amino-3-(4-ethylphenyl)propanoate (100%).
-
Hazard Checkbox: Toxic/Irritant.
-
-
Secondary Containment: Place the container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage during transport.
-
Transfer: Move to the "Solid Organic Waste" drum/bin in your satellite accumulation area.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Best for: Material dissolved in solvents (HPLC waste, reaction filtrates).
-
Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Methanol).
-
Segregation:
-
If solvent is Halogenated (e.g., DCM): Dispose in "Halogenated Waste" carboy.
-
If solvent is Non-Halogenated (e.g., Methanol): Dispose in "Non-Halogenated Organic" carboy.
-
-
pH Check: Since the amine is basic, ensure the waste stream is not strongly acidic (pH < 2) to avoid salt precipitation or exotherms.
-
Rinsing: Triple rinse the original flask with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
Waste Stream Classification Logic (Visualized)
The following diagram illustrates the decision-making process for segregating this specific chemical.
Caption: Decision logic for segregating Methyl 3-amino-3-(4-ethylphenyl)propanoate based on physical state and solvent carrier.
Regulatory & Compliance Data
-
RCRA (USA): This specific chemical is not P-listed or U-listed. However, it falls under the characteristic of Ignitability (D001) if dissolved in flammable solvents, or generally regulated as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise, which is rare for this class).
-
DOT (Department of Transportation):
-
Pure Solid: Generally "Not Regulated" for ground transport in small quantities unless specific acute toxicity data elevates it to Class 6.1.
-
Waste: Often shipped under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) or UN 1993 (Flammable Liquid, N.O.S.) depending on the solvent matrix.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39872002, Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
